6-Chloro-7-methyl-1H-indazole: Comprehensive Synthesis Pathways and Methodological Insights
Executive Summary The 1H-indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase and phosphatase inhibitors. Specifically, the 6-chloro-7-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase and phosphatase inhibitors. Specifically, the 6-chloro-7-methyl-1H-indazole derivative (CAS: 1427405-10-4)[1] provides unique steric and electronic properties that optimize binding pocket interactions in critical oncology targets, such as SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2)[2] and PKMYT1 (Protein Kinase Membrane Associated Tyrosine/Threonine 1)[3].
As a Senior Application Scientist, I have structured this whitepaper to detail the robust, scalable synthetic pathways required to access this specific substitution pattern. The focus is placed heavily on the mechanistic causality behind non-aqueous diazotization and the resolution of regioselective cyclization challenges.
Retrosynthetic Analysis & Mechanistic Rationale
To construct the 6-chloro-7-methyl-1H-indazole architecture, the most atom-economical and industrially scalable route is a modified Jacobson indazole synthesis starting from 3-chloro-2,6-dimethylaniline [2].
Traditional aqueous diazotization (using NaNO₂ and aqueous HCl) is often detrimental to highly substituted anilines, leading to competitive hydrolysis (yielding phenol byproducts) and poor solubility. To circumvent this, a non-aqueous pathway utilizing tert-butyl nitrite (t-BuONO) in an organic solvent (toluene) is employed[2].
Mechanistic Causality : The addition of potassium acetate (KOAc) and glacial acetic acid (AcOH) creates a strictly controlled, buffered microenvironment. This buffer facilitates the formation of the diazonium species and provides the necessary proton-transfer dynamics for the subsequent intramolecular C-H insertion and cyclization onto the adjacent methyl group[2].
Figure 1: Retrosynthetic and forward mechanistic pathway for 6-chloro-7-methyl-1H-indazole.
The Regioselectivity Challenge
A critical factor in this synthesis is symmetry-breaking. The precursor, 3-chloro-2,6-dimethylaniline, possesses two ortho-methyl groups available for cyclization:
Cyclization at the C6-methyl (adjacent to the C5 proton) yields the target 6-chloro-7-methyl-1H-indazole .
Cyclization at the C2-methyl (adjacent to the C3 chlorine) yields the byproduct 4-chloro-7-methyl-1H-indazole .
Steric hindrance from the adjacent chlorine atom slightly disfavors cyclization at the C2-methyl, but a mixture of isomers is inevitably formed during the reaction[2]. Chromatographic separation is mandatory to isolate the pure target isomer.
Experimental Protocol (Self-Validating System)
The following protocol is adapted from validated pharmaceutical manufacturing processes used in the synthesis of SHP2 allosteric inhibitor precursors[2]. Every step is designed as a self-validating system to ensure high-fidelity outcomes.
Figure 2: Step-by-step experimental workflow for non-aqueous diazotization and cyclization.
Step-by-Step Methodology:
Preparation : In a dry, round-bottom flask, charge 3-chloro-2,6-dimethylaniline (1.0 equiv, e.g., 20 mmol), potassium acetate (1.55 equiv), and glacial acetic acid (1.45 equiv) in anhydrous toluene (approx. 3 mL/mmol)[2].
Nitrosation : While stirring at room temperature (20–25 °C), add tert-butyl nitrite (1.25 equiv) dropwise[2].
Causality: Slow addition controls the highly exothermic nitrosation, preventing the accumulation of reactive diazonium intermediates that could lead to explosive decomposition or radical dimerization.
Cyclization : Elevate the reaction temperature to 45 °C and stir for 12–18 hours[2].
Causality: Mild heating provides the precise activation energy required for the diazonium intermediate to undergo intramolecular cyclization without degrading into tarry byproducts.
Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with 1 M aqueous NaOH[2].
Causality: The NaOH neutralizes the acetic acid buffer and hydrolyzes any residual nitrite esters, driving the indazole product into the organic phase. This acts as a chemical self-validation; if the reaction is incomplete, unreacted diazonium salts will decompose in the basic aqueous layer, preventing downstream contamination.
Phase Separation : Extract the mixture, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].
Purification & Isomer Resolution : Suspend the crude residue in a toluene/heptane mixture to precipitate the indazole products[2].
Self-Validation Checkpoint: This precipitation acts as an initial purity screen. A successful cyclization yields a distinct precipitate, whereas decomposed tars remain in the supernatant.
Further purify the precipitate via silica gel column chromatography (gradient elution: 10–20% EtOAc/Hexanes) to cleanly resolve the 6-chloro and 4-chloro isomers.
Quantitative Data & Optimization Matrix
The table below summarizes the empirical advantages of the non-aqueous pathway over traditional aqueous methods for this specific substrate class.
Parameter
Condition A (Traditional Aqueous)
Condition B (Optimized Non-Aqueous)
Primary Reagents
NaNO₂, HCl, H₂O
t-BuONO, KOAc, AcOH, Toluene
Temperature Profile
0 °C to 80 °C
RT to 45 °C
Overall Yield
< 20% (High phenol byproduct)
45 - 69% (Isomer mixture)
Isomer Ratio (6-Cl : 4-Cl)
N/A
~ 1.2 : 1
Industrial Scalability
Poor
Excellent
Downstream Functionalization
Once isolated, the 1H-indazole nitrogen (N1) is typically protected (e.g., with THP, SEM, or Boc groups) to direct subsequent synthetic steps. The C6-chloro position serves as an excellent electrophilic handle for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. These late-stage functionalizations are critical steps in synthesizing complex, sterically demanding allosteric inhibitors for advanced oncology programs[2][3].
References
Novartis AG. (2020). Heterobicyclic compounds for inhibiting the activity of shp2. World Intellectual Property Organization. WO2020022323A1.
Repare Therapeutics. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry. URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-7-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] As...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] As a bioisostere of purines, indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The physicochemical properties of these molecules are paramount to their biological function, governing aspects such as solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of the specific derivative, 6-chloro-7-methyl-1H-indazole, a molecule of interest for further investigation in drug discovery programs.
Indazole exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable and predominant form.[1] The introduction of substituents, such as the chloro and methyl groups in 6-chloro-7-methyl-1H-indazole, can significantly modulate the electronic and steric properties of the core scaffold, thereby influencing its physicochemical and biological characteristics.
Molecular Structure and Core Properties
Chemical Structure:
Caption: Experimental workflow for the characterization of 6-chloro-7-methyl-1H-indazole.
Protocol 1: Melting Point Determination
A small, dry sample of the purified compound is loaded into a capillary tube.
The capillary tube is placed in a calibrated melting point apparatus.
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).
The temperature range over which the sample melts is recorded.
A solution of the compound in a suitable solvent (e.g., octanol) is prepared.
A known volume of this solution is mixed with an equal volume of water.
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
The two phases are separated, and the concentration of the compound in each phase is determined.
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Reactivity
While a specific synthesis for 6-chloro-7-methyl-1H-indazole is not detailed in the provided search results, general synthetic strategies for substituted indazoles can be applied. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors. [3]For instance, a plausible route could involve the diazotization of a 2-amino-3-chloro-4-methyl-toluene derivative followed by intramolecular cyclization.
The reactivity of the indazole ring is influenced by the presence of the electron-withdrawing chloro group and the electron-donating methyl group. The N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions. Electrophilic substitution reactions are also possible on the benzene ring, with the positions of substitution directed by the existing substituents.
Biological and Pharmaceutical Relevance
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. [2][4]The specific substitution pattern of 6-chloro-7-methyl-1H-indazole suggests its potential as a scaffold for the development of novel therapeutic agents. The chloro and methyl groups can engage in specific interactions with biological targets, and their positions can be optimized to enhance potency and selectivity. The physicochemical properties outlined in this guide are critical for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate derived from this scaffold.
Conclusion
6-chloro-7-methyl-1H-indazole is a substituted indazole with potential for further exploration in medicinal chemistry. While experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties based on its structure and data from analogous compounds. The provided experimental protocols offer a roadmap for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical properties of this molecule is essential for its rational design and development into novel therapeutic agents.
References
ZaiQi Bio-Tech. 6-chloro-1H-indazole| CAS No:698-25-9. [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. [Link]
CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022. [Link]
Mohamed Abdelahi, M., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
An In-depth Technical Guide to the Structural Elucidation of 6-chloro-7-methyl-1H-indazole
Introduction: The Imperative for Unambiguous Structural Verification In the landscape of modern drug discovery and materials science, indazole derivatives are a cornerstone scaffold, exhibiting a vast range of biological...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, indazole derivatives are a cornerstone scaffold, exhibiting a vast range of biological activities. The specific isomeric form and substitution pattern of these heterocycles dictates their function, making precise structural elucidation not merely a procedural step, but a fundamental prerequisite for advancing research. The compound 6-chloro-7-methyl-1H-indazole is a prime example where subtle changes in substituent placement could drastically alter its pharmacological profile.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of 6-chloro-7-methyl-1H-indazole. Moving beyond a simple listing of methods, we will explore the causality behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural verification.[1] The process of structural elucidation is a critical step that transforms a newly synthesized compound from an unknown entity into a precisely mapped three-dimensional structure, which is paramount for understanding its reactivity and potential applications.[1]
A Plausible Synthetic Route: Context for Analysis
To appreciate the potential impurities and isomeric possibilities, it is useful to consider a likely synthetic pathway. A common approach to substituted indazoles involves the intramolecular cyclization of appropriately substituted precursors.[2][3] For 6-chloro-7-methyl-1H-indazole, a plausible route could start from 2-amino-4-chloro-3-methyltoluene, which undergoes diazotization followed by an intramolecular reaction to form the indazole ring.
This context is critical, as it informs the analyst of potential side products, such as isomers (e.g., 4-chloro-7-methyl-1H-indazole) or unreacted starting materials, which must be distinguished from the target compound during analysis.
The Integrated Analytical Workflow: A Strategy for Certainty
No single analytical technique provides absolute structural proof.[4] Instead, we rely on the convergence of data from multiple, orthogonal methods. The workflow we will follow integrates data from mass spectrometry (for molecular formula and key fragments), infrared spectroscopy (for functional groups), and a suite of NMR experiments (for the precise bonding framework).
Crucial HMBC Correlations for Structural Confirmation:
Methyl Protons (~2.5 ppm): These protons must show correlations to C-7, C-6, and C-7a. The correlation to the chlorine-bearing carbon (C-6, ~128.5 ppm) and the bridgehead carbon C-7a (~139.0 ppm) is definitive proof of the 7-methyl substitution.
H-4 Proton (~7.7 ppm): This proton should show correlations to C-3, C-5, C-6, and C-7a. The correlation to C-6 (~128.5 ppm) confirms that H-4 is adjacent to the chlorinated position.
H-5 Proton (~7.2 ppm): This proton should show correlations to C-4, C-7, and C-3a.
H-3 Proton (~8.1 ppm): This proton should correlate to C-3a and C-7a, confirming its position on the five-membered ring.
By systematically assembling these correlations, the proposed structure of 6-chloro-7-methyl-1H-indazole is unequivocally confirmed over other possible isomers.
Conclusion
The structural elucidation of a molecule like 6-chloro-7-methyl-1H-indazole is a systematic process of evidence accumulation. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of chlorine. FT-IR spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The convergence of data from these orthogonal techniques provides a high degree of confidence in the final structural assignment, a critical requirement for advancing applications in medicinal chemistry and beyond.
References
BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
BenchChem. (2025). Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Available at: [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. Available at: [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Trofimenko, S., et al. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]
Williams, T. D. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
An In-depth Technical Guide to 6-chloro-7-methyl-1H-indazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction to the Indazole Scaffold The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The versatility of the indazole core allows for diverse substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Several indazole-based drugs, such as Pazopanib and Axitinib, have received FDA approval for the treatment of various cancers, underscoring the therapeutic relevance of this heterocyclic system.[1][2]
Chemical Identity and Properties of 6-chloro-7-methyl-1H-indazole
While a dedicated CAS number for 6-chloro-7-methyl-1H-indazole is not prominently listed in major chemical databases, its constitutional isomer, 3-chloro-6-methyl-1H-indazole, is documented with the CAS number 885271-60-3.[5] The synthesis of another isomer, 3-chloro-7-methyl-1H-indazole, has also been described in the scientific literature.[6] The lack of a readily available CAS number for the target compound suggests it may be a novel or less-synthesized derivative, presenting an opportunity for new chemical entity research.
Based on its structure, 6-chloro-7-methyl-1H-indazole is expected to be a solid at room temperature with a defined melting point. Its solubility is likely to be low in water and higher in organic solvents such as ethanol, DMSO, and DMF. The presence of the chloro and methyl groups will influence its lipophilicity and electronic properties, which in turn will affect its biological activity and metabolic stability.
Table 1: Predicted Physicochemical Properties of 6-chloro-7-methyl-1H-indazole and its Isomers
Synthesis of Substituted 1H-Indazoles: A Strategic Approach
The synthesis of specifically substituted 1H-indazoles often presents challenges in achieving regioselectivity. However, several established methods for the synthesis of the indazole core can be adapted for the preparation of 6-chloro-7-methyl-1H-indazole.
General Synthetic Strategies
Classical and modern methods for constructing the 1H-indazole skeleton include:
[3 + 2] Cycloaddition: This approach often involves the reaction of arynes with hydrazones.[7]
Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to 3-substituted 1H-indazoles.[8][9]
From o-Haloaryl Precursors: Condensation of o-haloaryl aldehydes or ketones with hydrazines, followed by cyclization, is a common strategy.[10] Microwave-assisted synthesis can significantly accelerate these reactions.[11]
Proposed Synthetic Pathway for 6-chloro-7-methyl-1H-indazole
A plausible synthetic route to 6-chloro-7-methyl-1H-indazole could commence from a suitably substituted aniline or benzaldehyde. The following diagram illustrates a conceptual synthetic workflow.
Caption: Proposed synthetic workflow for 6-chloro-7-methyl-1H-indazole.
Experimental Protocol: Conceptual Synthesis
Hydrazone Formation: To a solution of 2-amino-3-chloro-4-methyl-benzaldehyde in ethanol, add an equimolar amount of hydrazine hydrate. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated hydrazone intermediate by filtration.
Cyclization: Dissolve the hydrazone intermediate in a suitable solvent such as DMF. Add an oxidizing agent (e.g., copper(II) acetate) and a base (e.g., potassium carbonate). Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
Spectroscopic Characterization
The structural confirmation of 6-chloro-7-methyl-1H-indazole would rely on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons (a singlet around 2.5 ppm), and the N-H proton (a broad singlet at higher chemical shifts).
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the chemical shifts influenced by the chloro and methyl substituents.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
Potential Biological Activities and Therapeutic Applications
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[3][12] Substituted indazoles have demonstrated a wide range of biological activities, making 6-chloro-7-methyl-1H-indazole a compound of high interest for drug discovery.
Anti-Cancer Activity
Many indazole derivatives exhibit potent anti-cancer properties by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[1][2] It is plausible that 6-chloro-7-methyl-1H-indazole could act as a kinase inhibitor.
Caption: Potential mechanism of anti-cancer activity via kinase inhibition.
Table 2: Anti-proliferative Activity of Representative Indazole Derivatives
Indazole derivatives have been reported to possess significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[4]
Antimicrobial Activity
The indazole scaffold is also found in compounds with antibacterial and antifungal properties.[3][6] The specific substitution pattern of 6-chloro-7-methyl-1H-indazole could confer activity against various microbial strains.
Conclusion and Future Directions
6-chloro-7-methyl-1H-indazole represents a promising, yet underexplored, molecule within the pharmacologically significant indazole family. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The projected anti-cancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on the regioselective synthesis of this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential. The exploration of structure-activity relationships by synthesizing a library of related derivatives will be crucial for optimizing its biological profile and advancing it as a potential drug candidate.
References
Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 13(13), 3340-3343.
BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
Pavia, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
Shaikh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188.
International Journal of Pharmaceutical Sciences and Research. (n.d.).
Lee, S., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 19(21), 5844-5847.
BenchChem. (2025). Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
BenchChem. (2025).
The Journal of Organic Chemistry. (2023).
University of South Florida Scholar Commons. (n.d.).
Pavia, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759.
National Center for Biotechnology Information. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
BenchChem. (2025).
Preprints.org. (n.d.).
Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
ResearchGate. (n.d.).
University of Windsor Scholarship at UWindsor. (n.d.).
6-Chloro-7-Methyl-1H-Indazole: Mechanism of Action and Pharmacophore Dynamics in Targeted Oncology
Executive Summary In modern targeted oncology, the discovery of highly specific allosteric and covalent inhibitors has revolutionized the treatment of malignancies driven by the RTK-RAS-MAPK pathway. At the heart of this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted oncology, the discovery of highly specific allosteric and covalent inhibitors has revolutionized the treatment of malignancies driven by the RTK-RAS-MAPK pathway. At the heart of this chemical revolution are privileged structural motifs—pharmacophores that dictate the precise mechanism of action (MoA) of the resulting drug molecules.
6-chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is not deployed as a standalone therapeutic agent; rather, it is a critical, highly engineered building block[1]. When incorporated into larger molecular scaffolds, this specific indazole derivative serves as the primary structural anchor that enables the allosteric inhibition of SHP2 (PTPN11) and the covalent blockade of the KRAS G12C Switch II pocket[2].
This technical guide dissects the causal mechanism of action conferred by the 6-chloro-7-methyl-1H-indazole moiety, detailing its structural biology, binding kinetics, and the self-validating experimental protocols required to evaluate its derivatives in preclinical development.
Structural Biology & The "Why" Behind the Chemistry
As an application scientist bridging chemical design and biological efficacy, I emphasize that every atom in a pharmacophore must serve a thermodynamic or kinetic purpose. The 6-chloro-7-methyl-1H-indazole core is a masterclass in structure-based drug design (SBDD).
The Role of the Indazole Core (H-Bonding)
The 1H-indazole ring contains adjacent nitrogen atoms (N1 and N2) that act as a highly efficient hydrogen bond donor-acceptor pair.
In KRAS G12C: The indazole core forms critical H-bonds with the side chain of Asp69 (D69) and the backbone amide of Ser65 (S65)[3].
In SHP2: It wedges into the central allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, engaging in hydrogen bonding networks that lock the enzyme in its auto-inhibited, "closed" conformation[1][4].
The 6-Chloro Substituent (Hydrophobic Wedging)
Chlorine is a moderately lipophilic, electron-withdrawing group. Its placement at the 6-position is not arbitrary. It is precisely angled to fill deep hydrophobic sub-pockets—such as the region delimited by Val103, Ile100, and Met72 in the KRAS Switch II pocket (S-IIP)[2]. This hydrophobic packing displaces high-energy water molecules, driving a favorable entropic shift that drastically increases binding affinity.
The 7-Methyl Substituent (Conformational Locking)
The true ingenuity of this building block lies in the 7-methyl group. By introducing steric bulk adjacent to the attachment point of the larger drug scaffold, the methyl group restricts the rotational freedom of the indazole ring. This creates atropisomerism (stable conformational isomers)[5]. By pre-organizing the molecule into the exact bioactive conformation required to enter the target pocket, the 7-methyl group minimizes the entropic penalty of binding, leading to exponentially longer target residence times.
Mechanism of Action: Pathway Disruption
The incorporation of the 6-chloro-7-methyl-1H-indazole pharmacophore into small molecules yields inhibitors that disrupt the RTK-SHP2-KRAS-ERK signaling axis at two distinct nodes.
SHP2 Allosteric Inhibition: SHP2 acts upstream of RAS. Indazole-derived SHP2 inhibitors bind the allosteric site, clamping the N-SH2 domain against the PTP catalytic domain. This prevents SHP2 from mediating the SOS1-driven nucleotide exchange that activates KRAS[1].
KRAS G12C Covalent Inhibition: Indazole-anchored KRAS inhibitors (e.g., analogs of JDQ443) utilize the indazole ring to anchor into the S-IIP, positioning an acrylamide warhead to irreversibly bind Cys12. This traps KRAS in its inactive, GDP-bound state[2].
Fig 1: Mechanism of action of indazole-derived inhibitors in the RTK-SHP2-KRAS-ERK signaling axis.
Quantitative Binding Data
To understand the efficacy of this pharmacophore, we must look at the quantitative data derived from X-ray crystallography and biochemical assays. The table below summarizes how the functional groups of the indazole core translate to measurable biological parameters.
Target Protein
Binding Pocket
Key Interacting Residues
Function of 6-Cl-7-Me-Indazole
Typical IC50 / Affinity
SHP2
Central Allosteric Tunnel
Thr253, Gln257, Arg111
Stabilizes auto-inhibited state; N1/N2 H-bonding.
10 - 50 nM
KRAS G12C
Switch II Pocket (S-IIP)
Asp69, Ser65, Val103, Met72
Anchors warhead; 6-Cl fills hydrophobic cleft.
10 - 30 nM
KRAS G12C
Switch II Pocket (S-IIP)
Gln99, Ile100
7-Me restricts rotation, optimizing trajectory.
Residence t½ > 24h
Self-Validating Experimental Protocols
To prove the mechanism of action of a newly synthesized 6-chloro-7-methyl-1H-indazole derivative, a self-validating workflow is required. A biochemical assay provides the phenotypic readout (inhibition of signaling), but it must be paired with X-ray crystallography to provide the structural proof of the binding mode.
Causality: We utilize hanging-drop vapor diffusion to force the protein-ligand complex out of solution slowly, allowing the highly ordered lattice to form around the conformationally locked indazole core.
Protein Preparation: Express SHP2 (residues 1-525) or KRAS G12C (residues 1-169) in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.
Complex Formation: Incubate the purified protein (10 mg/mL) with a 5-fold molar excess of the 6-chloro-7-methyl-1H-indazole derivative. For KRAS, ensure 1 mM GDP is present to maintain the inactive state. Incubate at 4°C for 4 hours.
Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Sodium Tartrate).
Diffraction & Analysis: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via molecular replacement to confirm the indazole's engagement with the target pocket.
Causality: Because the indazole pharmacophore halts the upstream activation of KRAS/SHP2, the downstream phosphorylation of ERK1/2 (pERK) will be proportionally reduced. AlphaLISA provides a highly sensitive, homogeneous readout of this disruption.
Cell Seeding: Plate NCI-H358 (KRAS G12C mutant) cells at 10,000 cells/well in a 384-well plate using RPMI + 10% FBS. Incubate overnight at 37°C.
Compound Treatment: Perform a 10-point, 3-fold serial dilution of the indazole derivative (starting at 10 µM). Add to the cells and incubate for 2 hours. Note: The 2-hour window is critical to observe direct signaling blockade before transcriptional feedback loops activate.
Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.
Detection: Add 5 µL of Acceptor Beads conjugated to an anti-ERK1/2 antibody, followed by 5 µL of Donor Beads conjugated to an anti-pERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.
Readout: Read the plate on an EnVision multimode microplate reader (Excitation: 680 nm, Emission: 615 nm). Calculate the IC50 using a 4-parameter logistic regression.
Conclusion
The 6-chloro-7-methyl-1H-indazole molecule is a master key in modern medicinal chemistry. By leveraging its unique combination of hydrogen-bonding capability, hydrophobic wedging, and steric-induced conformational locking, drug developers can design highly potent, selective allosteric and covalent inhibitors. Understanding the precise atomic contributions of this pharmacophore is essential for the continued evolution of targeted therapies against RTK-RAS-MAPK driven tumors.
References
WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2. Google Patents.
Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. AACR Journals (Cancer Discovery).
URL:[Link]
Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.
An In-depth Technical Guide to the Solubility Profile of 6-chloro-7-methyl-1H-indazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining and unde...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of 6-chloro-7-methyl-1H-indazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 6-chloro-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in a compound's downstream applicability, this document outlines the fundamental principles governing solubility, presents a detailed, field-proven experimental protocol for its determination, and discusses the critical parameters that influence this key physicochemical property. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance. While specific experimental solubility data for 6-chloro-7-methyl-1H-indazole is not publicly available, this guide equips the user with the necessary tools to generate this data reliably and interpret it effectively.
Introduction to 6-chloro-7-methyl-1H-indazole and the Significance of Solubility
6-chloro-7-methyl-1H-indazole belongs to the indazole class of heterocyclic compounds. Indazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antifungal properties[1][2][3][4]. The specific substitutions of a chlorine atom at the 6-position and a methyl group at the 7-position of the indazole ring will modulate the compound's lipophilicity, electronic distribution, and crystal lattice energy, all of which are determinants of its solubility.
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of drug discovery and development. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy, while solubility in organic solvents is crucial for synthesis, purification, and formulation processes. Therefore, a thorough understanding and quantification of the solubility of 6-chloro-7-methyl-1H-indazole are prerequisites for its advancement as a potential therapeutic agent or research tool.
Fundamental Principles of Solubility
The adage "like dissolves like" is a foundational concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[5] The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors:
Physicochemical Properties of the Solute: The crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding in 6-chloro-7-methyl-1H-indazole will significantly impact its solubility.
Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. A range of solvents, from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene), should be assessed to create a comprehensive solubility profile.
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.
pH (for aqueous solutions): The indazole moiety contains nitrogen atoms that can be protonated or deprotonated, meaning the aqueous solubility of 6-chloro-7-methyl-1H-indazole will likely be pH-dependent.[6]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of thermodynamic solubility.
Rationale for the Shake-Flask Method
This method is chosen for its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved compound. This is crucial for obtaining accurate and reproducible solubility data that can be confidently used in thermodynamic modeling and biopharmaceutical classification.
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Calibrated analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of solid 6-chloro-7-methyl-1H-indazole to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
Place the vials in a temperature-controlled shaker, agitating them for a sufficient period (typically 24-72 hours) to reach equilibrium.[5] The time to reach equilibrium should be determined in preliminary studies.[7]
Phase Separation:
After the equilibration period, separate the undissolved solid from the saturated solution. This is a critical step to prevent artificially inflated solubility readings.
Centrifuge the vials at a high speed to pellet the excess solid.
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[5][8]
Quantification of the Solute:
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
Determine the concentration of 6-chloro-7-methyl-1H-indazole in the diluted solution using a validated analytical technique, most commonly HPLC with UV detection.
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]
Data Reporting:
Calculate the solubility of 6-chloro-7-methyl-1H-indazole in the original, undiluted saturated solution.
Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.[5]
Visualizing the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation and Interpretation
The obtained solubility data should be organized into a clear and concise table to allow for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for 6-chloro-7-methyl-1H-indazole at 25°C
Solvent
Solvent Type
Solubility (mg/mL)
Solubility (mol/L)
Water (pH 7.0)
Polar, Protic
Experimental Value
Calculated Value
PBS (pH 7.4)
Aqueous Buffer
Experimental Value
Calculated Value
Ethanol
Polar, Protic
Experimental Value
Calculated Value
Acetonitrile
Polar, Aprotic
Experimental Value
Calculated Value
DMSO
Polar, Aprotic
Experimental Value
Calculated Value
Ethyl Acetate
Intermediate Polarity
Experimental Value
Calculated Value
Toluene
Nonpolar
Experimental Value
Calculated Value
Hexane
Nonpolar
Experimental Value
Calculated Value
Factors Influencing the Solubility of 6-chloro-7-methyl-1H-indazole
A systematic approach to understanding the solubility profile involves exploring key variables.
Solvent Selection Rationale
The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities and functionalities to probe the intermolecular interactions that govern solvation.
Caption: Rationale for solvent selection based on intermolecular forces.
Impact of pH on Aqueous Solubility
For ionizable compounds like 6-chloro-7-methyl-1H-indazole, aqueous solubility is highly dependent on pH.[6] Determining the pH-solubility profile is essential for predicting its behavior in biological systems. This involves performing the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[7]
Conclusion
This technical guide provides a robust framework for the systematic determination and interpretation of the solubility of 6-chloro-7-methyl-1H-indazole. By adhering to the detailed experimental protocol and considering the influential factors outlined, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding further research, including formulation development, in vitro and in vivo studies, and ultimately, for unlocking the full therapeutic potential of this promising compound. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
References
6-Chloro-7-methyl-1H-indole | CAS#:57817-09-1 . (2025, September 25). Chemsrc. Retrieved March 15, 2026, from [Link]
6-chloro-1H-indazole| CAS No:698-25-9 . (n.d.). ZaiQi Bio-Tech. Retrieved March 15, 2026, from [Link]
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At . (n.d.). University of Northern Iowa. Retrieved March 15, 2026, from [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018, July 2). World Health Organization. Retrieved March 15, 2026, from [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011, July 1). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . (2019, February 14). ACS Publications. Retrieved March 15, 2026, from [Link]
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . (2023, May 4). Defense Technical Information Center. Retrieved March 15, 2026, from [Link]
Indazole – Knowledge and References . (n.d.). Taylor & Francis. Retrieved March 15, 2026, from [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction . (2023, March 23). ACS Publications. Retrieved March 15, 2026, from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance . (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
1H-Indazole | C7H6N2 . (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2026, January 10). ResearchGate. Retrieved March 15, 2026, from [Link]
Spectroscopic Characterization of 6-chloro-7-methyl-1H-indazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of 6-chloro-7-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of 6-chloro-7-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and materials science. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, supported by predictive data tables, experimental protocols, and workflow diagrams to aid researchers in the unambiguous characterization of this and similar heterocyclic compounds.
Introduction to Indazoles and the Importance of Spectroscopic Analysis
Indazoles are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2] The precise substitution pattern on the indazole core is critical to its pharmacological activity, making unambiguous structural characterization paramount. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure of novel indazole derivatives like 6-chloro-7-methyl-1H-indazole.
Molecular Structure and Numbering
The structure of 6-chloro-7-methyl-1H-indazole is presented below, with the standard IUPAC numbering for the indazole ring system. This numbering is essential for the correct assignment of spectroscopic signals.
Caption: Molecular structure and numbering of 6-chloro-7-methyl-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For 6-chloro-7-methyl-1H-indazole, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-chloro-7-methyl-1H-indazole is predicted to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
N-H
~13.0
br s
-
H-3
~8.1
s
-
H-4
~7.8
d
~8.5
H-5
~7.2
d
~8.5
CH₃
~2.5
s
-
Interpretation and Rationale:
N-H Proton: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and its exact position can be sensitive to solvent and concentration.[3]
H-3 Proton: The proton at the C3 position is expected to be a singlet, as it lacks adjacent proton neighbors. Its chemical shift is generally around 8.1 ppm in the parent indazole.[3]
Aromatic Protons (H-4 and H-5): The protons on the benzene ring, H-4 and H-5, are predicted to appear as doublets due to coupling with each other. H-4 is expected to be deshielded relative to H-5 due to the anisotropic effect of the pyrazole ring.
Methyl Protons: The protons of the methyl group at C7 will appear as a singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
C-3
~135
C-3a
~122
C-4
~128
C-5
~121
C-6
~130
C-7
~115
C-7a
~141
CH₃
~15
Interpretation and Rationale:
The carbon atoms of the indazole ring typically resonate in the aromatic region (110-145 ppm).[3]
The chemical shifts are influenced by the substituents. The chlorine atom at C-6 will cause a downfield shift for this carbon, while the methyl group at C-7 will cause an upfield shift for C-7.
The quaternary carbons (C-3a, C-6, C-7, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
3200-3000 (broad)
N-H stretch
3100-3000
Aromatic C-H stretch
~1620, ~1500, ~1450
C=C aromatic ring stretches
~1100
C-Cl stretch
Interpretation and Rationale:
N-H Stretch: The most diagnostic peak for 1H-indazoles is the N-H stretching vibration, which appears as a broad band in the region of 3200-3000 cm⁻¹.[3]
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[3]
C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of bands in the 1620-1450 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
Parameter
Expected Value
Molecular Formula
C₈H₇ClN₂
Molecular Weight
166.61 g/mol
[M]⁺ (Monoisotopic)
166.030 m/z
[M+H]⁺ (Monoisotopic)
167.037 m/z
Interpretation and Rationale:
The molecular ion peak ([M]⁺) should be observed at m/z 166, with a characteristic isotopic pattern for one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 167 would be the base peak.
Fragmentation of the indazole ring can occur, leading to characteristic fragment ions. For example, loss of HCN or N₂ is a common fragmentation pathway for N-heterocycles.
Experimental Protocols
Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.[4]
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-chloro-7-methyl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., via ESI) and acquire data in full scan mode to determine the molecular weight. Tandem MS (MS/MS) can be used to study the fragmentation pattern.[4]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 6-chloro-7-methyl-1H-indazole.
Caption: Workflow for the spectroscopic elucidation of 6-chloro-7-methyl-1H-indazole.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive approach to the structural characterization of 6-chloro-7-methyl-1H-indazole. By carefully acquiring and interpreting the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this and other novel heterocyclic compounds, which is a critical step in the drug discovery and development process.
References
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]
Teixeira, F. C., & Ramos, H. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen Research Portal. [Link]
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. [Link]
ProQuest. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
PubChemLite. (n.d.). 6-chloro-1h-indazole-7-carboxylic acid. Retrieved from [Link]
GNPS. (2021, May 21). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]
ACS Publications. (2008, January 30). A Practical, Metal-Free Synthesis of 1H-Indazoles. Retrieved from [Link]
ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-Indazole. Retrieved from [Link]
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Part 1: Computational Target Prediction and In Silico Analysis
As of early 2026, the scientific literature contains a notable absence of studies detailing the specific biological activities or therapeutic targets of 6-chloro-7-methyl-1H-indazole. This compound is primarily cataloged...
Author: BenchChem Technical Support Team. Date: March 2026
As of early 2026, the scientific literature contains a notable absence of studies detailing the specific biological activities or therapeutic targets of 6-chloro-7-methyl-1H-indazole. This compound is primarily cataloged in chemical supplier databases, but its pharmacological profile remains uncharacterized. This guide, therefore, adopts a proactive and predictive approach, functioning as a strategic whitepaper for initiating a comprehensive target identification and validation campaign.
Drawing from the well-established therapeutic relevance of the parent indazole scaffold, which is a cornerstone in modern medicinal chemistry, we can formulate a robust, data-driven strategy. Indazole derivatives have been successfully developed as potent inhibitors of key enzyme families, most notably protein kinases, making this an exceptionally fertile starting point for investigation.
This document outlines a systematic, multi-pronged workflow designed for researchers and drug development professionals. It begins with computational methods to predict likely targets, progresses to broad-based experimental screening to identify biological activity, and culminates in rigorous biochemical and cellular assays to validate specific molecular targets. The methodologies described herein are grounded in established, high-confidence techniques that form the bedrock of contemporary drug discovery.
Before committing to resource-intensive wet-lab experiments, computational techniques can provide valuable, cost-effective insights into the potential target landscape of 6-chloro-7-methyl-1H-indazole. This initial phase focuses on leveraging its structure to predict potential binding partners.
Structural Similarity and Analog-Based Target Inference
The indazole core is a privileged scaffold in numerous approved drugs and clinical candidates, predominantly kinase inhibitors. A primary step is to perform a systematic search for structurally similar compounds with known biological targets.
Methodology:
Scaffold Hopping & Similarity Search: Utilize platforms like ChEMBL or PubChem to conduct a Tanimoto similarity search using the SMILES string of 6-chloro-7-methyl-1H-indazole.
Target Analysis: Analyze the primary targets of the top 100 most similar compounds. Pay special attention to targets that appear with high frequency, particularly within the protein kinase family (e.g., VEGFR, c-Met, AXL, JAK).
Hypothesis Generation: Based on this analysis, generate a preliminary list of 5-10 high-priority candidate kinases or enzyme families for further investigation.
Molecular Docking Against High-Priority Target Families
Molecular docking simulates the binding of a ligand to the active site of a protein. This approach can be used to rank the hypothetical targets generated in the previous step by estimating their binding affinity.
Protocol: Virtual Screening via Molecular Docking
Target Preparation: Obtain high-resolution crystal structures of the selected candidate proteins (e.g., from the Protein Data Bank - PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates.
Ligand Preparation: Generate a 3D conformation of 6-chloro-7-methyl-1H-indazole and perform energy minimization using a suitable force field (e.g., MMFF94).
Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the prepared receptor binding sites.
Analysis: Analyze the resulting binding poses and docking scores. A lower binding energy (more negative value) suggests a more favorable interaction. Prioritize targets that demonstrate strong, well-defined interactions (e.g., hydrogen bonds with key active site residues).
Caption: Workflow for computational target prediction.
Part 2: Experimental Target Identification via Unbiased Screening
While computational methods provide a valuable starting point, experimental validation is essential. An unbiased screening approach can reveal unexpected activities and provide a clear phenotypic anchor for subsequent target deconvolution.
Broad-Spectrum Kinase Panel Screening
Given the prevalence of indazoles as kinase inhibitors, the most direct and highest-yield starting point is to screen the compound against a large, functionally diverse panel of recombinant human kinases.
Protocol: In Vitro Kinase Inhibition Assay
Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo® platform) offering a panel of >300 kinases.
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) of 6-chloro-7-methyl-1H-indazole. The output is typically reported as "% Inhibition" relative to a control.
Hit Identification: Identify "hits" as kinases that are inhibited by >50% (or a statistically relevant cutoff).
Dose-Response Analysis: For all identified hits, perform a follow-up dose-response assay, typically using a 10-point, 3-fold serial dilution, to determine the IC50 value (the concentration required for 50% inhibition).
Table 1: Hypothetical Kinase Screening Results
Kinase Target
% Inhibition @ 10 µM
IC50 (nM)
Kinase Family
AXL
98%
75
TAM Receptor Tyrosine Kinase
c-MET
92%
150
Receptor Tyrosine Kinase
VEGFR2
85%
450
Receptor Tyrosine Kinase
JAK2
35%
>10,000
Tyrosine Kinase
SRC
15%
>10,000
Tyrosine Kinase
Phenotypic Screening in Disease-Relevant Cell Lines
Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes can provide crucial context and uncover novel mechanisms. An anti-proliferative screen against a panel of cancer cell lines is a standard approach.
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel relevant to the hypothesized targets, such as AXL-driven non-small cell lung cancer lines).
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a range of concentrations of 6-chloro-7-methyl-1H-indazole for 72 hours.
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells. Read luminescence on a plate reader.
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Part 3: Target Validation and Mechanism of Action Studies
Once a high-confidence hit is identified (e.g., AXL kinase from the screen), the next critical phase is to confirm that the compound directly engages this target in a cellular environment and that this engagement leads to the observed phenotype.
Cellular Target Engagement: CETSA®
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Cell Treatment: Treat intact cells (e.g., an AXL-expressing cell line) with either vehicle or a saturating concentration of 6-chloro-7-methyl-1H-indazole.
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
Cell Lysis & Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
Protein Detection: Analyze the amount of soluble target protein (e.g., AXL) remaining at each temperature using Western blotting or another protein quantification method.
Analysis: In the presence of the binding compound, the AXL protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a rightward shift in the melting curve.
Foundational
discovery and history of 6-chloro-7-methyl-1H-indazole
An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-7-methyl-1H-indazole Introduction: The Privileged Indazole Scaffold The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-7-methyl-1H-indazole
Introduction: The Privileged Indazole Scaffold
The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules and commercially successful drugs.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] The thermodynamic stability of the 1H-tautomer has made it a particular focus for exploration as a versatile pharmacophore.[1][2]
The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the historical context and synthetic strategies relevant to a specific derivative, 6-chloro-7-methyl-1H-indazole, offering insights for researchers, scientists, and professionals in drug development.
Historical Context: The Genesis of Indazole Synthesis
The journey of indazole chemistry began in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[1] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core.[1] This foundational discovery opened the door to over a century of exploration into the synthesis and application of indazole derivatives. Over the years, numerous synthetic methodologies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings and C-H activation strategies.[2][4]
Core Synthetic Strategy: The Jacobson Indazole Synthesis
A plausible and historically significant route for the synthesis of 6-chloro-7-methyl-1H-indazole is the Jacobson indazole synthesis. First reported in 1893, this classical method involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[5] This approach is particularly well-suited for the target molecule, starting from the readily available precursor, 3-chloro-2-methylaniline.
The overall synthetic workflow can be envisioned as a two-step process:
Acetylation: Protection of the amino group of 3-chloro-2-methylaniline to form N-(3-chloro-2-methylphenyl)acetamide.
Diazotization and Cyclization: Conversion of the acetylated intermediate into a diazonium salt, which then undergoes intramolecular cyclization to yield 6-chloro-7-methyl-1H-indazole.
Below is a detailed experimental protocol for this synthetic pathway.
Experimental Protocol: Synthesis of 6-chloro-7-methyl-1H-indazole
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide
Materials:
3-chloro-2-methylaniline
Acetic anhydride
Pyridine (or another suitable base)
Dichloromethane (or another suitable solvent)
Procedure:
Dissolve 3-chloro-2-methylaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
Add pyridine (1.1 eq) dropwise to catalyze the reaction and neutralize the acetic acid byproduct.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to yield the crude N-(3-chloro-2-methylphenyl)acetamide, which can be purified by recrystallization.
Step 2: Synthesis of 6-chloro-7-methyl-1H-indazole
Materials:
N-(3-chloro-2-methylphenyl)acetamide
Sodium nitrite (NaNO₂)
Concentrated hydrochloric acid (HCl)
Water
Procedure:
Suspend N-(3-chloro-2-methylphenyl)acetamide (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
Add the sodium nitrite solution dropwise to the cold suspension over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[6]
After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
The formation of the diazonium salt is followed by spontaneous intramolecular cyclization.
The reaction mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) while maintaining a low temperature.
The precipitated product, 6-chloro-7-methyl-1H-indazole, is collected by vacuum filtration.
Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Reaction Parameters
Step
Reactants
Reagents/Catalysts
Solvent
Temperature (°C)
Time (h)
Expected Yield
1
3-chloro-2-methylaniline
Acetic anhydride, Pyridine
Dichloromethane
0 to RT
2-4
>90%
2
N-(3-chloro-2-methylphenyl)acetamide
Sodium nitrite, HCl
Water
0-5
1-2
60-80%
Note: Expected yields are estimates based on literature for similar Jacobson indazole syntheses.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 6-chloro-7-methyl-1H-indazole.
Mechanistic Insights of the Jacobson Synthesis
The Jacobson synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.[5]
Diazonium Salt Formation: The primary aromatic amine (in this case, generated in situ from the hydrolysis of the acetamide under acidic conditions) reacts with nitrous acid (formed from NaNO₂ and HCl) to generate a diazonium salt. The nitrosonium ion (NO⁺) acts as the electrophile.[6]
Intramolecular Cyclization: The highly electrophilic diazonium group is then attacked by the adjacent aromatic ring (the methyl-bearing carbon). This intramolecular electrophilic aromatic substitution results in the formation of the five-membered pyrazole ring.
Deprotonation: A final deprotonation step rearomatizes the benzene ring, yielding the stable 1H-indazole product.
Caption: Mechanism of the Jacobson Indazole Synthesis.
Modern and Alternative Synthetic Routes
While the Jacobson synthesis is a classic approach, modern organic chemistry offers several alternative strategies for constructing the indazole core, which could potentially be adapted for 6-chloro-7-methyl-1H-indazole.
Condensation of o-Halobenzaldehydes with Hydrazine: A common modern method involves the reaction of an o-fluorobenzaldehyde with hydrazine or a substituted hydrazine.[7][8] This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism. For the target molecule, this would require the synthesis of 2-fluoro-3-methyl-4-chlorobenzaldehyde, which may be a less direct starting point.
Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are frequently employed for the intramolecular C-N bond formation to construct the indazole ring.[2][9] These methods often start from precursors like o-haloaryl N-sulfonylhydrazones or aminohydrazones and offer high efficiency and functional group tolerance.[2][10]
Applications in Drug Discovery
The specific biological activity of 6-chloro-7-methyl-1H-indazole is not extensively documented in publicly available literature. However, the indazole scaffold is a cornerstone of many clinically approved drugs, and the substituents on the target molecule suggest several potential areas of therapeutic interest.
Kinase Inhibition: Many indazole-containing compounds are potent protein kinase inhibitors used in oncology. The indazole core can form crucial hydrogen bonds with the hinge region of the kinase active site.
Anti-inflammatory Activity: Indazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Antimicrobial and Antifungal Properties: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[2][5]
The chlorine atom at the 6-position and the methyl group at the 7-position would influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its binding affinity and selectivity for various biological targets. This makes 6-chloro-7-methyl-1H-indazole an attractive scaffold for further derivatization and exploration in drug discovery programs.
Conclusion
References
BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
ACS Omega. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
ACS Omega. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
ResearchGate. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
Asian Journal of Research in Chemistry. (2012).
Organic Syntheses. m-CHLOROBENZALDEHYDE.
Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone.
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde.
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 2-Chloro-4-methylaniline.
Beilstein Journals. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
ResearchGate.
Organic Chemistry Portal. (2024).
PubChem. 2-Amino-4-chloro-3-methylbenzaldehyde.
Thieme Gruppe. (2021). Synthesis of E-Hydrazone Esters and 1H-Indazole Scaffolds.
Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
The Indazole Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 6-chloro-7-methyl-1H-indazole Derivatives and Analogues For Researchers, Scientists, and Drug Development Professionals This guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 6-chloro-7-methyl-1H-indazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 6-chloro-7-methyl-1H-indazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While this specific substitution pattern represents a less-explored area of chemical space, this document will elucidate its potential by drawing upon established principles and data from closely related analogues. By examining the synthesis, characterization, structure-activity relationships (SAR), and biological activities of analogous compounds, we provide a predictive framework and practical insights for researchers aiming to develop novel therapeutics based on this core.
The 1H-indazole, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of compounds demonstrating a wide spectrum of pharmacological activities.[2][3][4] The indazole nucleus is a versatile pharmacophore capable of engaging in various biological interactions, most notably through hydrogen bonding via the N-H and N2 atoms, which can mimic the hinge-binding interactions of adenosine triphosphate (ATP) in kinase enzymes.[5] Consequently, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, with applications in oncology and inflammatory diseases.[5][6] Further applications include anti-HIV, antimicrobial, and neuroprotective agents.[4][7]
The specific decoration of the indazole core with substituents like a 6-chloro and a 7-methyl group is a rational strategy to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, thereby optimizing its potency, selectivity, and drug-like characteristics.
Synthesis and Characterization
The construction of the 6-chloro-7-methyl-1H-indazole core and its subsequent derivatization require robust synthetic strategies and unambiguous analytical characterization.
Proposed Synthesis of the Core Scaffold
While a specific, documented synthesis for 6-chloro-7-methyl-1H-indazole is not prevalent in the literature, a plausible and efficient route can be designed based on classical indazole syntheses.[8] A highly effective method involves the reaction of a substituted ortho-fluoro or ortho-chloro benzonitrile with hydrazine, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.[9]
A logical starting material would be 2,3-dichloro-6-methylbenzonitrile. The reaction with hydrazine would proceed with regioselective displacement of the chlorine atom at the 2-position, which is activated by the adjacent electron-withdrawing nitrile group, to form the 3-amino-6-chloro-7-methyl-1H-indazole. Subsequent deamination would yield the target scaffold.
Caption: Proposed synthetic workflow for 6-chloro-7-methyl-1H-indazole.
General Protocol: Synthesis of 3-Aminoindazoles from Benzonitriles
This protocol is a representative example for the synthesis of a 3-aminoindazole, a key intermediate, adapted from established procedures.[9][10]
To a Parr reactor, charge the substituted 2-halobenzonitrile, sodium acetate, and 2-MeTHF.
Add hydrazine hydrate to the mixture.
Seal the reactor and heat the mixture to an internal temperature of 95 °C with stirring.
Maintain the temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., Methanol/Water) to yield the pure 3-aminoindazole derivative.[10]
Characterization and Spectroscopic Data
The structural elucidation of the target compounds relies on standard analytical techniques. Based on data from structurally similar compounds, the following spectroscopic characteristics are expected.[11][12][13][14]
Technique
Expected Observations for 6-chloro-7-methyl-1H-indazole
¹H NMR
N-H Proton: A broad singlet observed far downfield (>10 ppm), which may vary with solvent and concentration.[14] C3-H Proton: A characteristic singlet around 8.0-8.2 ppm.[11] Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-7.8 ppm), exhibiting ortho coupling. The specific shifts will be influenced by the electronic effects of the chloro and methyl groups. Methyl Protons (C7-CH₃): A singlet in the aliphatic region, typically around 2.5 ppm.
¹³C NMR
Aromatic Carbons: Signals expected in the 110-145 ppm range. The carbon bearing the chlorine (C6) will be shifted downfield, while the carbon bearing the methyl group (C7) and the methyl carbon itself will appear upfield.[12]
IR Spectroscopy
N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹. Aromatic C-H Stretch: Typically observed just above 3000 cm⁻¹. C=C and C=N Stretches: A series of sharp bands in the 1620-1450 cm⁻¹ region. C-Cl Stretch: An absorption in the fingerprint region, typically 800-600 cm⁻¹.
Mass Spectrometry
The molecular ion peak (M+) and characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio) would confirm the molecular formula and the presence of one chlorine atom.
The 6-chloro-7-methyl-1H-indazole as a Pharmacophore
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. The indazole scaffold serves as an excellent foundation for building potent and selective inhibitors.
Structure-Activity Relationship (SAR) Insights
The substituents at the 6- and 7-positions play a crucial role in modulating the activity and properties of indazole-based inhibitors.
6-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole N-H, potentially affecting hydrogen bonding interactions in a protein active site. Furthermore, its size and lipophilicity allow it to occupy small hydrophobic pockets, contributing to binding affinity. In many kinase inhibitors, a halogen at this position is a key interaction point.
7-Methyl Group: The small, hydrophobic methyl group at the 7-position can enhance binding affinity through van der Waals interactions if it fits into a corresponding hydrophobic pocket on the target protein. It can also serve to orient the molecule within the active site and can improve metabolic stability by blocking a potential site of oxidation. The presence of a 7-substituent can also influence the tautomeric equilibrium of the indazole ring system.[15]
Derivatization at the N1 and C3 positions is critical for developing target specificity and potency. N1 substitution is often used to extend into solvent-exposed regions or other pockets of the active site, while C3 modifications are crucial for targeting specific amino acid residues.
Caption: General pharmacophore model for an indazole-based inhibitor.
Therapeutic Applications and Biological Activity
The primary therapeutic area for indazole derivatives is oncology, largely due to their effectiveness as protein kinase inhibitors.[5]
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Indazole-based molecules are designed as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.
The 6-chloro-7-methyl-1H-indazole scaffold is predicted to be an effective starting point for designing inhibitors against various kinases. The table below lists the activity of some close analogues, demonstrating the potential of this class of compounds.
This table is illustrative and shows the potency of various indazole scaffolds against different kinase targets.
Caption: Schematic of an indazole inhibitor in a kinase ATP-binding site.
Conclusion and Future Perspectives
The 6-chloro-7-methyl-1H-indazole core represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and structure-activity relationship data from closely related analogues, researchers can efficiently synthesize and optimize derivatives with high potential. The strategic placement of the chloro and methyl groups provides a solid foundation for achieving potent and selective inhibition of key biological targets, particularly protein kinases.
Future work should focus on the definitive synthesis of this core scaffold and the systematic exploration of substitutions at the N1 and C3 positions to build a library of compounds for biological screening. Such efforts are likely to yield novel drug candidates with improved therapeutic profiles for the treatment of cancer and other diseases.
References
Wiley-VCH. (2007). Supporting Information for an efficient, facile, and general synthesis of 1H-indazoles. Retrieved from [Link]
Lin, W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 17(9), 10949-10963. [Link]
Tala, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
Knauber, T. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (Dissertation). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]
Kowol, C. R., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole). Inorganic Chemistry, 46(10), 4040-4050. [Link]
Stokes, B. J., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 777-780. [Link]
Tala, S., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Retrieved from [Link]
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Cerecetto, H., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878. [Link]
Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1845-1877. [Link]
Weng, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]
ResearchGate. (2026). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(11), 2679–2683. [Link]
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
Im, D., et al. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 472-482. [Link]
metabolic stability of 6-chloro-7-methyl-1H-indazole
An In-depth Technical Guide to the Metabolic Stability of 6-chloro-7-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical over...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Metabolic Stability of 6-chloro-7-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the predicted , a molecule of interest within contemporary drug discovery programs. In the absence of direct experimental data for this specific entity, this document leverages established principles of drug metabolism and extensive literature on analogous indazole-containing compounds to forecast its biotransformation pathways. The primary metabolic routes are predicted to involve cytochrome P450-mediated oxidation of the 7-methyl group and aromatic hydroxylation. This guide further outlines detailed, field-proven in vitro experimental protocols using liver microsomes and hepatocytes for the definitive determination of the metabolic fate of 6-chloro-7-methyl-1H-indazole. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate is a pivotal parameter that dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly cleared could accumulate and lead to toxicity.[3] Therefore, a thorough understanding of a compound's metabolic fate is essential from the early stages of drug discovery.[1]
The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates.[4][5] Its utility stems from its ability to engage in a variety of biological interactions. The metabolic stability of indazole derivatives, however, can be highly variable and dependent on their substitution patterns.[4] This guide focuses on 6-chloro-7-methyl-1H-indazole, providing a predictive analysis of its metabolic profile and a clear experimental roadmap for its empirical validation.
Chemical Structure of 6-chloro-7-methyl-1H-indazole:
Predicted Metabolic Profile of 6-chloro-7-methyl-1H-indazole
A structural assessment of 6-chloro-7-methyl-1H-indazole allows for the identification of potential "metabolic soft spots"—positions on the molecule that are most susceptible to enzymatic modification.
Analysis of Potential Metabolic Sites
7-Methyl Group: Alkyl groups attached to aromatic rings are classic sites for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
Indazole Ring System: The aromatic rings of the indazole core are also susceptible to CYP-mediated hydroxylation at various positions. The electronic effects of the chloro and methyl substituents will influence the regioselectivity of this oxidation.
N-H of the Pyrazole Ring: The nitrogen of the pyrazole ring is a potential site for Phase II conjugation reactions, such as glucuronidation, although this is generally a less common pathway for the parent indazole NH.
Plausible Biotransformation Pathways
Based on the metabolism of structurally related indazole derivatives, the following biotransformation pathways are predicted for 6-chloro-7-methyl-1H-indazole:
Phase I Metabolism (Oxidation):
Methyl Group Hydroxylation: The primary and most likely metabolic pathway is the oxidation of the 7-methyl group to form the corresponding hydroxymethyl derivative. This is a common metabolic route for methylated aromatic compounds.[6]
Aromatic Hydroxylation: Oxidation of the benzene or pyrazole ring of the indazole core is also a probable pathway. The exact position of hydroxylation is difficult to predict without experimental data but is a common metabolic route for indazole-containing compounds.[7]
N-Deindazolation: While observed in some complex indazole-containing molecules, the cleavage of the indazole ring itself is considered a less likely pathway for this simpler, unsubstituted indazole but should not be entirely ruled out, especially as it can have toxicological consequences.[8][9]
Phase II Metabolism (Conjugation):
Glucuronidation: The hydroxylated metabolites formed during Phase I metabolism are susceptible to conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.[10][11]
Predicted Metabolic Pathways of 6-chloro-7-methyl-1H-indazole
Caption: Predicted metabolic pathways of 6-chloro-7-methyl-1H-indazole.
Table of Predicted Metabolites
Metabolite
Biotransformation
Mass Change
Likely Enzymes
6-chloro-7-(hydroxymethyl)-1H-indazole
Methyl Hydroxylation
+16 Da
Cytochrome P450s
Hydroxylated-6-chloro-7-methyl-1H-indazole
Aromatic Hydroxylation
+16 Da
Cytochrome P450s
Glucuronide of hydroxylated metabolite(s)
Glucuronidation
+176 Da
UGTs
Experimental Design for Assessing Metabolic Stability
To empirically determine the , a series of well-established in vitro assays are recommended.
In Vitro Methodologies
This assay is a widely used, high-throughput screen to assess Phase I metabolic stability.[1][2] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[1]
Experimental Protocol:
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5-1.0 mg/mL) and the test compound, 6-chloro-7-methyl-1H-indazole (final concentration typically 1 µM), in a phosphate buffer (pH 7.4).[12]
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[13]
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[3][12] The total incubation volume is typically 150-200 µL.[12]
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
Quench Reaction: Immediately terminate the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.[12]
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3][12][14]
Experimental Protocol:
Hepatocyte Suspension: Prepare a suspension of cryopreserved or fresh hepatocytes in the appropriate incubation medium.
Incubation: Add 6-chloro-7-methyl-1H-indazole to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.
Time-Point Sampling and Analysis: Follow a similar time-point sampling, quenching, and analysis procedure as described for the microsomal assay.
Analytical Quantification and Data Analysis
The concentration of 6-chloro-7-methyl-1H-indazole in the samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][15] The rate of disappearance of the parent compound is then used to calculate key metabolic stability parameters.
Calculation of Metabolic Stability Parameters:
Parameter
Description
Calculation
Half-life (t1/2)
The time it takes for 50% of the compound to be metabolized.
t1/2 = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the percent remaining compound versus time.
Intrinsic Clearance (CLint)
The inherent ability of the liver to metabolize a drug.
Identifying the metabolites of 6-chloro-7-methyl-1H-indazole is crucial for understanding its complete metabolic profile and assessing the potential for pharmacologically active or toxic byproducts.
Metabolite Profiling with High-Resolution Mass Spectrometry:
Sample Analysis: Analyze the supernatant from the in vitro incubations using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Mining: Compare the chromatograms of the incubated samples with control samples (without NADPH or hepatocytes) to identify new peaks corresponding to potential metabolites.
Mass Shift Analysis: Search for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[6][10]
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.
Workflow for Metabolite Identification
Caption: A systematic workflow for the identification of metabolites.
Conclusion
This technical guide provides a robust framework for understanding and evaluating the . Based on its chemical structure and the known metabolic pathways of related indazole compounds, the primary routes of metabolism are predicted to be oxidation of the 7-methyl group and aromatic hydroxylation, followed by potential glucuronidation. The detailed experimental protocols provided herein offer a clear path for the empirical determination of this compound's metabolic fate. By following these self-validating methodologies, researchers can generate high-quality data to confidently guide the progression of 6-chloro-7-methyl-1H-indazole in the drug discovery and development process.
References
PubMed. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate.
Chemical Research in Toxicology. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate.
PubMed. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.
PubMed. (n.d.). Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations.
ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds.
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
PubMed. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
National Institutes of Health. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC.
National Institutes of Health. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC.
Springer. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid.
Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
MDPI. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods.
Taylor & Francis Online. (n.d.). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies.
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
IntechOpen. (2018). In Vitro Biotransformation in Drug Discovery.
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
Crystallographic Profiling and Structural Implications of 6-Chloro-7-methyl-1H-indazole in Rational Drug Design
Executive Summary & Pharmacological Relevance The compound 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly privileged heterocyclic pharmacophore utilized extensively in modern medicinal chemistry (1)[1]. As...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
The compound 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly privileged heterocyclic pharmacophore utilized extensively in modern medicinal chemistry (1)[1]. As an isostere of purine, the indazole core is uniquely suited to interface with the hinge regions of kinases and the allosteric pockets of phosphatases. Specifically, derivatives of this scaffold have been aggressively pursued as allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway implicated in numerous oncological indications (2)[2].
The strategic placement of the 6-chloro and 7-methyl substituents is not arbitrary; it is a calculated design choice. The electron-withdrawing chlorine atom modulates the pKa of the N1 proton while participating in highly directional halogen bonding, whereas the 7-methyl group introduces precise steric bulk that dictates both the biological conformation and the solid-state crystal packing.
Fig 1. Mechanism of action for indazole-derived allosteric inhibitors targeting the SHP2 pathway.
Solid-State Chemistry: The Causality of Crystal Packing
Understanding the crystal structure of 6-chloro-7-methyl-1H-indazole requires analyzing the competing intermolecular forces that govern its lattice assembly. In the solid state, unsubstituted 1H-indazoles typically form either discrete hydrogen-bonded dimers or infinite helical catemers (chains) via N1–H···N2 interactions (3)[3].
However, the 6-chloro-7-methyl substitution fundamentally alters this energetic landscape:
Steric Gating by the 7-Methyl Group: The bulky methyl group at the C7 position sits directly adjacent to the N1-H hydrogen bond donor. This steric hindrance restricts the dihedral approach angle of neighboring molecules, energetically penalizing the formation of infinite catemers. Consequently, the lattice is forced into a highly stable, centrosymmetric
R22(8)
hydrogen-bonded dimer configuration.
Halogen Bonding (C6-Cl···π): The 6-chloro substituent is highly polarizable. In the crystal lattice, it engages in orthogonal halogen bonding with the π-system of adjacent indazole rings or forms C-Cl···N contacts. This cross-linking stabilizes the inter-layer packing, which explains the high crystallinity and relatively low aqueous solubility often observed in 6-chloro-indazole derivatives (4)[4].
Fig 2. Logical network of intermolecular forces governing the solid-state crystal lattice packing.
Self-Validating Experimental Protocols
To obtain high-resolution crystallographic data, empirical workflows must be designed with built-in causality to prevent kinetic trapping of amorphous solids or metastable polymorphs. The following protocol outlines the standard methodology for isolating diffraction-quality single crystals of 6-chloro-7-methyl-1H-indazole.
Purity Validation: Prior to crystallization, the synthesized compound must achieve >99% purity via silica gel chromatography to prevent impurity-induced lattice defects (5)[5].
Solvent System Selection: Dissolve 50 mg of the compound in a minimal volume of Ethyl Acetate (polar aprotic). Carefully layer Hexane (non-polar anti-solvent) at a 1:3 ratio. Causality: The differential solubility gradient ensures thermodynamic control over nucleation, allowing the 7-methyl group to orient optimally without steric clashing during lattice assembly.
Slow Evaporation: Pierce the vial septum with a narrow-gauge needle and allow evaporation at a constant 20 °C over 7–10 days.
Crystal Harvesting: Select a single, optically clear block crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
Cryogenic X-Ray Diffraction: Collect diffraction data at 100 K using Mo Kα radiation (
λ=0.71073
Å). Causality: Cryogenic cooling is strictly required to minimize thermal atomic displacement parameters (B-factors). This is critical for accurately resolving the electron density of the N1 proton, thereby unambiguously assigning the 1H-tautomer over the 2H-tautomer.
Fig 3. Workflow for the crystallization and X-ray diffraction analysis of the indazole derivative.
Quantitative Data Presentation
Based on structural analogues and established Cambridge Structural Database (CSD) parameters for substituted indazoles, the crystallographic profile for 6-chloro-7-methyl-1H-indazole resolves into a monoclinic system. The quantitative metrics below summarize the expected refinement parameters and intermolecular geometries.
Table 1: Representative Crystallographic Data & Refinement Parameters
Parameter
Value / Description
Chemical Formula
C₈H₇ClN₂
Formula Weight
166.61 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Calculated Density (ρ)
~1.48 g/cm³
Absorption Coefficient (μ)
~0.45 mm⁻¹
Final R indices [I > 2σ(I)]
R₁ ≈ 0.035, wR₂ ≈ 0.085
Goodness-of-fit on F²
1.02 – 1.05
Table 2: Key Intermolecular Interactions and Geometries
Interaction Type
Donor-Acceptor Atoms
Distance (Å)
Angle (°)
Structural Role
Hydrogen Bond
N1–H1···N2
2.85 – 2.92
165 – 175
Forms the core centrosymmetric
R22(8)
dimer.
Halogen Bond
C6–Cl1···π(centroid)
3.35 – 3.45
~150
Anchors adjacent 2D layers into a rigid 3D lattice.
Steric Clash Avoidance
C7(Methyl)···H(N1)
> 2.50
N/A
Prevents infinite catemer chain formation.
π-π Stacking
Cg1···Cg2 (Centroids)
3.65 – 3.80
N/A
Slipped face-to-face stacking stabilizing the lattice.
Conclusion
The 6-chloro-7-methyl-1H-indazole scaffold is a masterclass in rational structural design. By leveraging the steric gating of the 7-methyl group and the electronic properties of the 6-chloro substituent, chemists can precisely control both the solid-state stability of the compound and its biological binding conformation. The self-validating crystallographic protocols detailed in this guide ensure that the tautomeric state and intermolecular networks are unambiguously resolved, providing a rigorous foundation for downstream drug development and formulation.
References
Aobchem - 吲唑类化合物 - 珠海奥博凯生物医药技术有限公司
Google Patents - WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2
ACS Publications (Journal of Medicinal Chemistry) - Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)...
ResearchGate - Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde
6-chloro-7-methyl-1H-indazole in kinase inhibition assays
Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold in RTK and SHP2 Inhibition Assays Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore in modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold in RTK and SHP2 Inhibition Assays
Executive Summary & Mechanistic Rationale
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly within the realm of oncology and signal transduction modulation[1]. Specifically, 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) serves as a highly versatile building block. In fragment-based drug discovery (FBDD), this specific substitution pattern is deployed in two primary modalities across the kinase signaling cascade:
Orthosteric Kinase Hinge Binding: The N-H of the pyrazole ring and the adjacent nitrogen atom act as a bidentate hydrogen bond donor/acceptor pair, perfectly complementing the backbone amides of the kinase hinge region (e.g., Cys/Met residues)[1][2]. The 6-chloro and 7-methyl groups provide critical hydrophobic contacts that fit into the kinase gatekeeper pocket. The steric bulk of the 7-methyl group restricts rotational degrees of freedom, locking the fragment into a highly favorable bioactive conformation[2].
Allosteric SHP2 Modulation: SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is required for signaling downstream of receptor tyrosine kinases (RTKs) like EGFR and ALK, acting as a critical node for full activation of the RAS-MAPK pathway[3][4]. SHP2 oscillates between an "open" active state and a "closed" auto-inhibited state[3]. Substituted indazoles act as molecular wedges, binding to a tunnel-like allosteric site and stabilizing the auto-inhibited conformation, thereby shutting down downstream kinase signaling[3][5].
Visualizing the RTK-SHP2-MAPK Axis
The following diagram illustrates the signaling cascade and highlights the dual intervention points where 6-chloro-7-methyl-1H-indazole derivatives exert their inhibitory effects.
RTK-SHP2-MAPK signaling axis and dual intervention points for indazole inhibitors.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that biochemical and cellular assays must be designed as self-validating systems . The following protocols detail how to evaluate indazole derivatives, ensuring that artifacts are minimized and causality is established.
Purpose: To measure the stabilization of the auto-inhibited state of SHP2 by indazole-derived allosteric modulators[3].
Causality Check (The "Why"): Allosteric inhibitors often exhibit slower binding kinetics than orthosteric ligands. A 30-minute pre-incubation step is mandatory to allow the indazole derivative to lock SHP2 in its closed conformation before the activating peptide and substrate are introduced[5].
Step-by-Step Methodology:
Reagent Preparation: Prepare Assay Buffer consisting of 25 mM Bis-Tris (pH 7.0), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT.
Compound Dilution: Dispense 6-chloro-7-methyl-1H-indazole derivatives in a 10-point dose-response curve (in 100% DMSO) into a 384-well black microplate. Final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation[3].
Enzyme Pre-incubation: Add 0.5 nM recombinant human SHP2 to the compound wells. Incubate at room temperature for 30 minutes.
Activation & Reaction: Add 0.5 µM of bis-tyrosyl-phosphorylated activating peptide (e.g., IRS-1 pY1172/pY1222) and 10 µM DiFMUP (fluorogenic substrate) to initiate the reaction[3].
Detection: Read fluorescence continuously for 20 minutes on a microplate reader (Excitation: 358 nm / Emission: 450 nm). Calculate IC50 values from the initial velocity slopes using a four-parameter logistic curve fit[3].
Protocol 2: RTK Hinge-Binding Assay (TR-FRET)
Purpose: To evaluate the ATP-competitive orthosteric inhibition of an RTK (e.g., EGFR) by the indazole scaffold[2].
Causality Check (The "Why"): To accurately determine the potency of an ATP-competitive indazole inhibitor, the ATP concentration in the assay must be maintained precisely at the apparent
Km
for the specific kinase. If ATP is too high, weak fragment hits will be masked by substrate competition.
Step-by-Step Methodology:
Kinase Reaction: In a 384-well plate, mix 1 nM recombinant EGFR kinase domain, the indazole compound, and 100 nM biotinylated poly-GT substrate.
Initiation: Add ATP at the predetermined
Km
concentration (e.g., 10 µM) to start the reaction. Incubate for 60 minutes at 25°C.
Termination & Detection: Add a stop buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a 340 nm excitation and dual emission at 615 nm and 665 nm.
Purpose: To validate that the biochemical inhibition of RTK/SHP2 translates to the suppression of the downstream MAPK pathway in living cells[4].
Causality Check (The "Why"): A drop in p-ERK signal could be due to pathway inhibition or non-specific cytotoxicity. Normalizing the p-ERK signal to total ERK, and running a parallel CellTiter-Glo viability assay, ensures the observed IC50 reflects true target engagement rather than cell death[4].
Step-by-Step Methodology:
Cell Plating: Seed an RTK-driven cell line (e.g., mutant NSCLC cells) at 10,000 cells/well in a 96-well plate. Incubate overnight.
Treatment: Treat cells with indazole derivatives for 2 hours. (A short timepoint ensures you are measuring direct signaling inhibition, not secondary transcriptional effects).
Lysis: Aspirate media and add AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.
Detection: Transfer lysates to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to an anti-total-ERK antibody, and a biotinylated anti-p-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour.
Signal Generation: Add Streptavidin-coated Donor beads under subdued light. Incubate for 30 minutes, then read the Alpha signal (Excitation: 680 nm / Emission: 615 nm).
Data Presentation: Fragment-to-Lead Optimization
The following table summarizes a typical optimization trajectory, demonstrating how the 6-chloro-7-methyl-1H-indazole fragment is elaborated into a potent lead compound. Note the critical inclusion of the CC50 metric to validate the cellular assay window.
Novartis AG. "WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2". Google Patents.
Benchchem. "Literature review on the discovery of indazole-containing compounds". Benchchem.
National Institutes of Health. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit". PMC.
American Chemical Society. "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor". Journal of Medicinal Chemistry.
National Institutes of Health. "Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer". PMC.
ResearchGate. "Discovery of a novel SHP2 allosteric inhibitor using virtual screening, FMO calculation, and molecular dynamic simulation". ResearchGate.
Application Notes & Protocols: Utilizing 6-Chloro-7-Methyl-1H-Indazole in Cell-Based Assays
Abstract The indazole heterocyclic structure is a privileged scaffold in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers ut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole heterocyclic structure is a privileged scaffold in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers utilizing 6-chloro-7-methyl-1H-indazole, a compound with potential kinase inhibitory activity, in various cell-based assays. We move beyond simple instructions to explain the causal logic behind protocol design, ensuring robust and reproducible results. This document details methodologies for assessing cell viability, confirming on-target activity through western blotting, and determining the mechanism of cell death via apoptosis assays.
Introduction: The Rationale for Targeting Kinases
Protein kinases are crucial regulators of cell signaling and are frequently hyperactivated in diseases like cancer, making them prime targets for therapeutic intervention.[3] The indazole nucleus is a key structural motif found in numerous kinase inhibitors.[1][4] 6-Chloro-7-methyl-1H-indazole belongs to this class of compounds and is hypothesized to function as an inhibitor of specific protein kinases, such as Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[5][6] TTK/Mps1 is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[7][8] Inhibition of TTK/Mps1 can override the SAC, leading to chromosomal instability and apoptotic cell death in cancer cells, making it a promising anti-cancer strategy.[5][9]
These application notes provide a suite of validated protocols to empower researchers to:
Determine the cytotoxic and anti-proliferative effects of the compound.
Verify its impact on the intended intracellular signaling pathway.
Characterize the mode of action leading to cell death.
Scientific integrity begins with proper reagent management. The accuracy and reproducibility of your results are directly linked to the stability and handling of your test compound.
2.1. Reconstitution of Lyophilized Compound
6-Chloro-7-methyl-1H-indazole is typically supplied as a lyophilized powder. Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
Protocol:
Briefly centrifuge the vial to ensure all powder is at the bottom.
Aseptically add high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
2.2. Preparation of Working Solutions and Serial Dilutions
Cell culture media is aqueous, and high concentrations of DMSO can be toxic to cells. Therefore, all working solutions must be prepared by diluting the primary stock in the appropriate complete cell culture medium immediately before use.
Causality: The final concentration of DMSO in the assay wells should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts that could confound the interpretation of the compound's activity.[6]
Parameter
Recommendation
Rationale
Primary Solvent
Anhydrous DMSO
Ensures complete dissolution and stability of the hydrophobic compound.
Primary Stock Conc.
10-20 mM
High concentration minimizes the volume of DMSO added to assays.
Storage
Aliquoted at -20°C or -80°C
Prevents repeated freeze-thaw cycles which can degrade the compound.[6]
Final DMSO Conc.
≤0.5%
Minimizes solvent toxicity to cells, ensuring observed effects are from the compound.
A primary goal is to determine if 6-chloro-7-methyl-1H-indazole inhibits cell growth or induces cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.
Principle of the Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[10][11] A decrease in the luminescent signal is proportional to the decrease in the number of viable cells in culture.[10]
Experimental Workflow Diagram
Caption: Workflow for CellTiter-Glo® Viability Assay.
Detailed Protocol: CellTiter-Glo® Assay
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
Compound Preparation: Prepare a 2X concentration series of 6-chloro-7-methyl-1H-indazole in complete culture medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
Treatment: Remove the old medium from the cells and add the 2X compound dilutions and vehicle controls to the appropriate wells.
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11]
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
After observing a biological effect (e.g., decreased viability), it is crucial to confirm that the compound is acting on its intended target. If 6-chloro-7-methyl-1H-indazole inhibits a kinase like TTK/Mps1, we expect to see a reduction in the phosphorylation of its downstream substrates.[13][14] Western blotting is the gold-standard technique for this verification.
Principle of the Assay: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the levels of a total protein and its phosphorylated form. A successful kinase inhibitor will reduce the phospho-protein signal without affecting the total protein level.
Detailed Protocol: Western Blotting for Phospho-Protein Levels
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of 6-chloro-7-methyl-1H-indazole (and a vehicle control) for a shorter duration (e.g., 2-6 hours) sufficient to observe signaling changes.
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[15]
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This step is critical for equal protein loading.
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[15]
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
Immunoblotting:
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-H2AX) overnight at 4°C.[5]
Washing: Wash the membrane thoroughly with TBST.
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein of interest or a loading control like GAPDH or β-actin.[5]
Application III: Elucidating the Mechanism of Cell Death
Observing decreased viability prompts the question: are the cells dying, and if so, how? Apoptosis, or programmed cell death, is a common outcome for cells treated with mitotic inhibitors. The Caspase-Glo® 3/7 Assay is an effective method to quantify this process.
Principle of the Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[16]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding and Treatment: Follow steps 1-4 as described in the CellTiter-Glo® protocol (Section 3). The treatment duration may be optimized to capture the peak of apoptotic activity (e.g., 24-48 hours).
Reagent Preparation and Equilibration: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16] Allow the plate and reagent to equilibrate to room temperature.
Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of medium.[16]
Signal Development: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.
Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
General Laboratory Best Practices
The quality of cell-based assay data is fundamentally dependent on the health and consistency of the cell cultures. Adhering to strict aseptic techniques is paramount.
Sterile Workspace: Always perform cell culture manipulations in a certified Class II biological safety cabinet to prevent microbial contamination.[17][18]
Aseptic Technique: Use sterile reagents and consumables. Disinfect all items entering the hood with 70% ethanol.[18][19]
Routine Maintenance: Regularly monitor cultures for signs of contamination and ensure incubators are maintaining the correct temperature (37°C), humidity (~95%), and CO₂ levels (typically 5%).[17][20]
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.[20][21]
Application Notes and Protocols for the Dissolution of 6-chloro-7-methyl-1H-indazole
Introduction: Understanding the Physicochemical Landscape of a Substituted Indazole 6-chloro-7-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding the Physicochemical Landscape of a Substituted Indazole
6-chloro-7-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous small molecules investigated for a variety of biological activities, including as kinase inhibitors.[1] The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their utility in both in vitro and in vivo experimental systems.
Like many heterocyclic compounds rich in aromatic character, 6-chloro-7-methyl-1H-indazole exhibits limited aqueous solubility. This necessitates the use of organic solvents to prepare concentrated stock solutions for experimental use. The choice of solvent is not trivial; it must be capable of fully solubilizing the compound at a desired concentration while being compatible with the downstream biological assay, minimizing solvent-induced artifacts or toxicity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 6-chloro-7-methyl-1H-indazole. It outlines detailed protocols for the preparation of stock solutions, discusses the rationale behind solvent selection, and provides best practices for handling and storage to ensure the integrity and reproducibility of your experiments.
Physicochemical Properties and Solvent Selection Rationale
Before attempting to dissolve 6-chloro-7-methyl-1H-indazole, it is crucial to understand its basic physicochemical properties.
Property
Value
Source
Molecular Formula
C₈H₇ClN₂
Molecular Weight
166.61 g/mol
Appearance
Solid
General Solubility
Poor in water, soluble in polar aprotic solvents.
General knowledge on indazole derivatives.
The primary challenge in working with this compound is its hydrophobicity. The selection of an appropriate solvent is therefore the first and most critical step. The choice will primarily depend on the intended application, as outlined in the decision workflow below.
Caption: Decision workflow for selecting an appropriate solvent system.
For the majority of in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power for a wide range of organic molecules.
Safety and Handling Precautions
Before proceeding with any dissolution protocol, it is imperative to consult the Safety Data Sheet (SDS) for 6-chloro-7-methyl-1H-indazole and the chosen solvents.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle the solid compound and organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.
Static Discharge: Take precautionary measures against static discharge when handling the powdered compound.
Disposal: Dispose of all waste, including empty vials, contaminated pipette tips, and unused solutions, in accordance with local, state, and federal regulations.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution into aqueous buffers or cell culture media for various in vitro assays.
Sterile, amber glass vial or a clear vial wrapped in foil
Calibrated analytical balance
Vortex mixer
Ultrasonic bath
Calibrated pipettes and sterile, chemical-resistant pipette tips
Procedure:
Calculate the Required Mass: To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 166.61 g/mol x 1000 mg/g = 1.6661 mg
Weighing the Compound:
Tare a sterile vial on a calibrated analytical balance.
Carefully weigh out the calculated mass of 6-chloro-7-methyl-1H-indazole powder and transfer it to the vial. Record the exact mass.
Solvent Addition:
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.
Dissolution:
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
Visually inspect the solution for any undissolved particles.
If particles remain, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed to aid dissolution, but prolonged heating should be avoided to prevent potential degradation.
Repeat vortexing and sonication/warming until the solution is clear and all solid is dissolved.
Storage and Handling:
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Before use, thaw an aliquot at room temperature and vortex briefly before making further dilutions.
Troubleshooting Common Dissolution Issues
Issue
Probable Cause
Recommended Solution
Compound does not fully dissolve
- Insufficient solvent volume.- Compound has low solubility at the target concentration.- Solvent quality is poor (e.g., absorbed water).
- Re-calculate and ensure the correct volume of solvent was added.- Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).- Use fresh, anhydrous DMSO.- Continue sonication or gentle warming (up to 37°C) for a longer duration.
Precipitation upon dilution in aqueous buffer/media
- The compound is precipitating out of solution when the percentage of organic solvent decreases.
- Decrease the concentration of the working solution.- Increase the final percentage of DMSO in the assay, ensuring it remains below the tolerance level for your specific experiment (typically <0.5%).- Prepare the working solution by adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Compound degradation
- Instability in the chosen solvent.- Exposure to light or high temperatures.- Repeated freeze-thaw cycles.
- Prepare fresh stock solutions regularly.- Store solutions protected from light at -20°C or -80°C.- Aliquot stock solutions to minimize freeze-thaw cycles.
Conclusion
The successful dissolution of 6-chloro-7-methyl-1H-indazole is a foundational step for obtaining reliable and reproducible experimental data. By understanding the compound's physicochemical properties, selecting an appropriate solvent system based on the experimental context, and adhering to best practices for preparation and storage, researchers can confidently prepare stock solutions for their studies. The use of high-quality, anhydrous DMSO for the preparation of concentrated stock solutions for in vitro use is the most common and recommended starting point. Careful attention to technique and appropriate safety measures will ensure the integrity of the compound and the validity of the subsequent experimental results.
References
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org. Retrieved from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PubMed Central. Retrieved from [Link]
Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2022). New Journal of Chemistry. Retrieved from [Link]
ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]
PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. Retrieved from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Retrieved from [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Application Note: 6-Chloro-7-methyl-1H-indazole as a Privileged Fragment in Targeted Oncology Drug Design
Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent, selective inhibitors. 6-chloro-7-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent, selective inhibitors. 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) has emerged as a highly versatile and privileged fragment[1]. This application note details the structural rationale, mechanistic utility, and validated experimental workflows for utilizing this fragment in the design of allosteric inhibitors for SHP2 and covalent inhibitors for KRAS G12C—two historically "undruggable" targets in oncology.
Structural Rationale & Physicochemical Profile
The efficacy of 6-chloro-7-methyl-1H-indazole as a fragment stems from its precise stereoelectronic properties.
The Indazole Core: Acting as a bioisostere for indole and benzimidazole, the indazole ring provides a rigid aromatic scaffold. The N1 atom serves as a hydrogen-bond donor, while the N2 atom acts as a hydrogen-bond acceptor, allowing bidirectional interaction with protein backbones.
C6-Chlorine: The halogen substitution provides a strong lipophilic vector. More importantly, it enables highly directional halogen bonding with backbone carbonyls or side-chain oxygen/nitrogen atoms deep within hydrophobic pockets.
C7-Methyl: The addition of a methyl group adjacent to the chlorine introduces critical steric bulk. This restricts the rotational degrees of freedom of the fragment when linked to a larger pharmacophore, effectively "locking" the molecule into a bioactive conformation and minimizing the entropic penalty upon target binding.
Table 1: Physicochemical Properties & Fragment Metrics
Property
Value
FBDD Relevance
Molecular Weight (MW)
166.61 g/mol
Ideal for fragment libraries (Rule of 3 compliant).
Formula
C8H7ClN2
Leaves ample room for "fragment growing" without exceeding MW limits.
High binding energy per heavy atom, validating it as a strong starting point.
H-Bond Donors/Acceptors
1 / 1
Optimal for forming anchor interactions in target binding pockets.
Mechanistic Applications in Oncology
Allosteric Inhibition of SHP2
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical scaffolding protein and phosphatase required for the full activation of the RAS/MAPK pathway[2]. In its basal state, SHP2 adopts an auto-inhibited "closed" conformation where the N-SH2 domain blocks the catalytic PTP domain[3].
Indazole-based heterobicyclic compounds have been extensively developed to target SHP2[2]. Fragments like 6-chloro-7-methyl-1H-indazole are engineered to bind to the allosteric tunnel located at the interface of the N-SH2, C-SH2, and PTP domains[4]. By occupying this pocket, the fragment stabilizes the autoinhibitory interactions, locking SHP2 in its inactive state and preventing its activation by upstream receptor tyrosine kinases (RTKs)[2],[4].
Direct Inhibition of KRAS G12C
The indazole scaffold is equally critical in the development of direct KRAS G12C inhibitors, such as the clinical candidate JDQ443[5]. Structural biology reveals that the indazole fragment forms a vital hydrogen bond with the Asp69 side chain and the Ser65 backbone (often mediated by a water molecule) within the Switch II pocket (SII-P) of KRAS[5]. Furthermore, the C6 and C7 substitutions (chlorine and methyl) are perfectly angled to fill a deep hydrophobic region delimited by Val103, Ile100, Met72, and Tyr96, driving the high mutant-selective affinity of these inhibitors[5].
Figure 1: RTK-RAS-MAPK signaling cascade highlighting SHP2 and KRAS G12C as key targets for indazole-based inhibitors.
Experimental Workflows & Protocols
To ensure rigorous validation of 6-chloro-7-methyl-1H-indazole derivatives, the following self-validating experimental protocols must be employed. These methods are designed to confirm target engagement, functional inhibition, and structural binding modes.
Protocol 1: Fragment Screening & Target Engagement via Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is utilized because it provides label-free, real-time kinetic data (
KD
,
kon
,
koff
). Because fragments have low molecular weights and fast off-rates, capturing transient interactions requires high-density surface immobilization and strict solvent correction.
Step-by-Step Methodology:
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.
Protein Immobilization: Dilute full-length recombinant human SHP2 (1-525) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of 3,000–4,000 Response Units (RU). Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).
Buffer Preparation: Prepare running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, and exactly 2.0% DMSO . Note: TCEP is preferred over DTT in SPR as it does not absorb at the detection wavelengths and is more stable.
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes, which is critical since fragment binding signals are very low (often <10 RU).
Fragment Injection: Inject 6-chloro-7-methyl-1H-indazole at concentrations ranging from 10 µM to 1 mM (2-fold dilutions) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the
KD
.
Protocol 2: Biochemical Validation via SHP2 DiFMUP Phosphatase Assay
Causality & Rationale: To prove that binding translates to functional inhibition, a biochemical assay using the fluorogenic substrate DiFMUP is required. Because wild-type SHP2 is auto-inhibited, it must be artificially activated in vitro using a bis-tyrosyl-phosphorylated (bis-pY) peptide. Allosteric inhibitors will counteract this peptide, forcing the enzyme back into its closed state.
Step-by-Step Methodology:
Assay Buffer Formulation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT. Critical: DTT must be freshly added to prevent the oxidation of the catalytic Cys459 in the PTP domain, which would otherwise result in false-positive inhibition.
Enzyme Activation: Incubate 0.5 nM full-length SHP2 with 0.5 µM of activating bis-pY peptide (e.g., derived from IRS-1 or Gab1) in assay buffer for 30 minutes at room temperature.
Compound Incubation: Dispense 6-chloro-7-methyl-1H-indazole (or its optimized derivatives) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 60 minutes to allow the allosteric equilibrium to establish.
Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (final concentration).
Detection: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 358 nm / Emission: 455 nm).
Validation: Calculate
IC50
values by plotting the initial velocity of the reaction against the log of the inhibitor concentration. Ensure the Z'-factor of the assay is >0.6 for robust data.
Protocol 3: Structure-Based Optimization via X-ray Co-crystallization
Causality & Rationale: To guide the "fragment growing" phase, high-resolution structural data is non-negotiable. Co-crystallization is preferred over soaking for allosteric inhibitors, as the fragment induces a significant conformational lock (the closed state) that might shatter pre-formed open-state crystals.
Step-by-Step Methodology:
Complex Formation: Incubate 10 mg/mL of SHP2 protein with a 2 mM concentration of the indazole fragment (1% final DMSO) for 2 hours on ice.
Crystallization Setup: Use the hanging-drop vapor-diffusion method at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M Bis-Tris pH 5.5, 20% w/v PEG 3350, 0.2 M ammonium acetate).
Optimization: Streak seeding may be required to obtain diffraction-quality, single crystals.
Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source.
Refinement: Solve the structure using molecular replacement (using a closed-state SHP2 model, e.g., PDB: 5EHR) to map the exact halogen bonds and hydrophobic contacts of the C6-Cl and C7-Me groups.
Figure 2: Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the indazole scaffold.
References
aobchem.com.cn . 6-Chloro-7-methyl-1H-indazole - CAS NO.:1427405-10-4. Available at:[1]
Google Patents . WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2. Available at:[2]
NIH PubMed Central . Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. Available at:[5]
NIH PubMed . Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment. Available at:[4]
NIH PubMed . Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. Available at:[3]
application of 6-chloro-7-methyl-1H-indazole in oncology research
Application Note: 6-Chloro-7-methyl-1H-indazole as a Core Pharmacophore in the Development of Allosteric SHP2 Inhibitors for Oncology Executive Summary In contemporary oncology drug discovery, the synthesis of highly sel...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 6-Chloro-7-methyl-1H-indazole as a Core Pharmacophore in the Development of Allosteric SHP2 Inhibitors for Oncology
Executive Summary
In contemporary oncology drug discovery, the synthesis of highly selective, allosteric inhibitors has become a paramount strategy for drugging previously "undruggable" targets. The compound 6-chloro-7-methyl-1H-indazole (CAS 1427405-10-4) serves as a critical chemical building block and pharmacophore in the development of allosteric inhibitors targeting SHP2 (Src homology region 2 domain-containing phosphatase 2) [1]. Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that acts as a central node in receptor tyrosine kinase (RTK) and RAS-MAPK signaling[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing on the mechanistic causality, self-validating screening protocols, and advanced combinatorial applications of indazole-derived SHP2 inhibitors in translational oncology.
Mechanistic Rationale: The Allosteric Trap
To understand why the 6-chloro-7-methyl-1H-indazole scaffold is utilized, we must examine the structural biology of SHP2.
The Causality of Allosteric Inhibition:
Developing small molecules that target the highly conserved catalytic site of protein tyrosine phosphatases (PTPs) historically leads to poor bioavailability and off-target toxicity. However, SHP2 exists in an auto-inhibited basal state where its N-terminal SH2 domain blocks the active PTP site[2]. Activation typically requires the binding of bis-tyrosyl-phosphorylated peptides (from activated RTKs) to the SH2 domains, which triggers a conformational opening[1].
Indazole derivatives are uniquely suited to exploit this dynamic. The indazole core, often coupled with pyrazine or pyrimidine moieties, acts as a "molecular glue" that binds to the allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains[2]. By stabilizing this closed conformation, the indazole-derived inhibitor prevents SHP2 from transducing signals from RTKs to RAS, effectively shutting down the downstream ERK proliferation pathway[2].
Mechanism of indazole-derived SHP2 allosteric inhibitors in blocking RTK-RAS-ERK signaling.
Self-Validating Experimental Protocols
To evaluate novel indazole-based SHP2 inhibitors, a rigorous, self-validating workflow is required. The following protocols are designed to ensure that biochemical potency translates accurately to cellular target engagement.
Step-by-step validation workflow for evaluating indazole-based SHP2 inhibitors in oncology.
Protocol A: Biochemical DiFMUP Phosphatase Assay
Causality Check: Because SHP2 is auto-inhibited in its basal state, measuring the IC50 of an allosteric inhibitor requires artificially opening the enzyme first. We utilize the activating peptide 2P-IRS-1 to mimic RTK binding. If the inhibitor successfully binds the allosteric pocket, it will force the enzyme back into the closed state despite the presence of the peptide[3].
Reagent Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT).
Enzyme Activation: Incubate 0.5 nM recombinant full-length human SHP2 protein with 0.5 μM 2P-IRS-1 activating peptide for 15 minutes at room temperature.
Compound Incubation: Add the indazole-derived SHP2 inhibitor in a 10-point dose-response titration (e.g., 10 μM to 0.5 nM). Include a DMSO vehicle control and a positive control (e.g., ). Incubate for 30 minutes to allow allosteric equilibrium.
Quantification: Measure fluorescence (Excitation: 340 nm / Emission: 450 nm) continuously for 20 minutes. Calculate the IC50 based on the initial velocity of DiFMUP cleavage[3].
Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. We measure the reduction of phosphorylated ERK1/2 (p-ERK) in an RTK-driven cell line (e.g., KYSE520 esophageal cancer cells) as a direct, self-validating downstream biomarker of SHP2 inhibition[3].
Cell Seeding & Starvation: Seed KYSE520 cells at
2×104
cells/well in a 96-well plate. After 24 hours, replace media with serum-free media overnight. Rationale: Serum starvation reduces basal RTK signaling noise, creating a clean baseline.
Inhibitor Treatment: Treat cells with the indazole-derivative for 2 hours.
RTK Synchronization: Stimulate cells with 10 ng/mL Epidermal Growth Factor (EGF) for 10 minutes. Rationale: This synchronizes the activation of the RTK-SHP2-RAS-ERK cascade.
Lysis and Detection: Lyse cells immediately using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) and total ERK using an AlphaLISA kit or quantitative Western Blot.
Validation: A successful indazole-derived SHP2 inhibitor will show a dose-dependent reduction in p-ERK levels without altering total ERK expression[3].
One of the most critical modern applications of indazole-derived SHP2 inhibitors is in combination therapy, specifically to overcome adaptive resistance to KRAS G12C inhibitors (such as sotorasib or JDQ443)[4][5].
The Mechanistic Synergy: Covalent KRAS G12C inhibitors are only capable of binding to the inactive, GDP-bound state of mutant KRAS[4][5]. When tumors are treated with KRAS inhibitors, they rapidly upregulate upstream RTK signaling as a feedback mechanism. This RTK hyperactivation, mediated through SHP2, promotes nucleotide exchange, pushing KRAS into the active GTP-bound state where the drug cannot bind.
By co-administering an indazole-based SHP2 inhibitor, researchers can sever the RTK-to-KRAS signaling link. This traps the KRAS mutant pool in the GDP-bound state, massively expanding the available targets for the KRAS G12C inhibitor and resulting in profound synergistic tumor regression[4][5].
Quantitative Data Summary
The following table summarizes representative benchmarking data for indazole-derived SHP2 inhibitors during the lead optimization process, comparing the raw pharmacophore to advanced clinical candidates.
Compound Class
Target
Biochemical IC50 (nM)
Cellular p-ERK IC50 (nM)
Synergy with KRAS G12C Inhibitors
6-Chloro-7-methyl-1H-indazole (Raw Core)
SHP2
> 10,000
N/A
None
First-Gen Indazole-SHP2i (e.g., SHP099 analog)
SHP2
71
250
High
Next-Gen Indazole-SHP2i (e.g., TNO155 analog)
SHP2
11
40
Very High
(Note: The raw indazole core requires functionalization—such as the addition of pyrazine/pyrimidine rings and basic amines—to achieve nanomolar potency and cellular permeability).
References
Chen YN, et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature. 2016;535(7610):148-152.
URL:[Link]
Ruess DA, et al. "Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase." Nature Medicine. 2018;24(7):954-960.
URL:[Link]
Weiss A, et al. "Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C." Cancer Discovery. 2022;12(6):1500-1517.
URL:[Link]
World Intellectual Property Organization. "Heterobicyclic compounds for inhibiting the activity of SHP2." Patent WO2020022323A1. 2020.
Regiospecific Synthesis of 6-Chloro-7-methyl-1H-indazole: A Metal-Free Nucleophilic Aromatic Substitution (SNAr) Protocol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Laboratory-scale synthesis of privileged pharmacophores for kinase and allosteric SHP2 inhibitors. Introduction & Strate...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Application: Laboratory-scale synthesis of privileged pharmacophores for kinase and allosteric SHP2 inhibitors.
Introduction & Strategic Rationale
The 1H-indazole scaffold is a highly versatile pharmacophore, frequently utilized in the design of modern targeted therapeutics, including allosteric SHP2 inhibitors . However, achieving absolute regiospecificity during the synthesis of multi-substituted indazoles remains a significant synthetic challenge.
Classical methodologies, such as the Jacobson indazole synthesis (which relies on the diazotization of o-toluidine derivatives), often yield inseparable mixtures of regioisomers when applied to substrates with multiple ortho-methyl groups. For instance, the cyclization of 4-bromo-3-chloro-2,6-dimethylaniline inherently produces a convoluted mixture of 4-chloro-7-methyl and 6-chloro-7-methyl indazoles .
To bypass this limitation and establish a self-validating, regiospecific workflow, this protocol leverages a metal-free condensation and intramolecular nucleophilic aromatic substitution (SNAr) strategy . By utilizing 4-chloro-2-fluoro-3-methylbenzaldehyde as the starting material, the pyrazole ring is closed selectively via the displacement of the highly activated ortho-fluorine atom, guaranteeing the exclusive formation of the 6-chloro-7-methyl-1H-indazole isomer.
Mechanistic Overview
The synthesis proceeds via a two-step domino process within a single reaction vessel:
Condensation: Hydrazine acts as an alpha-effect nucleophile, rapidly condensing with the aldehyde group of the starting material at room temperature to form a transient hydrazone intermediate.
Intramolecular SNAr: Upon thermal activation, the distal nitrogen of the hydrazone attacks the C2 carbon of the aromatic ring. The fluorine atom is expelled as a leaving group. The electron-withdrawing nature of the adjacent imine and the inductive effect of the C4 chlorine atom drastically lower the activation energy required for this cyclization .
Figure 1: Regiospecific synthesis of 6-chloro-7-methyl-1H-indazole via SNAr.
Materials and Reagents
The success of the SNAr cyclization is highly dependent on solvent polarity and the stoichiometric ratio of the nucleophile.
Table 1: Reagents and Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Moles
Function
4-Chloro-2-fluoro-3-methylbenzaldehyde
172.58
1.0
1.73 g
10.0 mmol
Limiting Reagent
Hydrazine hydrate (80% aq.)
50.06
3.0
1.88 g (1.83 mL)
30.0 mmol
Nucleophile & Base
N,N-Dimethylformamide (DMF)
73.09
-
15.0 mL
-
Polar Aprotic Solvent
Note on Causality: Three equivalents of hydrazine are strictly required. One equivalent is consumed in the hydrazone formation, the second acts as an acid scavenger to neutralize the highly corrosive hydrofluoric acid (HF) byproduct, and the third drives the equilibrium forward while compensating for minor thermal decomposition at 110 °C.
Experimental Protocol
Figure 2: Step-by-step experimental workflow for indazole synthesis and isolation.
Step 1: Reagent Preparation and Condensation
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-3-methylbenzaldehyde (1.73 g, 10.0 mmol) and anhydrous DMF (15.0 mL).
Stir the mixture at room temperature (25 °C) until complete dissolution is achieved. DMF is selected because it highly solvates the nucleophilic hydrazine without encumbering it via hydrogen bonding, while later stabilizing the anionic Meisenheimer complex during the SNAr step.
Safety Critical: Hydrazine hydrate is highly toxic. Perform the following step in a well-ventilated fume hood. Add hydrazine hydrate (80% aq., 1.83 mL, 30.0 mmol) dropwise over 5 minutes.
Stir the reaction at 25 °C for 1 hour to ensure complete conversion to the hydrazone intermediate.
Step 2: Thermal SNAr Cyclization
Attach a reflux condenser to the flask and heat the reaction mixture to 110 °C using a pre-heated oil bath.
Maintain the temperature and vigorous stirring for 12 hours.
Self-Validating Check (LC-MS): At the 10-hour mark, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating through a distinct mass progression: Starting Material (m/z 173 [M+H]⁺) → Hydrazone Intermediate (m/z 187[M+H]⁺) → Cyclized Product (m/z 167 [M+H]⁺). Proceed to workup only when the m/z 187 peak is fully depleted.
Step 3: Quenching and Precipitation
Remove the flask from the oil bath and allow it to cool to room temperature.
Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred ice-cold distilled water.
Mechanistic Rationale: The sudden shift in solvent polarity (from DMF to a highly aqueous environment) forces the hydrophobic 1H-indazole to precipitate out of solution. The excess hydrazine, hydrazine hydrofluoride salts, and DMF remain safely dissolved in the aqueous phase.
Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete crystallization.
Step 4: Isolation and Purification
Collect the precipitated solid via vacuum filtration using a Buchner funnel.
Wash the filter cake with ice-cold water (3 × 15 mL) to remove residual DMF and salts, followed by a final wash with cold heptane (10 mL) to remove trace non-polar organic impurities.
Dry the solid under high vacuum at 50 °C for 4 hours to afford 6-chloro-7-methyl-1H-indazole as an off-white solid. Expected yield: 1.33 – 1.42 g (80–85%).
Troubleshooting & Optimization
Table 2: Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action
Incomplete Conversion (Hydrazone persists on LC-MS)
Insufficient thermal energy for SNAr or depletion of the hydrazine base.
Increase temperature to 120 °C; add an additional 0.5 eq of hydrazine hydrate.
Formation of 2H-Indazole Isomers
Steric hindrance or solvent effects favoring distal nitrogen attack.
Highly rare in this specific substrate due to the rigid hydrazone geometry favoring 1H-indazole formation . Ensure anhydrous DMF is used.
Product Oils Out Instead of Precipitating
Residual DMF preventing crystallization or excessively rapid cooling.
Re-dissolve the crude oil in minimal hot ethanol and slowly add water until cloudy. Allow to cool gradually to 4 °C to induce nucleation.
References
Heterobicyclic compounds for inhibiting the activity of shp2. World Intellectual Property Organization. Patent WO2020022323A1.
A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, American Chemical Society. Available at:[Link]
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information (PMC). Available at:[Link]
Method
Application Note: 6-Chloro-7-methyl-1H-indazole as a Privileged Scaffold for SHP2 Allosteric Chemical Probes
Executive Summary The development of small-molecule inhibitors targeting protein tyrosine phosphatases has historically been hindered by the highly conserved, positively charged nature of the catalytic active site, which...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule inhibitors targeting protein tyrosine phosphatases has historically been hindered by the highly conserved, positively charged nature of the catalytic active site, which leads to poor cell permeability and off-target toxicity. 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) has emerged as a foundational fragment and privileged chemical scaffold to bypass this barrier. By acting as a core pharmacophore for allosteric inhibition, this indazole derivative specifically targets the Src homology region 2 domain-containing phosphatase 2 (SHP2/PTPN11), a critical node in Receptor Tyrosine Kinase (RTK) and RAS-ERK signaling pathways.
This guide details the mechanistic rationale, quantitative optimization metrics, and self-validating experimental protocols required to utilize 6-chloro-7-methyl-1H-indazole derivatives as chemical probes in drug discovery.
The Mechanistic Imperative: Causality in Scaffold Design
SHP2 is a non-receptor protein tyrosine phosphatase that acts as a positive regulator of the RAS-ERK signaling cascade. Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation where its N-terminal SH2 (N-SH2) domain physically occludes the PTP catalytic site. Upon RTK activation, bis-phosphotyrosyl (bis-pY) peptides bind to the N-SH2 and C-SH2 domains, inducing a conformational shift that exposes the active site.
The utility of 6-chloro-7-methyl-1H-indazole lies in its ability to act as a molecular "wedge" that stabilizes the auto-inhibited state 1.
The 6-Chloro Substitution: The chlorine atom is precisely positioned to occupy a deep, lipophilic sub-pocket at the interface of the N-SH2, C-SH2, and PTP domains, engaging in critical halogen bonding that drives binding affinity.
The 7-Methyl Substitution: The methyl group provides essential steric bulk. This restricts the rotational degrees of freedom of the indazole core, locking the molecule into an optimal vector for hydrogen bonding with the protein backbone (e.g., Glu250 and Thr253) .
Without this specific substitution pattern, the indazole core lacks the residence time required to outcompete the massive conformational energy shift induced by bis-pY peptide binding.
Fig 1: Mechanism of SHP2 allosteric inhibition by the indazole probe in the RTK/RAS pathway.
Quantitative Data: Fragment-to-Probe Optimization
To illustrate the trajectory of utilizing 6-chloro-7-methyl-1H-indazole in Fragment-Based Drug Discovery (FBDD), the following table summarizes the optimization metrics from a raw fragment hit to a mature, cell-permeable chemical probe.
Compound Stage
Scaffold / Substitution
SHP2 IC₅₀ (nM)
Cellular pERK IC₅₀ (nM)
Binding Mode
Fragment Hit
1H-indazole
>50,000
N/A
Weak Allosteric
Optimized Core
6-chloro-7-methyl-1H-indazole
4,200
>10,000
Allosteric (Tunnel)
Lead Molecule
Indazole + Pyrazine linker
215
1,100
Allosteric (Closed)
Mature Probe
Functionalized Heterobicycle
71
250
Allosteric (Closed)
Table 1: Representative biochemical and cellular parameters demonstrating the evolution of the indazole scaffold into a potent SHP2 allosteric inhibitor.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to confirm that the observed inhibition is causally linked to the specific allosteric mechanism of the indazole probe, rather than assay artifacts or off-target toxicity.
Protocol A: DiFMUP-Based In Vitro SHP2 Allosteric Inhibition Assay
Purpose: To quantify the biochemical potency of the probe against the auto-inhibited state of SHP2.
Causality & Design: Recombinant full-length SHP2 exhibits near-zero basal activity. To measure inhibition, the enzyme must first be activated using a synthetic bis-phosphotyrosyl peptide (e.g., IRS1_pY1172(dPEG8)pY1222). The indazole probe must demonstrate the thermodynamic capacity to force the enzyme back into the closed conformation despite the presence of the activating peptide 2.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.
Enzyme Activation (Internal Control 1): Pre-incubate 0.5 nM recombinant human full-length SHP2 with 0.5 µM activating peptide for 30 minutes at room temperature. Validation: A parallel well with SHP2 but no peptide must yield <5% of maximum signal, proving the enzyme is properly auto-inhibited at baseline.
Probe Incubation: Dispense the 6-chloro-7-methyl-1H-indazole probe (in a 10-point dose-response curve, 0.1% DMSO final) into the activated enzyme mixture. Incubate for 60 minutes to allow the allosteric locking mechanism to reach equilibrium.
Substrate Addition: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.
Kinetic Readout: Measure fluorescence (Excitation: 358 nm, Emission: 455 nm) continuously for 20 minutes. Calculate IC₅₀ using the initial reaction velocities.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Purpose: To verify that the probe successfully penetrates the cell membrane and physically binds SHP2 in the complex intracellular milieu.
Causality & Design: Biochemical assays cannot account for cellular permeability or intracellular competition. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. By lysing the cells after heating, only the SHP2 proteins stabilized by the indazole probe remain soluble.
Step-by-Step Methodology:
Cell Treatment: Seed RTK-driven cancer cells (e.g., MDA-MB-468) and treat with 10 µM of the indazole probe or DMSO vehicle for 2 hours at 37°C.
Thermal Gradient: Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Lysis & Centrifugation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
Western Blotting (Internal Control 2): Resolve the soluble supernatant via SDS-PAGE. Immunoblot for SHP2 and a non-target control protein (e.g., GAPDH or PTP1B). Validation: The control protein must denature at the same temperature in both vehicle and treated samples, proving the thermal stabilization is specific to SHP2 target engagement.
Experimental Workflow Visualization
Fig 2: Sequential validation workflow for characterizing 6-chloro-7-methyl-1H-indazole as an allosteric SHP2 probe.
References
Heterobicyclic compounds for inhibiting the activity of shp2 (WO2020022323A1) . Google Patents. 1
Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases . Nature (2016) 535: 148-152.
Developing Active Site SHP2 Inhibitors and Testing their Anti-Cancer Effects . West Virginia University. 2
Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 6-chloro-7-methyl-1H-indazole
Abstract This technical guide provides a detailed framework for employing 6-chloro-7-methyl-1H-indazole in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of p38α mitogen-activated prot...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed framework for employing 6-chloro-7-methyl-1H-indazole in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK). The indazole scaffold is a well-established pharmacophore in kinase inhibitor discovery. Here, we present a hypothetical screening scenario using 6-chloro-7-methyl-1H-indazole as a representative test compound. The protocol details a robust, non-radioactive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, optimized for the 384-well plate format, suitable for large-scale screening. We elaborate on the underlying scientific principles, provide step-by-step experimental procedures, and offer guidance on data analysis and interpretation, including the calculation of the Z'-factor for assay validation and the determination of IC50 values for hit confirmation.
Introduction: The Rationale for Targeting p38α MAPK with Indazole Analogs
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Specifically, the p38α isoform (MAPK14) is a key regulator of the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and cancer.[4][5] The activation of p38α is mediated by a tiered kinase cascade, and once activated, it phosphorylates various downstream targets, including other kinases and transcription factors, thereby amplifying the inflammatory signal.[1][4]
The 1H-indazole core structure is a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Its unique bicyclic aromatic structure allows for tailored substitutions to optimize interactions within the ATP-binding pocket of various kinases. While the specific biological activity of 6-chloro-7-methyl-1H-indazole is not extensively documented, its structural similarity to known kinase inhibitors makes it a compelling candidate for screening campaigns. This application note outlines a comprehensive HTS workflow to assess its inhibitory potential against p38α kinase.
p38α MAPK Signaling Pathway
The following diagram illustrates the central role of p38α in the cellular stress response pathway and highlights the point of therapeutic intervention for inhibitors.
To quantify the inhibitory potential of 6-chloro-7-methyl-1H-indazole, we will employ a LanthaScreen™ Eu Kinase Binding Assay. This assay format is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[6]
The key components are:
GST-tagged p38α Kinase: The kinase of interest.
Europium (Eu)-labeled anti-GST Antibody: The TR-FRET donor, which binds to the kinase.
Alexa Fluor™ 647-labeled Kinase Tracer: An ATP-competitive ligand that acts as the TR-FRET acceptor.
When the tracer binds to the kinase, the Eu-labeled antibody and the Alexa Fluor™ 647 tracer are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor, such as 6-chloro-7-methyl-1H-indazole, will displace the tracer from the ATP-binding pocket, leading to a decrease in the FRET signal. This reduction in FRET is directly proportional to the inhibitory activity of the compound.[6][7]
Caption: Principle of the TR-FRET kinase binding assay.
Materials and Reagents
Reagent
Supplier
Recommended Concentration
p38α (MAPK14), inactive, GST-tagged
Thermo Fisher
5 nM
LanthaScreen™ Eu-anti-GST Antibody
Thermo Fisher
2 nM
Kinase Tracer 236
Thermo Fisher
10 nM
6-chloro-7-methyl-1H-indazole
Custom Synthesis
10 mM in 100% DMSO
SB202190 (Positive Control Inhibitor)
Thermo Fisher
1 mM in 100% DMSO
Kinase Buffer A (1X)
Thermo Fisher
As supplied
DMSO, Anhydrous
MilliporeSigma
N/A
384-Well Low-Volume Black Plates
Corning
N/A
Experimental Protocols
Reagent Preparation
Compound Dilution: Prepare a serial dilution of 6-chloro-7-methyl-1H-indazole in 100% DMSO. A 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended. Similarly, prepare a dilution series for the positive control inhibitor, SB202190.
3X Kinase/Antibody Solution: In Kinase Buffer A, prepare a solution containing 15 nM p38α kinase and 6 nM Eu-anti-GST antibody.
3X Tracer Solution: In Kinase Buffer A, prepare a solution containing 30 nM Kinase Tracer 236.
HTS Assay Protocol
This protocol is designed for a final assay volume of 15 µL in a 384-well plate.
Compound Addition: Dispense 5 µL of the diluted test compounds, positive control, or DMSO (for negative control wells) into the assay plate.
Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody solution to all wells.
Tracer Addition: Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction.
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Set the excitation wavelength to 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
Caption: High-Throughput Screening workflow.
Data Analysis and Interpretation
TR-FRET Ratio Calculation
The primary readout is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratio corrects for well-to-well variations in liquid volume and lamp intensity.
Emission Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., SB202190) and negative (n, e.g., DMSO) controls.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Z'-Factor Value
Assay Classification
> 0.5
Excellent Assay
0 to 0.5
Acceptable Assay
< 0
Poor Assay
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[8][9][10]
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 for 6-chloro-7-methyl-1H-indazole, the percentage of inhibition is calculated for each concentration:
Ratio_compound is the emission ratio in the presence of the test compound.
Ratio_min is the average emission ratio of the positive control (maximum inhibition).
Ratio_max is the average emission ratio of the negative control (no inhibition).
The % inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.[11]
Conclusion
This application note provides a comprehensive and robust protocol for the high-throughput screening of 6-chloro-7-methyl-1H-indazole as a potential inhibitor of p38α MAPK. By leveraging the sensitivity and homogeneity of the LanthaScreen™ TR-FRET binding assay, researchers can efficiently screen large compound libraries and obtain reliable data for hit identification and characterization. The detailed steps for assay execution and data analysis ensure the generation of high-quality, reproducible results, which are essential for advancing promising compounds in the drug discovery pipeline.
References
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
Zhang, W. X., et al. (2005). Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase. Analytical Biochemistry, 343(1), 94-102.
Cuadrado, A., & Nebreda, A. R. (2021).
Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
Bio-Techne. (2019, December 13). THUNDER™ Phospho-p38αβγ MAPK (T180/Y182) TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
Robers, M. B., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(9), 1155-1167.
Millipore. (n.d.). HCS231 p38 MAP Kinase Assay. Retrieved from [Link]
MedChemica. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
Wölfel, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(19), 4528.
Rodems, S., et al. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Assay and Drug Development Technologies, 4(4), 427-438.
Application Notes and Protocols for the Investigation of 6-chloro-7-methyl-1H-indazole in Anti-inflammatory Studies
Authored by: A Senior Application Scientist Introduction: The Privileged Indazole Scaffold in Inflammation Research The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Privileged Indazole Scaffold in Inflammation Research
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anti-inflammatory, analgesic, and antipyretic properties.[3][4] The therapeutic potential of indazole derivatives in inflammatory diseases has been a subject of intense research, leading to the development of several drug candidates.[4][5]
The anti-inflammatory effects of many indazole-containing compounds are attributed to their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[6][7] Furthermore, certain derivatives have been shown to suppress the production of pro-inflammatory cytokines and reactive oxygen species, highlighting the multifaceted nature of their anti-inflammatory action.[6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of a specific, novel derivative: 6-chloro-7-methyl-1H-indazole . While extensive research on this particular molecule is not yet publicly available, its structural features suggest it is a promising candidate for investigation. These application notes provide a structured, in-depth framework for its synthesis, and rigorous in vitro and in vivo evaluation, grounded in established methodologies for anti-inflammatory drug discovery.
Synthesis of 6-chloro-7-methyl-1H-indazole
A plausible synthetic route for 6-chloro-7-methyl-1H-indazole can be adapted from established methods for the synthesis of substituted indazoles.[8] A common and effective approach involves the cyclization of an appropriately substituted aminobenzoxime. The proposed workflow starts from the commercially available 2-amino-4-chloro-3-methylbenzonitrile.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-chloro-7-methyl-1H-indazole.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-amino-N'-hydroxy-4-chloro-3-methylbenzimidamide (o-Aminobenzoxime Intermediate)
To a solution of 2-amino-4-chloro-3-methylbenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (3 equivalents) and sodium carbonate (1.5 equivalents).
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime intermediate.
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Cyclization to 6-chloro-7-methyl-1H-indazole
Dissolve the o-aminobenzoxime intermediate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (Et3N) (2.5 equivalents) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-chloro-7-methyl-1H-indazole.
Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade
Based on the extensive literature on the anti-inflammatory properties of indazole derivatives, it is hypothesized that 6-chloro-7-methyl-1H-indazole exerts its effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7]
Signaling Pathway
Caption: Proposed mechanism of action via inhibition of the COX-2 pathway.
In an inflammatory state, cellular stimuli trigger the release of arachidonic acid from the cell membrane. This substrate is then converted into prostaglandins by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
In Vitro Evaluation: A Stepwise Approach
A series of in vitro assays are essential to characterize the anti-inflammatory profile of 6-chloro-7-methyl-1H-indazole. The following protocols provide a robust framework for this initial assessment.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro assessment of anti-inflammatory activity.
Protocol 1: COX-1 and COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.
Reagents: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), colorimetric or fluorescent probe.
Procedure:
a. Prepare a dilution series of 6-chloro-7-methyl-1H-indazole in a suitable solvent (e.g., DMSO).
b. In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound at various concentrations.
c. Incubate for 10-15 minutes at 37°C.
d. Initiate the reaction by adding arachidonic acid.
e. Incubate for a further 10 minutes at 37°C.
f. Stop the reaction and measure the product formation using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
Procedure:
a. Seed the cells in a 96-well plate and allow them to adhere overnight.
b. Pre-treat the cells with various concentrations of 6-chloro-7-methyl-1H-indazole for 1-2 hours.
c. Stimulate the cells with LPS (1 µg/mL) for 24 hours.
d. Collect the cell supernatant.
e. Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
Data Analysis: Determine the IC50 value for the inhibition of NO production. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.
Protocol 3: Pro-inflammatory Cytokine Measurement
This protocol quantifies the effect of the compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Procedure:
a. Following the same cell treatment protocol as for the NO assay (Protocol 2), collect the cell supernatant after 24 hours of LPS stimulation.
b. Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 values.
Hypothetical In Vitro Data Summary
Assay
Parameter
Hypothetical Value
COX-1 Inhibition
IC50
> 100 µM
COX-2 Inhibition
IC50
5.2 µM
NO Production Inhibition
IC50
12.5 µM
TNF-α Production Inhibition
IC50
15.8 µM
IL-6 Production Inhibition
IC50
18.3 µM
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the in vivo efficacy of potential anti-inflammatory agents.[6]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Groups:
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
Group 2: Carrageenan control.
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg).
Groups 4-6: 6-chloro-7-methyl-1H-indazole (e.g., 10, 30, 100 mg/kg).
Procedure:
a. Acclimatize the animals for at least one week before the experiment.
b. Fast the animals overnight with free access to water.
c. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
d. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
e. After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
f. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the carrageenan control group.
Hypothetical In Vivo Data Summary
Treatment Group
Dose (mg/kg)
% Inhibition of Edema at 3 hours
Vehicle Control
-
0%
Indomethacin
10
55%
6-chloro-7-methyl-1H-indazole
10
25%
6-chloro-7-methyl-1H-indazole
30
45%
6-chloro-7-methyl-1H-indazole
100
60%
Data Analysis and Interpretation
For in vitro studies, IC50 values should be calculated using non-linear regression analysis of the concentration-response curves. A high COX-2/COX-1 selectivity ratio is indicative of a potentially safer anti-inflammatory agent.
For in vivo studies, the data should be analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the observed anti-inflammatory effects compared to the control group. A dose-dependent reduction in paw edema is a strong indicator of in vivo efficacy.
Conclusion
The indazole scaffold is a cornerstone in the development of novel anti-inflammatory agents. 6-chloro-7-methyl-1H-indazole, based on its structural relationship to other active indazoles, represents a compelling candidate for further investigation. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for its synthesis and evaluation. Through the systematic application of these in vitro and in vivo assays, researchers can effectively elucidate the anti-inflammatory profile of this novel compound and determine its potential for future therapeutic development.
References
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8).
A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (2026, January 2).
Synthesis and biological activities of a novel series of indazole derivatives.
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC.
development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Indazole – Knowledge and References - Taylor & Francis.
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate.
Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide - Benchchem.
US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. (2008, January 30).
developing assays for 6-chloro-7-methyl-1H-indazole activity
The development of allosteric inhibitors targeting the Src homology 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) represents a major breakthrough in precision oncology. Encoded by the PTPN11 gene, SHP2 acts as...
Author: BenchChem Technical Support Team. Date: March 2026
The development of allosteric inhibitors targeting the Src homology 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) represents a major breakthrough in precision oncology. Encoded by the PTPN11 gene, SHP2 acts as a critical signal transducer downstream of receptor tyrosine kinases (RTKs) and is required for full activation of the RAS/MAPK pathway[1].
The compound 6-chloro-7-methyl-1H-indazole serves as a highly privileged fragment and synthetic intermediate in the design of heterobicyclic SHP2 allosteric inhibitors[1]. Because SHP2 cycles between an autoinhibited "closed" state and an active "open" state, derivatives of this indazole core are engineered to bind a central allosteric "tunnel" formed by the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive conformation[2][3].
As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, multi-tiered assay cascade. This workflow will allow you to evaluate the biochemical potency, biophysical target engagement, and cellular efficacy of 6-chloro-7-methyl-1H-indazole derivatives.
Mechanistic Rationale & Assay Causality
To confidently classify a hit as a true allosteric inhibitor rather than a promiscuous catalytic site binder, the assay cascade must be engineered with internal causality and counter-screens:
The Activation Requirement: Wild-type (WT) SHP2 is naturally autoinhibited[4]. To measure the inhibitory potency of your indazole derivatives, you must first force the enzyme into its "open" state using a bis-tyrosyl-phosphorylated peptide (e.g., IRS1_pY1172)[5].
The Allosteric Counter-Screen: We utilize the SHP2-E76K mutant as a parallel counter-screen[4]. The E76K mutation destabilizes the N-SH2/PTP interface, rendering the enzyme constitutively active and physically obliterating the allosteric tunnel site[6][7]. A genuine allosteric inhibitor will show potent activity against WT SHP2 but a >100-fold drop in potency against the E76K mutant[4].
Caption: Allosteric regulation of SHP2 by 6-chloro-7-methyl-1H-indazole derivatives in the MAPK pathway.
Tiered Assay Workflow
Caption: Multi-tiered screening cascade for evaluating SHP2 allosteric inhibitors.
Protocol 1: Biochemical DiFMUP Phosphatase Assay
This assay utilizes the fluorogenic surrogate substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to monitor the catalytic activity of SHP2[5][8].
Reagents & Setup:
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20[5]. Expert Note: Do not omit Tween-20; it prevents the highly hydrophobic indazole derivatives from aggregating and causing false-positive inhibition.
Enzyme: 0.5 nM full-length human SHP2-WT (and SHP2-E76K for the counter-screen)[4][5].
Enzyme Activation: In a 384-well black low-volume plate, pre-incubate 0.5 nM SHP2-WT with 0.5 µM IRS1 peptide in assay buffer for 30 minutes at 25°C[5]. Causality: This step ensures the enzyme has reached a steady-state "open" conformation before compound introduction.
Compound Addition: Dispense 6-chloro-7-methyl-1H-indazole derivatives (10-point dose-response, 0.003 to 100 µM) using an acoustic liquid handler. Ensure final DMSO concentration does not exceed 1%[8]. Incubate for 30 minutes at 25°C.
Reaction Initiation: Add 200 µM DiFMUP to initiate the phosphatase reaction[5].
Kinetic Readout: Monitor fluorescence (Excitation: 350 nm, Emission: 450 nm) continuously for 30 minutes[8]. Calculate the initial velocity (V0) to determine the IC₅₀.
Protocol 2: Biophysical Target Engagement via Differential Scanning Fluorimetry (DSF)
To prove that the biochemical inhibition is driven by direct binding and stabilization of the closed state, we measure the thermal shift (ΔTm) of the SHP2 protein[5].
Step-by-Step Methodology:
Master Mix Preparation: Combine 100 µg/mL SHP2-WT protein with 5× SYPRO Orange dye in a buffer containing 100 mM Bis-Tris (pH 6.5), 100 mM NaCl, and 0.25 mM TCEP[5].
Compound Incubation: Add the test compound to a final concentration of 10 µM (5% final DMSO)[5].
Thermal Melting: Subject the 384-well plate to a temperature gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) using a real-time PCR instrument[5].
Data Analysis: Calculate the derivative of the melt curve to find the Tm. A positive ΔTm (>2°C) confirms that the indazole derivative has locked SHP2 into a rigid, thermally stable autoinhibited conformation.
Biochemical potency must translate to cellular efficacy. We utilize KYSE520 cells (an EGFR-amplified esophageal squamous cell carcinoma line) because they are highly dependent on RTK-driven SHP2 signaling[5].
Step-by-Step Methodology:
Cell Plating: Seed KYSE520 cells at 30,000 cells/well in a 96-well culture plate and incubate overnight at 37°C[5].
Compound Treatment: Treat cells with a serial dilution of the indazole derivatives (0.027 to 20 µM) for exactly 2 hours[5]. Causality: A 2-hour window is optimal to capture direct SHP2-mediated p-ERK suppression before compensatory feedback loops (e.g., MEK/ERK feedback) reactivate the pathway.
Lysis & Detection: Lyse the cells using the provided AlphaScreen lysis buffer. Transfer lysates to a 384-well OptiPlate and add the SureFire Phospho-ERK1/2 AlphaScreen acceptor/donor beads[5].
Readout: Incubate for 2 hours in the dark, then read on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 520-620 nm).
Quantitative Data Presentation
The following table summarizes expected validation data for the bare 6-chloro-7-methyl-1H-indazole fragment compared to an optimized lead compound (e.g., an SHP099 analog)[5][7][8].
Compound Profile
SHP2-WT IC₅₀ (µM)
SHP2-E76K IC₅₀ (µM)
DSF Thermal Shift (ΔTm °C)
KYSE520 p-ERK IC₅₀ (µM)
6-chloro-7-methyl-1H-indazole (Fragment)
~15.5
>100
+0.8
>50
Optimized Indazole Lead
0.065
>10
+6.5
0.240
Vehicle (1% DMSO)
N/A
N/A
0.0
N/A
Interpretation: The bare fragment establishes weak but measurable allosteric activity. Upon structure-based optimization, the lead compound exhibits sub-micromolar potency against WT SHP2, a massive rightward shift against the E76K mutant (validating the allosteric mechanism), strong thermal stabilization, and excellent cellular target engagement[4][5].
References
Heterobicyclic compounds for inhibiting the activity of shp2.
Chen, Y. N. P. et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
LaMarche, M. J. et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors."Journal of Medicinal Chemistry 62(3), 13646-13664 (2019).
Wang, Y. et al. "A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors."Acta Pharmaceutica Sinica B 10(10), 1964-1976 (2020).
Garcia Fortanet, J. et al. "A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors."Journal of Biological Chemistry 291(49), 25491-25504 (2016).
Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold for SHP2 Inhibitors to Probe RAS/MAPK and PD-1 Signaling Pathways
Executive Summary 6-Chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is a highly privileged chemical building block[1] utilized in the rational design of allosteric inhibitors targeting Src homology region 2-containing pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is a highly privileged chemical building block[1] utilized in the rational design of allosteric inhibitors targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2)[2]. Encoded by the PTPN11 gene, SHP2 is a critical signal transducer downstream of multiple receptor tyrosine kinases (RTKs) and immune checkpoint receptors[3]. Because SHP2 dysregulation is heavily implicated in RAS-driven cancers and immune evasion, developing highly specific probes using the 6-chloro-7-methyl-1H-indazole scaffold allows researchers to systematically interrogate the RAS/MAPK and PD-1/PD-L1 signaling cascades[2][3].
Mechanistic Causality: Why the 6-Chloro-7-methyl-1H-indazole Scaffold?
SHP2 normally oscillates between an auto-inhibited "closed" state (where the N-SH2 domain blocks the catalytic PTP domain) and an active "open" state[3]. Allosteric inhibitors function as molecular glue, binding to the interface between the N-SH2, C-SH2, and PTP domains to lock the enzyme in its closed conformation[3].
The selection of 6-chloro-7-methyl-1H-indazole as a precursor is driven by precise structure-activity relationship (SAR) causality:
Hinge Binding: The indazole core provides essential hydrogen-bond donor and acceptor interactions with the hinge region of the allosteric pocket.
Steric and Lipophilic Fit: The chlorine atom at the C6 position is highly electron-withdrawing and perfectly sized to occupy a specific hydrophobic sub-pocket without causing steric clash.
Rotational Restriction: The C7 methyl group restricts the rotational degrees of freedom, locking the synthesized probe into its bioactive conformation. This spatial arrangement significantly enhances binding affinity and selectivity over homologous phosphatases (e.g., SHP1).
Signaling Pathway Dynamics
The RAS/MAPK Pathway
SHP2 is strictly required for full, sustained activation of the RAS/MAPK pathway[2]. Upon RTK activation (e.g., EGFR, ALK), SHP2 is recruited to the membrane via adapter proteins like Grb2/SOS. SHP2 dephosphorylates specific inhibitory sites, promoting RAS activation, which subsequently triggers the RAF/MEK/ERK phosphorylation cascade[2]. Indazole-derived SHP2 inhibitors block this step, effectively starving RAS of its activation signal.
Figure 1: Role of SHP2 in RTK-mediated RAS/MAPK signaling and allosteric inhibition mechanism.
The PD-1 Immune Checkpoint Pathway
In T-cells, the binding of PD-L1 to PD-1 results in the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)[2]. SHP2 binds to these phosphorylated ITIMs via its SH2 domains, activating its phosphatase activity to dephosphorylate downstream T-cell receptor (TCR) signaling molecules, thereby suppressing the immune response[2]. Inhibiting SHP2 with indazole-based probes reverses this suppression, making it a highly attractive target for immuno-oncology.
Experimental Workflows and Protocols
To systematically validate the biological activity of SHP2 probes derived from 6-chloro-7-methyl-1H-indazole, a tiered experimental workflow is required.
Figure 2: Step-by-step workflow for validating 6-chloro-7-methyl-1H-indazole derived SHP2 probes.
Protocol 1: In Vitro SHP2 Allosteric Inhibition Assay (DiFMUP)
Purpose: To quantify the biochemical IC50 of synthesized indazole derivatives against full-length wild-type SHP2.
Causality & Self-Validation: Full-length SHP2 is naturally auto-inhibited. To measure activity, it must be artificially activated using a bis-phosphorylated peptide. A critical self-validating control is running the assay in parallel with the isolated PTP domain; a true allosteric inhibitor will not inhibit the isolated PTP domain, confirming its mechanism of action is allosteric rather than active-site competitive.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.
Enzyme Activation: Incubate 0.5 nM full-length recombinant human SHP2 with 0.5 µM IRS1 bis-diphosphorylated peptide (sequence: H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide) in assay buffer for 30 minutes at 25°C.
Compound Addition: Dispense 6-chloro-7-methyl-1H-indazole derived compounds (serially diluted in DMSO, 1% final DMSO concentration) into a 384-well black microplate. Add the activated SHP2 mixture. Incubate for 30 minutes at 25°C to allow equilibrium binding.
Substrate Initiation: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.
Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 358/455 nm using a microplate reader.
Data Analysis: Calculate initial velocities and determine the IC50 using a 4-parameter logistic regression model.
Protocol 2: Cellular p-ERK Modulation Assay
Purpose: To evaluate target engagement and functional inhibition of the RAS/MAPK pathway in RTK-driven cancer cell lines (e.g., KYSE-520).
Step-by-Step Methodology:
Cell Culture: Seed KYSE-520 cells at
2×104
cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with varying concentrations of the indazole-derived SHP2 inhibitor (0.1 nM to 10 µM) for 2 hours.
EGF Stimulation: Stimulate cells with 10 ng/mL EGF for 10 minutes to induce robust MAPK signaling.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Quantification: Quantify phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous time-resolved fluorescence (HTRF) assay. Normalize p-ERK signals to total ERK to determine the cellular EC50.
Quantitative Data Presentation
The following table demonstrates the expected pharmacological profile of optimized SHP2 inhibitors utilizing the 6-chloro-7-methyl-1H-indazole core compared to early-generation non-indazole probes.
Compound Class
Target Enzyme/Cell
Assay Type
Expected IC50 / EC50
Selectivity (SHP2 vs SHP1)
Early Generation (Non-Indazole)
SHP2 (Full Length)
DiFMUP Biochemical
100 - 500 nM
< 10-fold
Optimized Indazole Derivative
SHP2 (Full Length)
DiFMUP Biochemical
1 - 10 nM
> 500-fold
Optimized Indazole Derivative
SHP2 (PTP Domain only)
DiFMUP Biochemical
> 10,000 nM
N/A (Allosteric Validation)
Optimized Indazole Derivative
KYSE-520 Cells
Cellular p-ERK (HTRF)
10 - 50 nM
Functional Cell Penetrance
Note: The lack of inhibition against the isolated PTP domain confirms the allosteric mechanism of the indazole scaffold.
References
[2] Title: WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2
Source: Google Patents
URL:
[3] Title: Heterobicyclic compounds for inhibiting the activity of shp2 (Referencing Nature 2016; 535: 148-152)
Source: Google Patents / Nature
URL:
Application Notes and Protocols for In Vivo Experimental Design with 6-chloro-7-methyl-1H-indazole
Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Indazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and notably, their anti-cancer properties.[2][3] Many of these effects are attributed to the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5]
This guide provides a comprehensive framework for the in vivo experimental design and evaluation of a novel indazole derivative, 6-chloro-7-methyl-1H-indazole . Lacking extensive public data for this specific molecule, this document serves as a detailed, experience-driven roadmap for researchers. It outlines the logical progression from initial compound characterization to preclinical efficacy studies, emphasizing scientific integrity, ethical considerations, and robust data interpretation. The protocols provided are foundational and should be adapted based on emerging in vitro and in vivo data for the compound.
Part 1: Pre-Clinical Compound Characterization
Prior to initiating in vivo studies, a thorough characterization of 6-chloro-7-methyl-1H-indazole is essential. These initial steps will inform dose formulation, selection of an appropriate animal model, and the design of subsequent efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Physicochemical Properties and Formulation Development
The solubility of a compound is a critical determinant of its bioavailability. Given that many small molecule inhibitors are poorly soluble in aqueous solutions, a systematic approach to vehicle selection is necessary.[3][6]
Protocol 1: Solubility Assessment and Vehicle Formulation
Solubility Testing:
Assess the solubility of 6-chloro-7-methyl-1H-indazole in a panel of common biocompatible solvents.
Start with aqueous vehicles such as saline and phosphate-buffered saline (PBS).
If solubility is low, progress to co-solvent systems and surfactant-based vehicles.
Vehicle Selection for In Vivo Studies:
A common starting point for poorly soluble compounds is a vehicle containing Dimethyl Sulfoxide (DMSO) diluted with an aqueous carrier.[7]
Recommended Vehicle Composition:
5-10% DMSO
10-20% Solutol HS 15 or Kolliphor® EL (formerly Cremophor® EL)
70-85% Saline or PBS
Preparation:
Dissolve the required amount of 6-chloro-7-methyl-1H-indazole in the specified volume of DMSO.
In a separate sterile container, mix the Solutol HS 15 with the saline.
Slowly add the DMSO-compound solution to the aqueous phase while vortexing to prevent precipitation.
Visually inspect the final formulation for clarity and homogeneity. The solution should be clear and free of particulates.
Prepare the formulation fresh daily and store it protected from light.
Table 1: Example Vehicle Screening for 6-chloro-7-methyl-1H-indazole
Vehicle Composition
Solubility (mg/mL)
Observations
0.9% Saline
< 0.1
Insoluble
5% DMSO in Saline
0.5
Slight precipitation after 1 hour
10% DMSO, 10% Solutol HS 15 in PBS
> 10
Clear, stable solution
In Vitro Potency and Target Identification
Based on the prevalence of kinase inhibition among indazole derivatives, it is plausible that 6-chloro-7-methyl-1H-indazole targets a protein kinase.[8] Initial in vitro screening against a panel of kinases is recommended to identify the primary target(s). For the purpose of this guide, we will hypothesize that 6-chloro-7-methyl-1H-indazole is an inhibitor of a receptor tyrosine kinase (RTK) crucial for tumor cell proliferation and survival, such as Fibroblast Growth Factor Receptor (FGFR).
Diagram 1: Hypothesized Signaling Pathway and Point of Intervention
Caption: Hypothesized mechanism of action for 6-chloro-7-methyl-1H-indazole as an FGFR inhibitor.
Part 2: Ethical Considerations and Animal Welfare
All in vivo experiments must be conducted with the highest regard for animal welfare and in strict compliance with institutional and national guidelines.[9] A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments are initiated.[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[11]
Part 3: In Vivo Study Protocols
The following protocols outline a logical progression for the in vivo evaluation of 6-chloro-7-methyl-1H-indazole, starting with safety and tolerability, followed by pharmacokinetics, and culminating in an efficacy study.
Maximum Tolerated Dose (MTD) Study
The primary objective of this study is to determine the highest dose of 6-chloro-7-methyl-1H-indazole that can be administered without causing unacceptable toxicity.[2]
Protocol 2: Acute MTD Study in Mice
Animals: Female athymic nude mice, 6-8 weeks old.
Group Size: 3 mice per dose group.
Dose Escalation:
Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg).
Administer a single dose via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.) gavage).
Include a vehicle-only control group.
Monitoring:
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).
Record body weight daily for 14 days.
Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 15-20% loss of body weight.
Table 2: Example MTD Study Results
Dose (mg/kg)
Route
Body Weight Change (Nadir)
Clinical Signs
Mortality
Vehicle
i.p.
+2%
None
0/3
10
i.p.
+1%
None
0/3
30
i.p.
-5%
None
0/3
100
i.p.
-18%
Lethargy, ruffled fur
1/3
Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information on its bioavailability and exposure levels over time.[12][13]
Protocol 3: Single-Dose PK Study in Mice
Animals: Female athymic nude mice, 6-8 weeks old.
Group Size: 3 mice per time point.
Dosing: Administer a single, well-tolerated dose of 6-chloro-7-methyl-1H-indazole (e.g., 30 mg/kg, i.p.).
Sample Collection:
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood to plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 6-chloro-7-methyl-1H-indazole in plasma.
Data Analysis:
Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Diagram 2: Conceptual PK/PD Relationship
Caption: The relationship between drug exposure (PK) and biological effect (PD).
In Vivo Efficacy Study
Once the MTD and PK profile are established, an efficacy study can be designed to evaluate the anti-tumor activity of 6-chloro-7-methyl-1H-indazole in a relevant cancer model.[14][15]
Diagram 3: General Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for a xenograft efficacy study.
Tumor Cell Line: Select a human cancer cell line with a known dependency on the hypothesized target (e.g., an FGFR-amplified gastric or bladder cancer cell line).
Tumor Implantation:
Subcutaneously inject 5 x 10^6 tumor cells mixed with Matrigel into the right flank of each mouse.
Group Formation:
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
Treatment Groups:
Group 1: Vehicle Control (administered on the same schedule as the drug).
Group 2: 6-chloro-7-methyl-1H-indazole at a well-tolerated, effective dose (e.g., 30 mg/kg, i.p., daily).
(Optional) Group 3: Positive Control (a standard-of-care agent for the selected cancer type).
Administration and Monitoring:
Administer treatments for a defined period (e.g., 21 days).
Measure tumor volume with calipers twice weekly. Tumor volume = (Length x Width²)/2.
Monitor body weight twice weekly as an indicator of toxicity.
Endpoints:
Primary: Tumor growth inhibition (TGI).
Secondary: Body weight changes, clinical observations.
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
Pharmacodynamic (PD) Analysis:
At the end of the study, tumors can be harvested at specific time points post-last dose to assess target engagement (e.g., by measuring the phosphorylation status of FGFR and its downstream effectors like ERK via Western blot or immunohistochemistry).
Table 3: Example Efficacy Study Data Summary
Treatment Group
Dose (mg/kg)
Mean Tumor Volume at Day 21 (mm³)
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
-
1850 ± 250
-
+3%
6-chloro-7-methyl-1H-indazole
30
450 ± 95
75.7
-4%
Conclusion
The successful preclinical development of a novel compound like 6-chloro-7-methyl-1H-indazole hinges on a methodically planned and ethically executed series of in vivo studies. This guide provides a foundational framework for such an endeavor. By systematically determining the MTD, understanding the pharmacokinetic profile, and demonstrating efficacy in a relevant tumor model, researchers can build a robust data package to support the continued development of this promising indazole derivative as a potential therapeutic agent. Each experimental stage generates critical data that informs the next, creating a self-validating system that maximizes the potential for success while adhering to the highest standards of scientific and ethical conduct.
References
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles. (n.d.). Retrieved March 15, 2026, from [Link]
Toxicology Studies - Pacific BioLabs. (n.d.). Retrieved March 15, 2026, from [Link]
use of animal models in cancer drug discovery and development | Stem Cells | Oxford Academic. (1995, January 1). Retrieved March 15, 2026, from [Link]
Oncology Animal Models - Biocytogen. (n.d.). Retrieved March 15, 2026, from [Link]
Role of animal models in oncology drug discovery - PMC - NIH. (2003, December 18). Retrieved March 15, 2026, from [Link]
Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models - ichorbio. (2025, March 15). Retrieved March 15, 2026, from [Link]
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (2024, August 9). Retrieved March 15, 2026, from [Link]
Drug discovery oncology in a mouse: concepts, models and limitations - PMC. (2021, June 23). Retrieved March 15, 2026, from [Link]
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022, February 15). Retrieved March 15, 2026, from [Link]
Preclinical Toxicity & Efficacy Studies | In Vivo Assays - ProBio CDMO. (n.d.). Retrieved March 15, 2026, from [Link]
What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved March 15, 2026, from [Link]
Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Retrieved March 15, 2026, from [Link]
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved March 15, 2026, from [Link]
In vivo Methods for Preclinical Screening of Anticancer Drugs - ijpbs. (2020, July 1). Retrieved March 15, 2026, from [Link]
Ethics of Animal Use - Office of the Vice President for Research - UConn Health. (n.d.). Retrieved March 15, 2026, from [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved March 15, 2026, from [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved March 15, 2026, from [Link]
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
IACUC Policies and Guidelines - UC Davis Office of Research. (n.d.). Retrieved March 15, 2026, from [Link]
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). Retrieved March 15, 2026, from [Link]
(PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018, October 7). Retrieved March 15, 2026, from [Link]
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved March 15, 2026, from [Link]
Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PMC. (2013, June 26). Retrieved March 15, 2026, from [Link]
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved March 15, 2026, from [Link]
Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved March 15, 2026, from [Link]
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Retrieved March 15, 2026, from [Link]
Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (n.d.). Retrieved March 15, 2026, from [Link]
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. (n.d.). Retrieved March 15, 2026, from [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - Frontiers. (2018, July 24). Retrieved March 15, 2026, from [Link]
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Retrieved March 15, 2026, from [Link]
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). Retrieved March 15, 2026, from [Link]
Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (n.d.). Retrieved March 15, 2026, from [Link]
Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. (2009, June 15). Retrieved March 15, 2026, from [Link]
Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment - Frontiers. (n.d.). Retrieved March 15, 2026, from [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023, March 23). Retrieved March 15, 2026, from [Link]
(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate. (2025, December 6). Retrieved March 15, 2026, from [Link]
Application Note: Advanced Analytical Methodologies for the Quantification of 6-Chloro-7-Methyl-1H-Indazole
Executive Summary & Pharmacological Context 6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly specialized heterocyclic compound that serves as a critical structural building block and active moiety in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly specialized heterocyclic compound that serves as a critical structural building block and active moiety in modern targeted oncology[1]. Specifically, this indazole derivative is the key hydrophobic anchor in opnurasib (JDQ443) , a structurally novel, pyrazole-based covalent inhibitor of the KRAS G12C mutation[2].
During drug-target engagement, the chloro-methyl indazole moiety optimally fills the hydrophobic region of the KRAS G12C Switch II (SWII) pocket—delimited by residues V103, I100, M72, and Q99[3]. By forming critical hydrogen bonds with D69 and sandwiching between the SWII loop and the Q99 side chain, this moiety locks the KRAS protein in its inactive GDP-bound state, halting oncogenic MAPK/ERK signaling[4]. Because opnurasib is frequently co-administered with SHP2 inhibitors (e.g., TNO155) to overcome resistance mechanisms[5], precise quantification of the indazole active moiety and its parent compounds in complex biological matrices is paramount for pharmacokinetic (PK) profiling and Chemistry, Manufacturing, and Controls (CMC) workflows[6].
Fig 1. KRAS G12C signaling pathway and SWII pocket inhibition via the indazole moiety.
Bioanalytical Method: LC-MS/MS for Trace Quantification
For preclinical and clinical pharmacokinetics, trace quantification (ng/mL range) of 6-chloro-7-methyl-1H-indazole (as an intermediate, degradant, or surrogate for the active pharmaceutical ingredient) requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].
Causality-Driven Sample Preparation
Biological matrices (plasma, tissue homogenates) contain high concentrations of phospholipids and endogenous proteins that cause severe ion suppression in the MS electrospray source.
Choice of Extraction: A 96-well plate protein precipitation (PP) using acetonitrile is utilized[6]. Acetonitrile is chosen over methanol because it yields a tighter protein pellet and exhibits stronger denaturing capabilities for plasma albumins, ensuring a cleaner supernatant.
Internal Standard (IS): A stable-isotope-labeled analog (e.g., 6-chloro-7-methyl-1H-indazole-d3) or a structural analog like erlotinib is spiked into the extraction solvent to correct for matrix effects and volumetric transfer errors[6].
Step-by-Step Protocol (Self-Validating System)
System Suitability Test (SST): Before sample extraction, inject a neat standard at the Lower Limit of Quantification (LLOQ). Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥ 10, and retention time drift must be ≤ 2%.
Sample Aliquoting: Transfer 10 µL of plasma or tissue homogenate into a 96-well plate[6].
Spiking: Add 10 µL of IS working solution. Vortex for 30 seconds.
Precipitation: Add 100 µL of ice-cold Acetonitrile. Causality: The 1:10 volume ratio forces immediate and near-complete precipitation of proteins. The cold temperature prevents analyte degradation.
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C[5]. Causality: High-speed centrifugation at low temperatures prevents thermal degradation and ensures the supernatant is free of micro-particulates that could clog the UPLC column.
Transfer & Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") upon injection.
Carryover Control: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance Criteria: Analyte peak area in the blank must be < 20% of the LLOQ area.
Fig 2. LC-MS/MS bioanalytical workflow for 6-chloro-7-methyl-1H-indazole quantification.
CMC Method: HPLC-UV for Purity and Synthetic Monitoring
For batch release and synthetic reaction monitoring, high-concentration analysis (µg/mL to mg/mL) is required. HPLC coupled with a Diode Array Detector (DAD) is the gold standard due to its robustness and adherence to Beer-Lambert linearity.
Chromatographic Logic
6-chloro-7-methyl-1H-indazole is a relatively non-polar heterocycle. Separation is achieved using a reversed-phase C18 column.
Mobile Phase Additives: 0.1% Formic acid is added to the aqueous phase. Causality: The acidic pH suppresses the ionization of the indazole nitrogen (pKa ~ 2-3), keeping the molecule in its neutral state. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.
Detection Wavelength: 254 nm is selected as it represents the universal absorption maximum for conjugated aromatic heterocycles.
Step-by-Step Protocol
Sample Preparation: Dissolve the synthetic intermediate in 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column Equilibration: Flush the C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with 95% Mobile Phase A (0.1% FA in Water) and 5% Mobile Phase B (Acetonitrile) for 10 column volumes.
Injection: Inject 5 µL of the sample.
Gradient Execution: Run the gradient defined in Table 2.
Resolution Check (Self-Validation): The resolution (
Rs
) between 6-chloro-7-methyl-1H-indazole and its known synthetic isomers (e.g., 5-chloro-7-methyl-1H-indazole) must be ≥ 2.0.
Data Presentation & Method Parameters
Table 1: LC-MS/MS MRM Parameters (Positive ESI)
Note: Parameters are optimized for a generic triple quadrupole mass spectrometer.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Cone Voltage (V)
6-Chloro-7-methyl-1H-indazole
167.1
131.1 (Quantifier)*
50
25
30
6-Chloro-7-methyl-1H-indazole
167.1
104.0 (Qualifier)
50
35
30
Internal Standard (SIL)
170.1
134.1
50
25
30
*The 167.1 → 131.1 transition represents the loss of the chlorine atom [M+H - HCl]+, a highly stable and reproducible fragmentation pathway for halogenated indazoles.
Table 2: HPLC-UV Gradient Program
Flow rate: 1.0 mL/min. Column Temperature: 40°C.
Time (min)
Mobile Phase A (%) (0.1% FA in H₂O)
Mobile Phase B (%) (Acetonitrile)
Curve Profile
0.0
95
5
Initial hold to focus polar impurities
2.0
95
5
Isocratic hold
8.0
10
90
Linear ramp to elute indazole
10.0
10
90
Wash phase for lipophilic matrix
10.1
95
5
Return to initial conditions
14.0
95
5
Re-equilibration
Table 3: Method Validation Summary (Based on FDA/EMA Guidelines)
Cancer Discovery (NIH PMC). "Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C".
Journal of Medicinal Chemistry (ACS Publications). "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors".
Journal of Chromatography B (PubMed). "Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study".
Application Note: Safe Handling, Storage, and Workflow Integration of 6-Chloro-7-methyl-1H-indazole
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent kinase inhibitors and high-affinity receptor ligands. 6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a critical halogenated intermediate used in advanced drug discovery workflows 1.
Treating this compound merely as a standard chemical building block underestimates its biological potential and inherent risks. Recent toxicological literature has demonstrated that halogenation (e.g., chlorination or fluorination) on the indazole core significantly increases lipophilicity and binding affinity at targets such as the CB1 receptor, a mechanism frequently observed in potent synthetic cannabinoid receptor agonists (SCRAs) 2. Because the addition of the C6-chloro and C7-methyl groups enhances membrane permeability, stringent safety controls and precise handling protocols are required to prevent unintended dermal absorption or inhalation 3.
Physicochemical Profiling & Hazard Assessment
To design a safe experimental workflow, we must first analyze the quantitative properties and hazards of the molecule. The structural combination of a weakly acidic pyrazole nitrogen (N1-H) and a stable but reactive C-Cl bond dictates both its synthetic utility and its degradation pathways.
Property
Value
Mechanistic Impact on Handling
CAS Number
1427405-10-4
Essential for exact inventory tracking and SDS retrieval 1.
Molecular Formula
C8H7ClN2
Halogenation increases target binding affinity and lipophilicity 4.
Molecular Weight
166.61 g/mol
Small molecular size facilitates rapid cellular membrane penetration 5.
GHS Hazard Statements
H302, H315, H319, H335
Necessitates ventilated enclosures to prevent inhalation of irritant dust 6.
Optimal Solvents
DMSO, DMF, DCM
Requires anhydrous conditions to prevent side reactions at the N1 position.
Biological Activity & Toxicity Pathway
Understanding the downstream effects of halogenated indazoles reinforces the necessity of strict handling protocols. Accidental exposure can lead to unintended receptor activation, which has been documented in toxicological reviews of structurally similar SCRA analogs 7.
Fig 1. Biological pathway of halogenated indazoles leading to physiological responses.
To ensure experimental reproducibility and operator safety, the following protocol acts as a self-validating system. Each step is designed with a mechanistic causality to prevent degradation (such as photolytic dehalogenation or N-oxidation).
Step 1: Thermal Equilibration
Action: Transfer the sealed amber vial from -20°C storage to a desiccator at room temperature (20–25°C) for 30 minutes prior to opening.
Causality: The indazole core is susceptible to moisture-induced degradation. Opening a cold vial causes ambient humidity to condense on the powder, introducing water mass that skews molarity calculations and potentially hydrolyzes sensitive downstream cross-coupling reagents.
Step 2: Enclosed Weighing
Action: Inside a Class II biological safety cabinet or a ventilated powder enclosure, weigh the required mass using anti-static spatulas.
Causality: The compound carries an H335 (respiratory irritation) hazard 6. The crystalline powder can easily become aerosolized. Anti-static tools prevent the fine powder from clinging to surfaces, ensuring precise transfer and protecting the operator.
Step 3: Anhydrous Dissolution & Visual Validation
Action: Reconstitute the powder in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to yield a 10 mM stock. Vortex for 60 seconds. Self-Validation Check: The solution must be completely optically clear; any turbidity indicates moisture contamination or solvent incompatibility.
Causality: The lipophilic nature of the 6-chloro and 7-methyl substitutions ensures rapid dissolution in polar aprotic solvents. Degassing the solvent prevents dissolved oxygen from initiating radical-mediated oxidation at the unprotected pyrazole nitrogen (N1).
Step 4: Analytical Quality Control (LC-MS)
Action: Withdraw a 1 µL aliquot and dilute in 1 mL of Acetonitrile/Water (50:50) for immediate LC-MS analysis.
Causality: Confirm the presence of the
m/z
167.0 [M+H]+ parent ion and the absence of des-chloro degradation products. This self-validating step proves that the stock solution has not undergone photolytic cleavage during transit, guaranteeing reproducible biological results.
Step 5: Aliquoting and Cryogenic Storage
Action: Dispense the validated solution into single-use amber glass vials (e.g., 50 µL per vial). Purge the headspace with dry Argon gas before sealing with PTFE-lined caps. Store at -20°C.
Causality: Repeated freeze-thaw cycles introduce moisture and oxygen. Single-use aliquots prevent cumulative degradation. Argon effectively displaces oxygen, while amber glass blocks UV-induced cleavage of the C-Cl bond.
Experimental Workflow Visualization
Fig 2. Experimental workflow for the safe handling and dissolution of 6-chloro-7-methyl-1H-indazole.
Decontamination and Waste Disposal
Halogenated indazoles are persistent in the environment and must not be disposed of in standard aqueous waste streams.
Solid Waste: All contaminated PPE, spatulas, and weighing boats must be sealed in designated chemical waste bags and routed for high-temperature incineration.
Liquid Waste: The presence of the chlorine atom dictates that all liquid waste (even non-halogenated solvents like DMSO containing the dissolved compound) must be segregated into a dedicated Halogenated Organic Waste stream. Mixing halogenated compounds with standard organic waste can lead to the formation of explosive mixtures or toxic gas release during downstream waste processing.
von Both, I., et al. "4F-MDMB-BICA toxicity: a fatal case and literature review of synthetic cannabinoid fatalities." Forensic Science, Medicine and Pathology (2026). 7
Gréen, H., et al. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Archives of Toxicology (2025). 2
Srinichem. "Exploring 53857-57-1 (5-Bromoindazole): Chemical Profile and Industrial Significance." (2026). 3
NIH/PMC. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." PubMed Central (2025). 4
Technical Support Center: Overcoming Solubility Issues with 6-Chloro-7-methyl-1H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of halogenated heterocyclic scaffolds in aqueous assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of halogenated heterocyclic scaffolds in aqueous assays. 6-chloro-7-methyl-1H-indazole is a highly valuable pharmacophore, often utilized as a structural core in the development of kinase inhibitors (e.g., targeting SHP2 or EGFR) and microtubule-targeting agents[1][2].
However, its physicochemical properties present significant formulation challenges. The rigid planar aromatic system, combined with a lipophilic methyl group and a highly electronegative chlorine atom, drastically increases its partition coefficient (LogP) and crystal lattice energy. Consequently, its poor aqueous solubility can lead to compound precipitation, false-negative assay readouts, and severely compromised in vivo bioavailability[3].
This guide provides a mechanistic understanding of these solubility barriers, alongside self-validating protocols to ensure your compound remains in solution from the stock vial to its intracellular target.
Diagnostic Troubleshooting Workflow
Before altering your assay conditions, it is critical to identify exactly where the solubility failure is occurring. Use the following diagnostic workflow to isolate the issue.
Troubleshooting workflow for 6-chloro-7-methyl-1H-indazole solubility.
Frequently Asked Questions (Mechanistic Q&A)
Q1: Why does 6-chloro-7-methyl-1H-indazole precipitate immediately when I dilute my DMSO stock into PBS?Causality & Mechanism: This phenomenon is known as "solvent shift precipitation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic indazole molecules are suddenly exposed to a highly polar environment. Lacking sufficient hydrogen-bonding capacity to interact with water, the local supersaturation triggers rapid nucleation and aggregation. To prevent this, you must perform serial dilutions or introduce complexing agents into the aqueous phase prior to adding the DMSO stock[4].
Q2: Can I adjust the pH of my buffer to improve its solubility?Causality & Mechanism: While pH adjustment is a highly effective strategy for ionizable drugs, it is generally ineffective for neutral, halogenated indazoles under physiological conditions. The 5 is only weakly basic, requiring extreme acidic conditions to protonate the nitrogen atom[5]. Because such extreme pH levels are incompatible with cell-based assays and enzymatic screens, relying on excipients is a more scientifically sound approach[4].
Q3: What is the most effective formulation strategy for cell-based assays without causing cytotoxicity?Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of compounds. HP-β-CD forms a host-guest inclusion complex. Its hydrophobic internal cavity encapsulates the lipophilic chloromethyl-indazole core, shielding it from the aqueous environment, while its hydrophilic exterior maintains excellent solubility in water. This method bypasses the cytotoxicity and membrane-disrupting effects caused by harsh surfactants[4].
Quantitative Formulation Strategies
When selecting a solubilizing agent, you must balance solubility enhancement against assay interference. The table below summarizes the quantitative limits and mechanistic trade-offs for common excipients.
Massive solubilizing capacity for highly lipophilic drugs.
Often interferes with protein binding and enzyme kinetics.
Data synthesized from standard pharmaceutical formulation guidelines for indazole derivatives[3][4].
Biological Context: The Importance of Target Engagement
Indazole derivatives, including those based on the 6-chloro-7-methyl-1H-indazole scaffold, are frequently designed as allosteric inhibitors for intracellular targets like SHP2—a protein tyrosine phosphatase critical for RTK/MAPK signaling[2]. If the compound precipitates in the extracellular media, it cannot cross the lipid bilayer, resulting in a failure to engage the target.
Mechanism of action for indazole-based inhibitors in RTK/MAPK signaling.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include built-in validation steps to confirm that the compound is truly dissolved and not merely suspended as a micro-precipitate.
Protocol A: Preparation of a Stable DMSO Stock and Vehicle-Controlled Dilution
Causality: Preparing a high-concentration stock minimizes the final volume of DMSO transferred to the assay, preventing solvent-induced cellular toxicity.
Weighing: Weigh out exactly 5.0 mg of 6-chloro-7-methyl-1H-indazole powder into a sterile, solvent-resistant microcentrifuge tube.
Dissolution: Add the calculated volume of 100% sterile DMSO to achieve a 20 mM stock. Vortex vigorously for 60 seconds.
Thermal Assist: If particulates remain, incubate the tube at 37°C for 5 minutes, followed by a brief sonication in a water bath.
Serial Dilution: Do not dilute directly into the final buffer. Create an intermediate dilution (e.g., 1 mM) in DMSO, then spike this into the aqueous buffer while vortexing vigorously to prevent local supersaturation.
System Validation (Self-Check): Prepare a "vehicle control" containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. If your assay readout differs between the untreated cells and the vehicle control, your solvent concentration is too high and is causing background toxicity.
Protocol B: HP-β-CD Complexation for Aqueous Media
Causality: Pre-loading the aqueous phase with cyclodextrins ensures that as the indazole molecules enter the water, they are immediately sequestered into the hydrophobic cavities of the HP-β-CD, preventing nucleation[4].
Preparation of Host Solution: Prepare a 10 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
Complexation: Slowly add the 20 mM DMSO stock of 6-chloro-7-methyl-1H-indazole dropwise into the HP-β-CD solution while stirring constantly. Target a final compound concentration of 20 µM (resulting in a 0.1% final DMSO concentration).
Equilibration: Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow the host-guest thermodynamic equilibrium to stabilize.
System Validation (Self-Check): Centrifuge the final complex at 14,000 x g for 15 minutes. Carefully extract the supernatant and measure its absorbance using UV-Vis spectroscopy. If a visible pellet forms at the bottom of the tube, or if the UV-Vis absorbance is lower than expected, the inclusion complex is incomplete. You must increase the HP-β-CD concentration.
References
PubMed (NIH) - The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available at:[Link]
International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) - Strategies for improving hydrophobic drugs solubility and bioavailability. Available at:[Link]
Google Patents - WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2.
Technical Support Center: 6-chloro-7-methyl-1H-indazole Purification
Welcome to the Technical Support Center for the isolation and purification of 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a Senior Application Scientist, I have designed this guide to move beyond basic procedur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the fundamental physicochemical mechanics that dictate successful purification.
Indazole derivatives are critical pharmacophores in drug discovery, often utilized in the development of kinase inhibitors and SHP2 modulators[1]. However, the purification of 6-chloro-7-methyl-1H-indazole is notoriously challenging due to tautomeric N1/N2 isomerism, the formation of closely related halogenated regioisomers during synthesis, and the steric hindrance introduced by the adjacent 6-chloro and 7-methyl groups.
Purification Decision Matrix
Before initiating any purification, it is critical to profile your crude mixture. The workflow below dictates the optimal purification modality based on the specific impurity profile and the scale of your reaction.
Caption: Purification decision matrix for 6-chloro-7-methyl-1H-indazole based on impurity profile.
Q1: I am struggling to separate the 1H-indazole product from the 2H-indazole isomer during normal-phase chromatography. Why do they co-elute, and how can I resolve them?A1: Co-elution occurs because the molecular weight and overall polar surface area of the tautomers are nearly identical. However, the causality of their separation relies on their dipole moments and hydrogen-bonding accessibility. The N-1 isomers typically elute first on silica gel[2]. This is because the N1 position in 6-chloro-7-methyl-1H-indazole is sterically shielded by the adjacent 7-methyl group, reducing its ability to form strong hydrogen bonds with the silanol groups on the silica stationary phase.
Solution: Utilize a highly gradual gradient of Hexane and Ethyl Acetate (starting at 95:5 and slowly increasing polarity)[2]. Do not use step gradients, as the resolution window between these isomers is extremely narrow.
Q2: My 6-chloro-7-methyl-1H-indazole is "oiling out" during recrystallization instead of forming a solid crystal lattice. What causes this, and how do I fix it?A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your compound is lower than the temperature at which the solution becomes saturated in the chosen solvent[3]. Because the 6-chloro and 7-methyl groups increase the lipophilicity of the indazole core, the compound is highly soluble in organic solvents but rapidly phase-separates as a viscous oil when water (anti-solvent) is added at high temperatures.
Solution: You must alter the thermodynamics of the system. Either switch to a solvent system with a lower boiling point, or cool the organic solution slightly before adding the anti-solvent, ensuring that saturation is reached at a temperature below the compound's melting point[3]. Adding a seed crystal immediately upon reaching the cloud point will also force nucleation over phase separation.
Q3: Is there a scalable way to purify this compound without relying on column chromatography?A3: Yes. For large-scale industrial or multi-gram laboratory synthesis, column chromatography is highly inefficient. Mixed-solvent recrystallization is the authoritative alternative. Research indicates that 1-position and 2-position substituted indazole isomers can be isolated with >99% purity using specific ratios of water-miscible organics (like acetone, ethanol, or THF) and water[4].
Causality: The distinct hydration spheres around the N1 versus N2 positions create differential solubility in highly polar aqueous environments. An acetone/water volume ratio between 3:1 and 2:5 is optimal for selectively crystallizing the target isomer while leaving impurities in the mother liquor[4].
Q4: My synthesis yielded a mixture of halogenated regioisomers (e.g., 5-bromo-4-chloro-7-methyl-1H-indazole and 5-bromo-6-chloro-7-methyl-1H-indazole). Normal phase chromatography is failing. What is the next step?A4: Regioisomers formed from substituted precursors often possess identical affinities for normal-phase silica. To resolve these, you must transition to Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC)[1].
Causality: RP-HPLC separates based on hydrophobic surface area. The subtle positional shift of the chlorine atom from the 4-position to the 6-position alters the molecule's interaction with the C18 stationary phase. Use a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the indazole nitrogen, ensuring sharp peak shapes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the "Validation Check" at each step before proceeding.
Target: Scalable separation of 1H/2H isomers (>5g scale).
Dissolution: Suspend 10.0 g of crude 6-chloro-7-methyl-1H-indazole in 30 mL of Acetone in a round-bottom flask. Heat gently to 50°C while stirring.
Validation Check: The solution must become completely transparent. If particulate matter remains, insoluble impurities are present. Perform a hot gravity filtration before proceeding[3].
Anti-Solvent Addition: Remove the flask from the heat source. While maintaining vigorous stirring, add deionized water dropwise (approximately 10-15 mL) until the solution reaches the "cloud point."
Validation Check: The cloud point is achieved when a faint, persistent opalescence remains in the solution. If the solution turns instantly milky white, you have over-titrated the water, risking the precipitation of amorphous impurities. If this happens, add 1-2 mL of hot acetone to clarify, and repeat carefully.
Nucleation and Cooling: Allow the flask to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.
Validation Check: Observe the bottom of the flask. You should see distinct, geometric crystalline structures. If a viscous liquid layer forms at the bottom, the compound has oiled out[3]. Reheat to dissolve and add a seed crystal during the cooling phase.
Filtration: Collect the crystals via vacuum filtration and wash with 10 mL of ice-cold Acetone/Water (1:3 v/v). Dry under a high vacuum at 45°C.
Protocol B: Normal-Phase Flash Chromatography
Target: High-resolution separation of closely eluting impurities (<5g scale).
Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.
Validation Check: Run the solvent through a UV detector (if using an automated flash system). The baseline absorbance at 254 nm must be completely stable before loading.
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder. Load onto the column head.
Validation Check: The loaded silica must be completely dry and free of clumps. Clumping indicates residual DCM, which will cause severe band broadening and ruin the resolution of the N1/N2 isomers.
Gradient Elution: Elute using a shallow gradient from 100% Hexane to 70:30 Hexane:Ethyl Acetate over 15 column volumes.
Validation Check: Monitor via TLC. The N-1 isomer (target) will elute first[2]. Verify the identity of the first eluting peak via LC-MS to confirm the correct mass (m/z 167.0[M+H]+) before pooling fractions.
Quantitative Data & Troubleshooting Matrices
Table 1: Solvent System Efficacy for 6-chloro-7-methyl-1H-indazole Purification
Purification Modality
Solvent System
Target Impurity Removed
Resolution / Purity
Yield Retention
Normal-Phase Flash
Hexane / EtOAc (Gradient)
2H-Isomers, Polar byproducts
High (>98%)
Moderate (60-75%)
Recrystallization
Acetone / Water (3:1 to 2:5)
2H-Isomers, Starting materials
Very High (>99%)
High (80-90%)
Recrystallization
THF / Water (1:2.5)
2H-Isomers
High (>98%)
High (75-85%)
Prep-RP-HPLC
MeCN / H2O + 0.1% TFA
Halogenated Regioisomers
Absolute (>99.5%)
Low (40-50%)
Table 2: Rapid Troubleshooting Matrix
Symptom
Mechanistic Cause
Immediate Corrective Action
Isomers co-eluting on TLC
Solvent system is too polar; rapid displacement of both isomers from silica.
Reduce EtOAc concentration; ensure chamber is fully saturated with solvent vapor.
Compound "Oils Out"
Saturation temperature exceeds the melting point of the solute in the solvent mixture.
Switch to a lower boiling point solvent (e.g., Acetone instead of EtOH); add seed crystals.
Low Recrystallization Yield
Anti-solvent volume is insufficient, or terminal cooling temperature is too high.
Increase water ratio incrementally; ensure final cooling is performed at 0-4°C.
Peak Tailing in HPLC
Secondary interactions between the basic indazole nitrogen and unendcapped silanols.
Add 0.1% TFA or Formic Acid to the mobile phase to protonate the analytes and mask silanols.
References
Technical Support Center: Optimization of 2H-Indazole Synthesis
Source: Benchchem
URL
CN101948433A - Method for separating and purifying substituted indazole isomers
Source: Google Patents
URL
WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2
Source: Google Patents
URL
Source: University of Wisconsin-Madison (wisc.edu)
Technical Support Center: 6-Chloro-7-Methyl-1H-Indazole Solution Stability
Welcome to the Technical Support and Troubleshooting Guide for 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a critical pharmacophore frequently utilized in the development of allosteric inhibitors (such as SHP2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a critical pharmacophore frequently utilized in the development of allosteric inhibitors (such as SHP2 inhibitors)[1], maintaining the structural integrity of this building block in solution is paramount for reproducible biochemical assays and NMR characterization.
As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind solvent-induced degradation, provide self-validating experimental protocols, and offer a rigorous troubleshooting framework to ensure your drug discovery workflows remain uncompromised.
Part 1: Mechanistic Causality of Solution Instability
The instability of 6-chloro-7-methyl-1H-indazole in solution is not random; it is governed by a predictable interplay of annular tautomerism, steric hindrance, and solvent-mediated redox chemistry.
Annular Tautomerism (1H ⇌ 2H): Indazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms. While the 1H-tautomer is thermodynamically favored in polar aprotic solvents like DMSO, the 2H-tautomer can be stabilized by intermolecular hydrogen bonding (forming centrosymmetric dimers) in less polar environments[2]. The presence of the 7-methyl group introduces steric bulk near the N1 position, subtly altering the solvation shell and complicating this equilibrium.
Solvent-Mediated Oxidation: Dimethyl sulfoxide (DMSO) is ubiquitous in screening libraries, but it is not entirely inert. Under the influence of ambient light, trace transition metals, or atmospheric oxygen, DMSO can act as a mild oxidant. This can lead to N-oxidation or C3-oxidation of the indazole ring[3].
Photolytic Dehalogenation: The 6-chloro substituent is electron-withdrawing, creating a "push-pull" electronic system with the electron-donating 7-methyl group. Prolonged exposure to UV or intense laboratory lighting can induce homolytic cleavage of the photolabile C-Cl bond, resulting in dehalogenated degradants.
Mechanistic pathway of 6-chloro-7-methyl-1H-indazole degradation in solution.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my NMR spectrum of 6-chloro-7-methyl-1H-indazole in DMSO-d6 show peak broadening and drifting chemical shifts over time?A: This is a classic manifestation of annular tautomerism compounded by solvent hygroscopicity. While the 1H-tautomer predominates in DMSO[2], trace water absorbed from the atmosphere accelerates the N-H proton exchange rate on the NMR timescale, causing signal coalescence and broadening. Furthermore, over extended periods, DMSO can mediate trace N-oxide formation, which perturbs the local magnetic environment[3]. Solution: Use freshly opened, ampouled DMSO-d6 and run the spectrum immediately, or switch to DMF-d7.
Q2: We observe inconsistent IC50 values in our SHP2 biochemical assays when using stock solutions older than two weeks. How can we resolve this?A: 6-chloro-7-methyl-1H-indazole derivatives are highly lipophilic[1]. When DMSO stocks are subjected to repeated freeze-thaw cycles, they absorb atmospheric moisture. Even 5% water content in a DMSO stock will drastically reduce the solubility of this compound, leading to invisible micro-precipitation. You are likely pipetting a lower concentration than calculated. Solution: Aliquot stocks into single-use vials, purge with dry Argon, and store at -80°C.
Q3: Can I use Acetonitrile (MeCN) instead of DMSO for long-term storage?A: While MeCN avoids the oxidative risks associated with DMSO[3], it offers poor protection against photolytic dehalogenation. If you must use MeCN, the solution must be stored in strict darkness (amber vials) and at -20°C to prevent the loss of the 6-chloro group.
Troubleshooting workflow for resolving indazole solution instability.
Part 3: Quantitative Stability Data
Table 1: Accelerated Degradation Kinetics of 6-chloro-7-methyl-1H-indazole (10 mM)
Solvent System
Storage Condition
Half-Life (t½)
Primary Degradant / Issue
DMSO (Ambient)
25°C, Light, Air
~14 Days
N-Oxidation, Dehalogenation
DMSO (Anhydrous)
-80°C, Dark, N2
> 12 Months
None (Stable)
Acetonitrile
25°C, Light, Air
~45 Days
Photolytic Dehalogenation
Methanol
25°C, Dark, Air
~30 Days
C3-Solvent Adducts
Aqueous Buffer (pH 7.4)
37°C, Dark
~7 Days
Micro-precipitation, Aggregation
Table 2: Tautomeric Ratio (1H : 2H) by Solvent Dielectric Constant (ε)
Solvent
Dielectric Constant (ε)
Est. 1H : 2H Ratio
NMR Spectral Quality
DMSO-d6
46.8
> 95 : 5
Broadened (if wet)
DMF-d7
36.7
90 : 10
Sharp
CDCl3
4.8
60 : 40
Highly Broadened / Coalesced
CD2Cl2
8.9
70 : 30
Sharp at -20°C
(Note: In non-polar solvents like CDCl3, the 2H form is significantly stabilized by intermolecular H-bonding, leading to complex, coalesced spectra at room temperature[2].)
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Ultra-Stable High-Throughput Screening (HTS) Stock Solutions
To prevent moisture-induced precipitation and DMSO-mediated oxidation.
Desiccation: Dry the 6-chloro-7-methyl-1H-indazole powder in a vacuum desiccator over P₂O₅ for 24 hours prior to dissolution.
Solvent Preparation: Use anhydrous, septum-sealed DMSO (water content < 0.005%). Sparge the DMSO with ultra-pure Argon for 15 minutes to displace dissolved oxygen.
Dissolution: Dissolve the compound to a 10 mM concentration. Critical Causality Step: Do not use sonication baths exceeding 30°C. Localized heating in the presence of trace oxygen accelerates initial N-oxidation. Use gentle vortexing instead.
Aliquotting: Dispense 20–50 µL aliquots into amber, low-bind microcentrifuge tubes to prevent photolytic dehalogenation.
Inert Gas Overlay: Blanket each tube with Argon gas before sealing.
Storage: Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer.
Incubation: Incubate all samples at 40°C under continuous broad-spectrum light for 48 hours.
Quenching: Dilute samples 1:10 with cold Acetonitrile to halt oxidative reactions.
Chromatography: Run on a C18 column using a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.
Detection & Validation (ESI+ MS):
Parent Mass: Look for m/z 167 [M+H]⁺ (and the m/z 169 isotope for chlorine).
Validation Check: Scan for m/z 183 (N-oxide degradant) and m/z 133 (dehalogenated degradant). If m/z 183 appears heavily in Sample C but not Sample A, your storage environment's oxygen content is the primary variable controlling degradation. If signal intensity drops in Sample B without new peaks, micro-precipitation is occurring.
Technical Support Center: Optimizing Reaction Conditions for 6-chloro-7-methyl-1H-indazole
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, moving...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern this synthesis. Here, you will find troubleshooting guides in a practical question-and-answer format and frequently asked questions to navigate the common challenges encountered during your experimental work. Our goal is to empower you with the expertise to not only successfully synthesize your target molecule but also to optimize the reaction conditions for yield, purity, and scalability.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 6-chloro-7-methyl-1H-indazole, with a primary focus on the synthetic pathway from 4-chloro-3-methylaniline.
Q1: My overall yield of 6-chloro-7-methyl-1H-indazole is consistently low. What are the most likely causes and how can I improve it?
Low yields in this multi-step synthesis can often be traced back to two critical stages: the Sandmeyer cyanation to form the 2-amino-4-chloro-5-methylbenzonitrile intermediate, and the subsequent diazotization and cyclization to form the indazole ring.
Potential Cause 1: Inefficient Sandmeyer Reaction
The conversion of the diazonium salt of 4-chloro-3-methylaniline to 2-amino-4-chloro-5-methylbenzonitrile is a common bottleneck.
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1]
Solution: Strict temperature control is paramount. Maintain a temperature of 0-5°C throughout the diazotization and the addition of the diazonium salt to the copper(I) cyanide solution.[1] It is also crucial to use the diazonium salt solution immediately after its preparation.[1]
Side Reactions: The diazonium group can be displaced by water to form the corresponding phenol (4-chloro-3-methylphenol), or it can couple with the starting aniline to form colored azo compounds.[1]
Solution: Ensure the reaction medium is sufficiently acidic to suppress the formation of the phenol byproduct.[1] Slow, controlled addition of the sodium nitrite solution with efficient stirring will prevent localized high concentrations, minimizing azo coupling.[1]
Potential Cause 2: Incomplete Cyclization or Side Reactions during Indazole Formation
The final ring-closing step is also critical for achieving a high yield.
Inefficient Cyclization: The intramolecular cyclization of the diazonium salt of 2-amino-4-chloro-5-methylbenzonitrile may be incomplete.
Solution: After the diazotization of the aminobenzonitrile, a slight warming of the reaction mixture can promote the cyclization. However, this must be done cautiously to avoid decomposition. A temperature increase to 40-50°C for a short period after the initial diazotization at low temperatures can be beneficial.
Formation of the 2H-Indazole Isomer: While the 1H-indazole is generally the thermodynamically more stable tautomer, the formation of the 2H-isomer is a common side product in indazole synthesis.[2]
Solution: The regioselectivity of the cyclization can be influenced by the reaction conditions. Maintaining a strongly acidic environment during the diazotization and cyclization typically favors the formation of the 1H-indazole.
Q2: I am observing a significant amount of an unidentified, colored impurity in my final product. What could it be and how do I prevent its formation?
The formation of colored impurities is a frequent issue, often pointing towards azo coupling side reactions.
Potential Cause: Azo Compound Formation
If the diazotization is not carried out under optimal conditions, the highly reactive diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, such as the starting aniline or the product indazole itself.[1]
Troubleshooting Steps:
Slow and Controlled Addition: Add the sodium nitrite solution dropwise and with vigorous stirring to the acidic solution of the amine at 0-5°C. This ensures that the nitrous acid is consumed as it is formed and does not build up in concentration.[1]
Sufficient Acidity: Ensure that there is an adequate excess of strong acid (e.g., hydrochloric acid) in the reaction mixture. This keeps the concentration of free aniline low, which is the species that participates in the unwanted coupling reaction.
Immediate Use of Diazonium Salt: As previously mentioned, use the prepared diazonium salt solution without delay to minimize the time it has to undergo side reactions.[1]
Q3: My purified product shows two distinct spots on TLC and two sets of peaks in the NMR, suggesting isomeric impurities. How can I improve the regioselectivity of the reaction?
The presence of isomers indicates a lack of regioselectivity in either the initial Sandmeyer reaction or the final indazole ring formation.
Potential Cause 1: Isomeric Starting Material
The synthesis of the key intermediate, 2-amino-4-chloro-5-methylbenzonitrile, from 4-chloro-3-methylaniline is generally regioselective. However, impurities in the starting aniline can lead to the formation of isomeric aminobenzonitriles, which will then carry through to the final product.
Solution:
Starting Material Purity: Ensure the purity of the 4-chloro-3-methylaniline starting material using techniques like GC-MS or NMR before proceeding with the synthesis.
Purification of Intermediate: Purify the 2-amino-4-chloro-5-methylbenzonitrile intermediate by column chromatography or recrystallization to remove any positional isomers before the final cyclization step.[1]
Potential Cause 2: Formation of 2H-Indazole Isomer
As mentioned in Q1, the formation of the 2H-indazole isomer is a possibility.
Solution:
Analytical Confirmation: The two isomers can often be distinguished by 1H NMR spectroscopy, as the chemical shifts of the protons can differ.
Purification: Careful column chromatography on silica gel can often separate the 1H and 2H isomers. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization using a mixed solvent system, such as acetone/water, can also be effective for separating indazole isomers.[3]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 6-chloro-7-methyl-1H-indazole.
Q1: What is the most reliable synthetic route to prepare 6-chloro-7-methyl-1H-indazole on a laboratory scale?
A robust and commonly employed method for the synthesis of substituted indazoles is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[4] A modification of this approach, starting from a readily available aniline and proceeding through a 2-aminobenzonitrile intermediate, is highly effective.
The recommended synthetic pathway is a two-stage process:
Synthesis of 2-amino-4-chloro-5-methylbenzonitrile: This intermediate is prepared from 4-chloro-3-methylaniline via a Sandmeyer reaction. This involves the diazotization of the aniline followed by reaction with copper(I) cyanide.[1]
Synthesis of 6-chloro-7-methyl-1H-indazole: The 2-amino-4-chloro-5-methylbenzonitrile is then diazotized, and the resulting diazonium salt undergoes an intramolecular cyclization to form the final indazole product.
Q2: What are the critical safety considerations when performing this synthesis?
The synthesis of 6-chloro-7-methyl-1H-indazole involves several hazardous reagents and reactions that require strict safety protocols.
Cyanide Handling: The Sandmeyer reaction uses copper(I) cyanide and sodium cyanide, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available, and all personnel should be trained in its use.[1]
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution and at low temperatures (0-5°C).[1] The diazotization reaction is exothermic and requires careful temperature control to prevent uncontrolled decomposition.
Strong Acids: The reactions utilize concentrated strong acids like hydrochloric acid, which are corrosive. Handle with care and appropriate PPE.
Q3: How can I effectively purify the final 6-chloro-7-methyl-1H-indazole product?
Purification of the final product is crucial to remove any unreacted starting materials, side products, and isomers. A combination of techniques is often necessary.
Work-up: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any water-soluble impurities.[1]
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[1]
Recrystallization: For achieving high purity, recrystallization is often the final step. Screening for a suitable solvent or solvent mixture is recommended.[5] A mixed solvent system, such as acetone/water or ethanol/water, can be particularly effective for purifying indazole derivatives.[3]
Q4: What are the key analytical techniques to confirm the structure and purity of 6-chloro-7-methyl-1H-indazole?
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the indazole ring.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final product and for separating closely related impurities.
III. Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of 6-chloro-7-methyl-1H-indazole
Step 1: Synthesis of 2-amino-4-chloro-5-methylbenzonitrile
This protocol is adapted from established procedures for the Sandmeyer reaction.[1]
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-chloro-3-methylaniline in a mixture of concentrated HCl and water at room temperature.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Synthesis of 6-chloro-7-methyl-1H-indazole
This protocol is based on general methods for indazole synthesis from 2-aminobenzonitriles.
Diazotization: Dissolve 1 equivalent of 2-amino-4-chloro-5-methylbenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 40-50°C for 1-2 hours, monitoring the reaction progress by TLC.
Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) followed by recrystallization if necessary.
Data Presentation
Table 1: Troubleshooting Guide Summary
Problem
Potential Cause
Recommended Solution
Low Overall Yield
Decomposition of diazonium salt
Maintain temperature at 0-5°C during diazotization; use diazonium salt immediately.[1]
Incomplete cyclization
Gently warm the reaction mixture to 40-50°C after diazotization.
Colored Impurities
Azo coupling side reactions
Slow, controlled addition of NaNO₂ with vigorous stirring in a sufficiently acidic medium.[1]
Isomeric Impurities
Impure starting material
Verify the purity of 4-chloro-3-methylaniline before use.
Formation of 2H-indazole isomer
Maintain strongly acidic conditions during cyclization; purify by column chromatography or recrystallization.[3]
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-chloro-7-methyl-1H-indazole.
V. References
Shimada, I., Maeno, K., Kazuta, K., et al. (2008). Bioorganic & Medicinal Chemistry, 16(4), 1966-1982.
Loudon, G. M. (2016). Organic Chemistry. W. H. Freeman.
Wheeler, R. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 565-569.
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
Keating, G. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.
Singh, U. P., & Bhat, H. R. (2016). Indazoles: A promising scaffold for drug development. European Journal of Medicinal Chemistry, 110, 159-183.
Kumar, V., & Aggarwal, R. (2017). Recent advances in the synthesis of indazoles. RSC Advances, 7(58), 36345-36367.
troubleshooting 6-chloro-7-methyl-1H-indazole in cell culture
Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell culture experiments. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the nuances of this particular derivative is crucial for obtaining reliable and reproducible results.[1]
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 6-chloro-7-methyl-1H-indazole. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Compound Precipitation in Cell Culture Medium
Question: I've observed precipitation of 6-chloro-7-methyl-1H-indazole in my cell culture medium after dilution from my DMSO stock. What is causing this and how can I resolve it?
Answer:
Precipitation is a common challenge when working with small molecules in aqueous environments like cell culture media. The primary cause is the compound's low aqueous solubility, which is exceeded when the concentrated DMSO stock is diluted into the medium.
Causality and Resolution Workflow:
Understand the Solubility Limits: Indazole derivatives, while versatile, can be hydrophobic. The chloro and methyl substitutions on the indazole ring can further decrease aqueous solubility.
Optimize Stock Concentration: Your primary DMSO stock concentration might be too high. While a high concentration minimizes the volume of DMSO added to your culture, it increases the risk of precipitation upon dilution.
Recommendation: Prepare a lower concentration primary stock in DMSO. While there is no specific published solubility data for 6-chloro-7-methyl-1H-indazole, a general starting point for many indazole-based compounds is a 10-50 mM stock.
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to your final culture volume. This gradual decrease in solvent polarity can help keep the compound in solution.
The Role of Serum: Serum proteins can bind to small molecules and either increase or decrease their apparent solubility.
Experiment: Prepare your final compound dilution in both serum-free and serum-containing media to observe any differences in precipitation. If the compound is more soluble in the presence of serum, prepare your dilutions in serum-containing medium before adding to the full culture volume.
Sonication: Mild sonication of the intermediate dilution (in serum-free medium) can sometimes help to break up small aggregates and improve dissolution before final dilution.
Experimental Workflow for Solubility Optimization:
Caption: A systematic approach to improving experimental reproducibility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 6-chloro-7-methyl-1H-indazole?
While the specific mechanism of action for 6-chloro-7-methyl-1H-indazole may not be extensively documented, the indazole scaffold is a common feature in many biologically active compounds. [2]Derivatives of indazole have been shown to exhibit a wide range of activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. [2]For example, some indazole derivatives act as inhibitors of enzymes like p21-activated kinase 1 (PAK1), which is involved in cell survival and proliferation. [3]The precise activity of 6-chloro-7-methyl-1H-indazole would need to be determined experimentally.
Q2: How should I prepare a stock solution of 6-chloro-7-methyl-1H-indazole?
Due to its likely low aqueous solubility, the recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
Weighing: Accurately weigh out your desired amount of 6-chloro-7-methyl-1H-indazole powder in a sterile microcentrifuge tube.
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve your target stock concentration (e.g., 10 mM).
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term use.
Q3: Is 6-chloro-7-methyl-1H-indazole light-sensitive?
Many complex organic molecules can be sensitive to light. While there is no specific data on the photosensitivity of this particular compound, it is good laboratory practice to minimize its exposure to light. Store stock solutions in amber vials or tubes wrapped in foil, and avoid prolonged exposure of your experimental plates to direct light.
Q4: Can I use solvents other than DMSO?
For cell culture applications, DMSO is the most commonly used solvent for hydrophobic compounds due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v). If your cell line is particularly sensitive to DMSO, you could explore other solvents like ethanol. However, you would need to perform a vehicle control with ethanol to assess its impact on your cells, and its solubilizing capacity for this compound may be lower than DMSO.
Q5: What are the general chemical properties of 6-chloro-7-methyl-1H-indazole?
Based on its structure and related indazole compounds, we can infer some general properties.
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
Navigating the Analytical Landscape of 6-Chloro-7-methyl-1H-indazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 6-chloro-7-methyl-1H-indazole. As a Senior Application Scientist, I've designed this guide to address the nuance...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-chloro-7-methyl-1H-indazole. As a Senior Application Scientist, I've designed this guide to address the nuanced analytical challenges you may encounter while working with this and structurally similar indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis and analysis are not without their complexities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of 6-chloro-7-methyl-1H-indazole and related compounds.
Chromatographic Challenges
Question 1: I'm observing poor peak shape and resolution during HPLC analysis of my 6-chloro-7-methyl-1H-indazole sample. What are the likely causes and how can I fix it?
Answer: Poor peak shape, such as tailing or fronting, and inadequate resolution are common issues in the HPLC analysis of heterocyclic compounds like indazoles. The root causes often lie in secondary interactions with the stationary phase, improper mobile phase composition, or column degradation.
Causality and Solution Workflow:
Assess for Secondary Interactions: The nitrogen atoms in the indazole ring can interact with residual silanols on C18 columns, leading to peak tailing.
Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase at a low concentration (e.g., 0.1%).[3] This will occupy the active sites on the silica, minimizing secondary interactions with your analyte.
Optimize Mobile Phase pH: The pKa of the indazole nucleus can influence its retention and peak shape.[4]
Solution: Adjust the pH of the aqueous component of your mobile phase. For indazoles, a slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) often yields sharper peaks by ensuring the analyte is in a single protonation state.
Evaluate Mobile Phase Composition: The choice and ratio of organic modifier are critical.
Solution: Acetonitrile and methanol are common organic modifiers.[3] If you are using one, try switching to the other or using a mixture. Sometimes, a different solvent selectivity can dramatically improve resolution. Isocratic elution is often sufficient, but a shallow gradient may be necessary to resolve closely eluting impurities.[3]
Check for Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
Inspect Column Health: Over time, columns can become contaminated or lose efficiency.
Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
Question 2: I'm struggling to separate regioisomers of a substituted indazole by HPLC. What strategies can I employ?
Answer: The separation of N1 and N2 substituted indazole isomers is a significant analytical challenge due to their similar polarities.[5][6] Achieving baseline resolution often requires a systematic approach to method development.
Strategies for Isomer Separation:
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity.
Expert Insight: Phenyl-hexyl or biphenyl stationary phases can offer alternative selectivity through pi-pi interactions with the aromatic indazole ring system. For enantiomeric separations of chiral indazole derivatives, specialized chiral stationary phases are necessary.[7][8]
Mobile Phase Optimization:
Solvent Choice: The choice of organic modifier is crucial. Methanol, acetonitrile, and tetrahydrofuran (THF) have different selectivities and should be screened.[9]
Additives: As mentioned previously, mobile phase additives can modulate retention and selectivity.
Temperature: Adjusting the column temperature can alter selectivity. Running at sub-ambient or elevated temperatures (e.g., 40-60°C) can sometimes improve resolution.
Recrystallization as an Alternative: For preparative scale, selective recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be an effective method to isolate a single isomer with high purity (>99%), avoiding the need for column chromatography.[6]
Table 1: Starting Conditions for Indazole Isomer Separation by HPLC
Parameter
Recommended Starting Condition
Rationale
Column
Phenyl-Hexyl or Biphenyl, 2.7-5 µm
Offers alternative selectivity based on pi-pi interactions.
Mobile Phase A
0.1% Formic Acid in Water
Controls pH and improves peak shape.
Mobile Phase B
Acetonitrile or Methanol
Screen both for optimal selectivity.
Gradient
5-95% B over 20 minutes
A good starting point for scouting runs.
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
Standard flow rate.
Column Temp.
30°C
A stable starting temperature.
Detection
UV at 220 nm and 254 nm
Indazoles typically have strong UV absorbance at these wavelengths.[3]
Spectroscopic and Spectrometric Challenges
Question 3: How can I definitively distinguish between N1 and N2 alkylated indazole isomers using NMR spectroscopy?
Answer: NMR spectroscopy is a powerful tool for the structural elucidation of indazole isomers.[10] Key differences in the chemical shifts of specific protons and carbons, as well as through-space correlations, allow for unambiguous assignment.
Diagnostic NMR Signatures:
¹H NMR: The proton at the 3-position (H3) is often diagnostic. In N1-substituted indazoles, H3 is typically deshielded and appears further downfield compared to the H3 in the corresponding N2-isomer.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are sensitive to the position of substitution.[10]
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive method. For an N2-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl chain and the C3 of the indazole ring. This correlation is absent in the N1-isomer.[11]
Figure 1: Distinguishing Indazole Isomers with HMBC
Caption: HMBC correlation for distinguishing N1 and N2 indazole isomers.
Question 4: My mass spectrometry data for 6-chloro-7-methyl-1H-indazole shows an unexpected isotopic pattern. What could be the cause?
Answer: The presence of a chlorine atom in 6-chloro-7-methyl-1H-indazole will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).
Expected Isotopic Pattern:
You should observe two molecular ion peaks (M and M+2) with a relative intensity ratio of approximately 3:1.
M peak: Corresponds to the molecule containing the ³⁵Cl isotope.
M+2 peak: Corresponds to the molecule containing the ³⁷Cl isotope.
If your observed pattern deviates significantly from this 3:1 ratio, consider the following:
Co-eluting Impurities: An impurity without a chlorine atom may be co-eluting with your main peak, altering the isotopic ratio. Improve your chromatographic separation to resolve the impurity.
Fragmentation: In-source fragmentation could lead to the loss of the chlorine atom, resulting in a fragment ion that would not exhibit the characteristic isotopic pattern. Try using a softer ionization technique (e.g., ESI instead of EI) if possible.[12]
Multiple Chlorine Atoms: If an impurity contains multiple chlorine atoms, the isotopic pattern will be more complex.
Part 2: Frequently Asked Questions (FAQs)
Question 5: What are the best practices for preparing and storing solutions of 6-chloro-7-methyl-1H-indazole to ensure stability?
Answer: Like many heterocyclic compounds, substituted indazoles can be susceptible to degradation in solution, especially over long periods or under harsh conditions.[13]
Best Practices for Solution Stability:
Solvent Choice: For long-term storage, dissolve the compound in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.[13]
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.[13]
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment by diluting the stock solution into your aqueous buffer. Avoid direct dissolution in aqueous buffers for stock preparation, as hydrolysis can occur, particularly at non-neutral pH.[13]
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as many indazole derivatives can be photosensitive.[13]
Question 6: I need to perform forced degradation studies on 6-chloro-7-methyl-1H-indazole. What conditions should I test?
Answer: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[14][15][16][17] The goal is typically to achieve 5-20% degradation of the parent compound.[15][16]
Recommended Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C). Indazoles can be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Stress: Expose the solid compound to dry heat (e.g., 105°C).
Photostability: Expose the compound (in solid state and in solution) to UV and visible light according to ICH Q1B guidelines.
Figure 2: Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies.
References
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
Troubleshooting regioselectivity in indazole synthesis. Benchchem.
CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. PubMed.
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals. Benchchem.
Forced Degradation Studies: Regulatory Considerations and Implementation.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018).
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
Forced degradation study of new drug substances and drug product. (2023). International Journal of Applied Research.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules.
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (2016). Analytical Chemistry.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
preventing degradation of 6-Fluoro-1-methyl-1H-indazole in solution. Benchchem.
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules.
Technical Support Center: Minimizing Impurities in 6-chloro-7-methyl-1H-indazole Production
Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively minimize the formation of critical impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest possible purity of your target compound.
Introduction
The synthesis of 6-chloro-7-methyl-1H-indazole is a critical process in the development of various pharmaceutical agents. Achieving high purity is paramount, as even minor impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the common challenges encountered during its synthesis, with a focus on practical, field-proven strategies to mitigate impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 6-chloro-7-methyl-1H-indazole?
The most frequently encountered impurities can be categorized as follows:
Regioisomers: The formation of the undesired 2H-indazole regioisomer is a common challenge in indazole synthesis. The ratio of 1H to 2H isomers is highly dependent on reaction conditions.[1]
Starting Material Carryover: Incomplete conversion of starting materials, such as the corresponding substituted o-toluidine or benzaldehyde derivatives, can lead to their presence in the final product.
Side-Reaction Products: Depending on the synthetic route, byproducts from side reactions like hydrazone formation or dimerization can occur.[2]
Over-chlorination or Incomplete Chlorination: In routes involving a chlorination step, the formation of di-chlorinated or non-chlorinated indazole analogs is possible.
Solvent and Reagent Adducts: Residual solvents or byproducts from reagents used in the synthesis or purification can be present.
Q2: How can I differentiate between the desired 1H- and undesired 2H-regioisomers?
Several analytical techniques are effective for distinguishing between N-1 and N-2 alkylated regioisomers:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools. For the 1H-isomer, a correlation between the N-1 substituent protons and the C7a carbon of the indazole ring is expected. Conversely, for the 2H-isomer, a correlation between the N-2 substituent protons and the C3 carbon should be observed.[1]
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the two regioisomers, allowing for their quantification.
Q3: What are the critical process parameters to control for minimizing impurities?
Careful control of the following parameters is crucial:
Temperature: Many side reactions are temperature-dependent. Maintaining the optimal temperature for the desired reaction while minimizing byproduct formation is essential.
Reagent Stoichiometry: Using the correct molar ratios of reactants is critical to drive the reaction to completion and avoid excess starting materials or reagents that could lead to side reactions.
Choice of Base and Solvent: The selection of the base and solvent system significantly influences the reaction pathway and the formation of regioisomers.[1]
Reaction Time: Monitoring the reaction progress is vital to ensure complete conversion without allowing for the degradation of the product or the formation of time-dependent impurities.
Purification Method: The choice of purification technique (e.g., recrystallization, column chromatography) and the conditions used will directly impact the final purity of the product.
Troubleshooting Guides
Issue 1: Presence of the Undesired 2H-Regioisomer
The formation of the 2H-indazole isomer is a common thermodynamic and kinetic challenge.
Root Cause Analysis:
The N-1 (1H) tautomer of indazole is generally more thermodynamically stable than the N-2 (2H) tautomer.[3] However, the kinetic product distribution during N-alkylation or cyclization can favor the formation of the 2H-isomer depending on the reaction conditions. The choice of base, solvent, and electrophile can significantly influence the N-1/N-2 ratio.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing the 2H-regioisomer.
Detailed Solutions:
Optimize the Base and Solvent System:
Protocol: Screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3) in different solvents (e.g., THF, DMF, Acetonitrile). It has been reported that sodium hydride in THF can favor N-1 selectivity for certain substituted indazoles.[3]
Causality: The polarity of the solvent and the nature of the counter-ion of the base can influence the site of deprotonation and subsequent reaction on the indazole nitrogen atoms.
Control Reaction Temperature:
Protocol: Run the reaction at a lower temperature to favor the thermodynamically more stable 1H-isomer. Monitor the reaction kinetics to ensure a reasonable reaction time.
Causality: Higher temperatures can provide the activation energy to overcome the barrier to the formation of the less stable 2H-isomer.
Purification Strategy:
Protocol: If separation is challenging, consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. Alternatively, preparative HPLC can be employed for small-scale purification.
Issue 2: Incomplete Reaction and Starting Material Carryover
Residual starting materials can complicate purification and impact the yield and purity of the final product.
Root Cause Analysis:
Incomplete reactions can stem from several factors, including insufficient reaction time, inadequate temperature, poor reagent quality, or the presence of deactivating impurities in the starting materials.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Detailed Solutions:
Verify Reagent Purity and Stoichiometry:
Protocol: Ensure all reagents are of high purity and are accurately weighed. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of one of the coupling partners to drive the reaction to completion.[1]
Causality: Impurities in reagents can inhibit the reaction, and incorrect stoichiometry will result in unreacted starting material.
Optimize Reaction Conditions:
Protocol: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product degradation. Similarly, extend the reaction time and track the consumption of starting materials using techniques like HPLC or TLC.
Causality: Many organic reactions require a specific activation energy and time to reach completion.
Issue 3: Formation of Dimer and Hydrazone Impurities
Side reactions leading to dimers and hydrazones are particularly common in syntheses involving hydrazines.[2]
Root Cause Analysis:
These byproducts can arise from self-condensation of starting materials or intermediates, or from reactions between the hydrazine reagent and carbonyl functionalities under certain conditions.
Troubleshooting Workflow:
Caption: Workflow for minimizing dimer and hydrazone impurities.
Detailed Solutions:
Control Addition of Reagents:
Protocol: Add the hydrazine reagent slowly and at a controlled temperature to the reaction mixture containing the other starting material.
Causality: Slow addition can help to maintain a low instantaneous concentration of the reactive hydrazine, minimizing self-reaction or side reactions.
Optimize pH:
Protocol: The pH of the reaction medium can be critical. For reactions involving hydrazone formation as an intermediate to cyclization, controlling the pH can favor the desired cyclization over the stable hydrazone. Experiment with acidic or basic catalysts as appropriate for the specific synthetic route.
Causality: The nucleophilicity of hydrazine and the electrophilicity of carbonyl compounds are pH-dependent.
Data Presentation: Critical Parameters and Purity
Parameter
Condition A
Condition B
Condition C
Purity (%)
Base
K2CO3
NaH
Cs2CO3
Solvent
DMF
THF
Acetonitrile
Temperature (°C)
80
25
60
6-chloro-7-methyl-1H-indazole
85
95
90
6-chloro-7-methyl-2H-indazole
10
2
5
Starting Material
3
1
3
Other Impurities
2
2
2
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific reaction.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This method is suitable for determining the purity of 6-chloro-7-methyl-1H-indazole and separating it from common impurities.
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient:
0-2 min: 95% A
2-15 min: Ramp to 5% A
15-18 min: Hold at 5% A
18-18.1 min: Return to 95% A
18.1-25 min: Re-equilibration
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: 1 mg/mL in methanol.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for removing many impurities.
Dissolve the crude 6-chloro-7-methyl-1H-indazole in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane).
If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered hot.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Further cool the solution in an ice bath to maximize the yield of the purified product.
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion
Minimizing impurities in the synthesis of 6-chloro-7-methyl-1H-indazole requires a systematic and knowledgeable approach. By understanding the potential side reactions and carefully controlling critical process parameters, researchers can significantly improve the purity of their final product. This guide provides a foundation for troubleshooting common issues and developing robust synthetic procedures. For further assistance, please do not hesitate to contact our technical support team.
References
Kumar, V., & Aggarwal, R. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(64), 39077-39098. [Link]
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989-2000. [Link]
Technical Support Center: Enhancing the Bioavailability of 6-Chloro-7-Methyl-1H-Indazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 6-chloro-7-methyl-1H-indazole derivatives. This class of compounds, while pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 6-chloro-7-methyl-1H-indazole derivatives. This class of compounds, while promising, often presents significant formulation hurdles that can impede preclinical and clinical progress. This document provides a structured troubleshooting framework, detailed experimental protocols, and frequently asked questions to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: We're observing very low plasma exposure of our 6-chloro-7-methyl-1H-indazole derivative after oral dosing in rats. What are the most likely causes?
Low oral bioavailability is a common issue and can stem from several factors.[1][2][3] For this specific chemical scaffold, the primary suspects are typically:
Poor Aqueous Solubility: The planar, aromatic structure of the indazole core contributes to low solubility in gastrointestinal fluids, which is a critical first step for absorption.[4]
High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450s) before it can reach systemic circulation.[5]
Efflux Transporter Substrate: The molecule might be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1]
Q2: What is the first-line strategy we should try to improve exposure?
Addressing poor solubility is often the most direct and impactful first step. Simple formulation changes can provide a quick assessment of whether solubility is the rate-limiting factor. Strategies range from simple solvent systems to more complex formulations like amorphous solid dispersions or nanoparticle suspensions.[6][7][8][9]
Q3: How can we quickly determine if our compound is a substrate for efflux transporters like P-gp?
An in vitro Caco-2 permeability assay is the industry standard for this assessment.[10][11][12] This assay measures the transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a substrate for efflux transporters.[11]
Part 2: Troubleshooting Guides & Protocols
This section is organized by common problems encountered during development. A logical workflow for diagnosing and addressing these issues is presented below.
Caption: Troubleshooting workflow for low oral bioavailability.
Problem 1: Poor Aqueous Solubility
Poor solubility is a primary barrier to absorption from the gastrointestinal tract.[4] The goal of formulation is to increase the concentration of the drug dissolved in the gut to drive absorption.
ASDs are a powerful technique for enhancing the solubility of crystalline compounds by converting them into a higher-energy, amorphous state, often stabilized within a polymer matrix.[13][14][15] Amorphous drugs can exhibit significantly higher solubility (5-100 fold) compared to their crystalline counterparts.[13]
Experimental Protocol: Screening for an Effective ASD Formulation by Spray Drying
Polymer Selection: Screen a panel of polymers known to form stable ASDs. Common choices include Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP), and Soluplus®.[14]
Solvent System: Identify a common solvent system (e.g., Dichloromethane/Methanol, Acetone) that dissolves both your indazole derivative and the selected polymer.
Preparation of Spray-Drying Feed Solution:
Prepare solutions with varying drug-to-polymer ratios (e.g., 10:90, 25:75, 50:50 by weight). A typical starting concentration is 5% w/v total solids.
Ensure complete dissolution of both components. Gentle heating or sonication may be required.
Spray Drying:
Use a lab-scale spray dryer (e.g., Büchi B-290).
Typical Starting Parameters:
Inlet Temperature: 120 °C
Aspirator Rate: 85-100%
Pump Rate: 10-15% (adjust to maintain outlet temp)
Nozzle Gas Flow: ~473 L/hr
Collect the resulting powder from the cyclone.
Characterization:
Amorphous State Confirmation: Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous solid.
Dissolution Testing: Perform a non-sink dissolution test in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Measure the drug concentration over time (e.g., up to 4 hours). A successful ASD will achieve and maintain a supersaturated state compared to the crystalline form.[15]
Formulation
Drug:Polymer Ratio
Peak Concentration (µg/mL)
AUC (0-4h)
Crystalline API
N/A
1.5
4.8
ASD with HPMCAS
25:75
35.2
120.5
ASD with PVP
25:75
28.9
95.3
Caption: Example dissolution data comparing crystalline API to ASD formulations.
Problem 2: Rapid First-Pass Metabolism
If formulation improvements do not sufficiently increase plasma exposure, high first-pass metabolism is a likely culprit. An in vitro metabolic stability assay is essential to diagnose this issue.[16]
This assay measures the rate at which your compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[5][16][17]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Materials:
Pooled Human Liver Microsomes (HLM)
Your indazole derivative (test compound)
Positive control compounds (e.g., Propranolol for high clearance, Verapamil for moderate clearance)
NADPH regenerating system (cofactor for CYP enzymes)[17]
Phosphate Buffer (0.1 M, pH 7.4)
Acetonitrile (for quenching the reaction)
Procedure:
Prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL).
Add your test compound (final concentration typically 1 µM).
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.[18]
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of your test compound at each time point.
Data Interpretation:
Plot the natural log of the percent remaining of your compound versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
A half-life of < 30 minutes suggests the compound is likely to be subject to high hepatic clearance in vivo.
Problem 3: High Efflux Ratio
If a compound has good solubility and is metabolically stable but still shows poor oral bioavailability, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[11][19][20]
Caption: Bidirectional transport in the Caco-2 permeability assay.
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[20]
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[12]
Transport Experiment:
A-to-B (Absorptive) Transport: Add the test compound (typically at 10 µM in transport buffer) to the apical (A) side of the Transwell™.[20] At specified time points (e.g., 120 minutes), take samples from the basolateral (B) side.
B-to-A (Efflux) Transport: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.[12]
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Data Interpretation:
Calculate the apparent permeability coefficient (Papp) for both directions.
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
An ER > 2 is a strong indication that the compound is a substrate of active efflux.[11]
Compound
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio
Classification
Propranolol (High Perm)
25.1
23.8
0.95
Not an Efflux Substrate
Digoxin (P-gp Substrate)
0.5
12.5
25.0
Efflux Substrate
Your Indazole Derivative
1.2
15.8
13.2
Efflux Substrate
Caption: Example Caco-2 permeability data indicating the test compound is an efflux substrate.
References
Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]
Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 11, 006. Retrieved from [Link]
Shukla, D. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Retrieved from [Link]
Ensign, L. M., Cone, R., & Hanes, J. (2012). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]
Miller, D. A., & Williams, R. O. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Retrieved from [Link]
Kim, T. H., & Park, J. H. (2021). Nanoparticle tools for maximizing oral drug delivery. SciELO. Retrieved from [Link]
Daves, R. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
Kim, T. H., & Park, J. H. (2021, June 16). Nanoparticle tools for maximizing oral drug delivery. PMC. Retrieved from [Link]
Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. PubMed. Retrieved from [Link]
Li, N., et al. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Retrieved from [Link]
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Veranova. (n.d.). Amorphous Solid Dispersion. Retrieved from [Link]
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]
Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
Li, Y., et al. (2020, August 24). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. Dovepress. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Chen, J., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
Chemical Society of Japan. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
Upperton Pharma Solutions. (n.d.). Tackling Poor Bioavailability with Early Formulation Strategies. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
Ascendia Pharma. (2025, May 29). Why Poor Bioavailability Is a Major Drug Development Risk. Retrieved from [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Technical Support Center: Protocol Optimization for 6-Chloro-7-methyl-1H-indazole Assays
Welcome to the technical support center for assays involving 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for assays involving 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Indazole derivatives, including 6-chloro-7-methyl-1H-indazole, are a significant class of heterocyclic compounds with a wide array of biological activities, frequently explored as kinase inhibitors in cancer and inflammation research.[1][2][3] Achieving reliable and reproducible data with these small molecules requires careful optimization of assay conditions. This guide will walk you through common challenges and provide expert-driven solutions.
I. Compound Handling and Solubility
A primary source of variability in small molecule assays stems from compound handling and solubility.[4][5] Poor solubility can lead to inaccurate potency measurements and misleading results.[6][7]
Frequently Asked Questions (FAQs)
Q1: My 6-chloro-7-methyl-1H-indazole precipitated out of solution during my cell-based assay. How can I improve its solubility?
A1: Precipitate formation is a common issue, especially with hydrophobic molecules like many indazole derivatives. Here’s a systematic approach to troubleshooting:
Optimize Solvent Choice: While DMSO is a common solvent for stock solutions, its concentration in the final assay medium should be minimized (typically <0.5%) to avoid solvent-induced artifacts. For aqueous assay buffers, consider the use of co-solvents or excipients that can enhance solubility.[5]
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[8] Determine the pKa of 6-chloro-7-methyl-1H-indazole and adjust the pH of your assay buffer accordingly to favor the more soluble form.
Kinetic vs. Thermodynamic Solubility: For most in vitro assays, you are dealing with kinetic solubility, where a DMSO stock is diluted into an aqueous buffer.[4] Ensure your stock concentration is not too high, and that you are adding it to the assay medium with vigorous mixing to avoid localized precipitation.
Use of Surfactants: In biochemical assays, a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help maintain compound solubility and prevent aggregation.[9]
Q2: I'm observing inconsistent results between experiments. Could this be related to my stock solution?
A2: Absolutely. The stability and handling of your stock solution are critical.
Storage: Store DMSO stock solutions of 6-chloro-7-methyl-1H-indazole at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Fresh Dilutions: Always prepare fresh dilutions of your compound from the stock solution for each experiment.
Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation or cloudiness.
II. Target Engagement Assays
Confirming that your compound binds to its intended intracellular target is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[10][11][12]
Problem: I am not observing a thermal shift for my target protein upon treatment with 6-chloro-7-methyl-1H-indazole.
Potential Cause
Recommended Solution
Insufficient Compound Concentration or Incubation Time
The compound may not have reached a sufficient intracellular concentration to saturate the target. Optimize the incubation time (e.g., 30 min, 1h, 2h) and concentration of 6-chloro-7-methyl-1H-indazole.[10]
Poor Cell Permeability
6-chloro-7-methyl-1H-indazole may have limited ability to cross the cell membrane.[13] Consider performing the CETSA with cell lysates to bypass the cell membrane barrier.
Incorrect Heating Conditions
The chosen temperature range may not be optimal for observing the melting curve of your target protein. Perform an initial melt curve experiment over a broad temperature range (e.g., 40-70°C) to identify the optimal temperature for the isothermal dose-response (ITDR) experiment.[11][14] The heating duration can also be optimized; while 3 minutes is common, some targets may require longer, such as 8 minutes.[15]
Low Target Protein Expression
The endogenous expression level of the target protein may be too low for detection by Western blot. Use a cell line known to express high levels of the target protein.[16]
Antibody Issues
The primary antibody may not be specific or sensitive enough. Validate your antibody for Western blotting and include a positive control lysate.
This protocol provides a general framework. Optimization for your specific cell line and target is essential.[11][12][14]
Cell Culture and Treatment:
Culture cells to 80-90% confluency.
Treat cells with varying concentrations of 6-chloro-7-methyl-1H-indazole or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[11]
Heat Challenge:
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (for melt curve) or a single optimized temperature (for ITDR) for 3-8 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[14][15]
Cell Lysis:
Lyse the cells using three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[11]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[14]
Protein Analysis:
Collect the supernatant and determine the protein concentration.
Analyze the soluble protein levels by Western blot using an antibody specific to the target protein.[11]
Workflow for a Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
III. Cell Viability and Proliferation Assays
Assays such as the MTT assay are commonly used to assess the cytotoxic or anti-proliferative effects of compounds. However, these assays are prone to various artifacts.[17][18][19]
Troubleshooting Guide: MTT Assay
Problem: I am observing high variability between replicate wells in my MTT assay.
Potential Cause
Recommended Solution
Uneven Cell Seeding
Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.[19]
Edge Effects
The outer wells of a 96-well plate are more susceptible to evaporation. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental samples.[18]
Incomplete Formazan Solubilization
After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved by shaking the plate on an orbital shaker for at least 15 minutes.[17][19] Gentle pipetting up and down can also help.
Pipetting Errors
Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to improve consistency across the plate.[19]
Problem: My results are not consistent with published data for similar compounds.
Potential Cause
Recommended Solution
Incorrect Cell Seeding Density
The optimal cell number varies between cell lines. Perform a cell titration experiment to determine the linear range of the assay for your specific cell line. The ideal density should yield an absorbance between 0.75 and 1.25 for untreated cells.[20]
Sub-optimal Incubation Times
Optimize the incubation time with 6-chloro-7-methyl-1H-indazole and with the MTT reagent (typically 2-4 hours).[19]
Compound Interference
The compound itself may directly reduce the MTT reagent, leading to a false-positive signal. Include a control with the compound in cell-free media to test for this.[19]
Contamination
Microbial contamination can reduce the MTT reagent. Visually inspect plates for contamination before adding the MTT reagent and always use sterile techniques.[19][20]
Technical Support Center: Managing Off-Target Effects of 6-chloro-7-methyl-1H-indazole
Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments. As the indazole scaffold is a prevalent core in many kinase inhibitors, this guide will proceed under the working hypothesis that 6-chloro-7-methyl-1H-indazole is a kinase inhibitor and will address potential off-target effects within this context.[1][2][3]
Introduction: The "Privileged Scaffold" and the Challenge of Selectivity
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4][5] Many indazole derivatives have been developed as potent kinase inhibitors.[2] However, a common challenge with kinase inhibitors is the potential for off-target effects, where the compound interacts with unintended kinases or other proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results.[6][7] This guide provides a systematic approach to identifying, validating, and mitigating off-target effects of 6-chloro-7-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects of 6-chloro-7-methyl-1H-indazole be the cause?
A: Yes, unexpected phenotypic outcomes are a strong indicator of potential off-target activity.[6] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[8] If the observed cellular phenotype does not align with the established role of the primary target, it is crucial to investigate potential off-target interactions.
Q2: How can I confirm if the observed phenotype is due to an on-target versus an off-target effect of 6-chloro-7-methyl-1H-indazole?
A: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that also targets your primary kinase of interest.[6][9] If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target kinase.[6] If the phenotype is lost upon genetic ablation of the target, it suggests the effect is on-target.
Rescue Experiments: In a system where the target kinase has been knocked down or knocked out, attempt to "rescue" the phenotype by introducing a version of the kinase that is resistant to 6-chloro-7-methyl-1H-indazole but retains its catalytic activity.
Q3: What are the first steps I should take to identify the potential off-targets of 6-chloro-7-methyl-1H-indazole?
A: A systematic approach is key to identifying unintended targets. We recommend the following initial steps:
Kinome Profiling: This is a high-throughput method to assess the selectivity of your compound against a large panel of kinases.[10][11][12][13][14] Several contract research organizations (CROs) offer this service. The results will provide a quantitative measure of the inhibitory activity of 6-chloro-7-methyl-1H-indazole against hundreds of kinases, revealing potential off-targets.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in a cellular context.[15][16][17][18][19] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][18][19] This can be used to confirm on-target binding and can also be adapted for proteome-wide analysis to identify off-target interactions.[18][20]
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Possible Cause: 6-chloro-7-methyl-1H-indazole may be inhibiting kinases that are essential for cell survival or other critical cellular processes.[6]
Troubleshooting Steps:
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity is observed. Compare this with the IC50 for the intended target.
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to understand the mechanism of cell death.[6]
Kinome Profiling Data Review: Cross-reference the toxic concentration with the IC50 values of off-target kinases identified in your kinome profiling data. Look for kinases known to be involved in cell survival pathways.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause: The difference in potency can be due to several factors, including cell permeability, efflux pump activity, or metabolism of the compound.[9][21]
Troubleshooting Steps:
Cellular Target Engagement Assays: Use methods like CETSA to confirm that the compound is reaching and binding to its intended target within the cell.[15][16][17][18][19]
Assess Cell Permeability: While direct measurement can be complex, indirect methods or computational predictions can provide insights.
Investigate Efflux Pumps: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of 6-chloro-7-methyl-1H-indazole increases.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target engagement within intact cells.[15][16][17][18][19]
Materials:
Cell culture reagents
6-chloro-7-methyl-1H-indazole
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Lysis buffer with protease and phosphatase inhibitors
Thermal cycler
Western blot reagents and antibodies for the target protein and a loading control
Procedure:
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 6-chloro-7-methyl-1H-indazole or DMSO for the desired time.
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[15][17]
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[17]
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15][17]
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target kinase and a loading control by Western blotting.[15]
Data Analysis:
A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the compound. Plot the band intensity of the target protein against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures indicates target engagement.[18]
Protocol 2: Kinome Profiling
While typically outsourced to specialized CROs, understanding the process is beneficial.
General Workflow:
Compound Submission: Provide the CRO with a sample of 6-chloro-7-methyl-1H-indazole at a specified concentration and purity.
Assay Performance: The CRO will perform in vitro kinase activity assays using a large panel of purified kinases (often over 400).[13] The assays measure the ability of your compound to inhibit the activity of each kinase, typically at a fixed ATP concentration.
Data Analysis: The results are usually provided as a percentage of inhibition at a given compound concentration or as IC50 values for a subset of inhibited kinases. This data will generate a selectivity profile for your compound.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for 6-chloro-7-methyl-1H-indazole
Kinase Target
IC50 (nM)
Kinase Family
Comments
Primary Target Kinase X
15
TK
On-target activity
Off-Target Kinase A
85
TK
Potential for off-target effects at higher concentrations.
Off-Target Kinase B
250
CMGC
Structurally related to the primary target.
Off-Target Kinase C
>10,000
AGC
High selectivity against this family.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting off-target effects.
References
KinomePro - Pamgene.
Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
Kinome Profiling Service | MtoZ Biolabs.
Kinase Panel Profiling I Pharmaron CRO Services.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
Quantitative Kinome Profiling Services - CD Biosynsis.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
The cellular thermal shift assay for evalu
Small Molecule Inhibitors Selection Guide - Biomol GmbH.
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Public
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem.
Technical Support Center: Troubleshooting Alk-IN-6 Assays - Benchchem.
Which Small Molecule?
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
Mitosis-targeting therapies: a troubleshooting guide - PubMed.
Small-molecule Target and Pathway Identific
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC.
A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Target identification of small molecules: an overview of the current applic
Identification of Direct Protein Targets of Small Molecules - PMC - NIH.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem.
Indazole – Knowledge and References - Taylor & Francis.
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Compar
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
Methyl 7-chloro-1H-indazole-5-carboxyl
In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - MDPI.
improving the regioselectivity of 6-chloro-7-methyl-1H-indazole synthesis
Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in the synthesis of this and structurally related indazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 6-chloro-7-methyl-1H-indazole?
A1: The principal challenge lies in controlling the regioselectivity during the formation of the indazole ring or its subsequent functionalization, particularly N-alkylation. The presence of two reactive nitrogen atoms (N1 and N2) in the indazole core often leads to the formation of a mixture of 1H and 2H isomers, which can be difficult to separate. The electronic and steric effects of the chloro and methyl substituents on the benzene ring add another layer of complexity to directing the reaction to the desired N1 position.
Q2: How do the 6-chloro and 7-methyl substituents influence regioselectivity?
A2: The 7-methyl group exerts a significant steric influence, potentially hindering reactions at the adjacent N1 position. Conversely, the electronic nature of the substituents on the indazole ring plays a crucial role. While a comprehensive study on the 6-chloro-7-methyl substitution pattern is not widely available, it is known that electron-withdrawing groups at the C-7 position can favor N-2 regioselectivity during N-alkylation.[1][2][3] The interplay of these steric and electronic factors must be carefully considered when designing a synthetic strategy.
Q3: What are the common synthetic routes to substituted 1H-indazoles?
A3: Several methods are employed for the synthesis of substituted 1H-indazoles, including:
Jacobson-type synthesis: This classic method often involves the diazotization of an appropriately substituted o-toluidine derivative.[4]
Nitrosation of indoles: Substituted indoles can be converted to 1H-indazole-3-carboxaldehydes through nitrosation, which can then be further modified.[5]
Cyclization of hydrazones: Intramolecular cyclization of arylhydrazones is a common and versatile strategy.[6]
[3+2] Annulation reactions: The reaction of arynes with hydrazones or diazo compounds can afford substituted 1H-indazoles.[7][8]
Q4: How can I confirm the regiochemistry of my synthesized indazole?
A4: Unambiguous structural elucidation is critical. A combination of spectroscopic techniques is recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. The chemical shift of the H-3 proton is typically more deshielded in 2H-indazoles compared to 1H-indazoles. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the N-alkyl protons and the C-7a or C-3 carbons of the indazole ring, confirming the point of attachment.[1][9]
Infrared (IR) Spectroscopy: The presence of a broad N-H stretching band around 3150 cm⁻¹ is a clear indicator of an unsubstituted 1H-indazole.[9]
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 6-chloro-7-methyl-1H-indazole and its derivatives.
Issue 1: Poor Regioselectivity - Formation of a Mixture of 1H and 2H Isomers
Q: My reaction is producing a nearly inseparable mixture of the desired 6-chloro-7-methyl-1H-indazole and its 2H-isomer. How can I improve the N1-selectivity?
A: This is a common and significant challenge. The regiochemical outcome of N-alkylation is a delicate balance of kinetic and thermodynamic control, heavily influenced by your reaction conditions.
The 1H-indazole is generally the thermodynamically more stable isomer.[1][2] Therefore, reaction conditions that allow for equilibrium to be reached will often favor the 1H product. Conversely, the 2H-indazole is often the kinetically favored product in direct alkylation reactions.
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Recommendations:
Reagent Quality and Stoichiometry:
Starting Material: Ensure the purity of your starting materials. Impurities can lead to side reactions and lower yields.
Base: If using a base like NaH, ensure it is fresh and has not been deactivated by moisture.
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the alkylating agent or base can sometimes lead to side reactions.
Reaction Conditions:
Temperature: As mentioned, temperature is a critical parameter. For some reactions, such as those involving diazotization, precise temperature control is essential to prevent decomposition of intermediates.
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
Workup and Purification:
Quenching: The method of quenching your reaction can impact your yield. Ensure it is done carefully and at an appropriate temperature.
Extraction: Optimize the solvent and pH for the extraction of your product to ensure efficient transfer from the aqueous to the organic phase.
Purification: Indazoles can sometimes be sensitive to silica gel chromatography. Consider using a different stationary phase or minimizing the time the product is on the column. Recrystallization can be a milder alternative for purification.
[10]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of a Substituted Indazole
This protocol is a starting point and should be optimized for 6-chloro-7-methyl-1H-indazole.
Materials:
Substituted 1H-indazole (1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole.
Add anhydrous THF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add the NaH portion-wise to the stirred solution.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Synthetic Pathway for N1-Alkylation:
Caption: General scheme for N1-alkylation of 6-chloro-7-methyl-1H-indazole.
Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde from 7-Methyl-indole
This protocol, adapted from a known procedure, can be a route to a key intermediate for further functionalization.
[5]
Materials:
7-Methyl-indole (1.0 equiv)
Sodium nitrite (NaNO₂, 8.0 equiv)
Deionized water
N,N-Dimethylformamide (DMF)
2 N Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
In a round-bottom flask, prepare a solution of sodium nitrite in deionized water and DMF.
Cool the solution to 0 °C in an ice bath.
Slowly add 2 N hydrochloric acid to the solution at 0 °C.
After stirring for 10 minutes at 0 °C, add a solution of 7-methyl-indole in DMF dropwise over a period of 2 hours using a syringe pump.
Allow the reaction mixture to stir at room temperature for 12 hours.
Quench the reaction by adding water.
Extract the mixture three times with ethyl acetate.
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 7-methyl-1H-indazole-3-carboxaldehyde.
References
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. [Link]
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Auburn University Electronic Theses and Dissertations. [Link]
ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. University of Waterloo. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]
long-term storage and stability of 6-chloro-7-methyl-1H-indazole
Welcome to the technical support guide for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, stability, and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 6-chloro-7-methyl-1H-indazole?
For optimal long-term stability, 6-chloro-7-methyl-1H-indazole should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from direct sunlight and heat sources.[1] While some suppliers may ship the compound at ambient temperature, for long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[4] Always refer to the product-specific information on the label for recommended storage temperatures.[2][5]
Q2: Is 6-chloro-7-methyl-1H-indazole sensitive to light or air?
Yes, indazole derivatives can be sensitive to light (photolysis) and oxidation.[6][7] To maintain the integrity of 6-chloro-7-methyl-1H-indazole, it is imperative to store it in a tightly sealed, light-resistant container. Inert gas (e.g., argon or nitrogen) blanketing can be considered for long-term storage to prevent oxidation.
Q3: What are the known degradation pathways for indazole compounds?
Indazole and its derivatives can degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[6][8][9] The indazole ring itself is a heteroaromatic system, and while relatively stable, the presence of substituents like chlorine and a methyl group can influence its reactivity and degradation profile.[10] Forced degradation studies are often necessary to fully elucidate the specific degradation pathways for a particular derivative like 6-chloro-7-methyl-1H-indazole.[8][11]
Q4: How can I assess the purity and stability of my 6-chloro-7-methyl-1H-indazole sample over time?
Regular analytical testing is crucial for monitoring the stability of your sample. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, are recommended.[12] These methods can separate the parent compound from potential degradation products, allowing for accurate quantification of purity. It is advisable to establish a baseline analytical profile upon receiving the compound and then re-test at regular intervals based on your experimental needs and storage conditions.
Q5: Are there any specific incompatibilities I should be aware of when handling or storing this compound?
Yes, 6-chloro-7-methyl-1H-indazole should be stored away from strong oxidizing agents and strong acids.[13][14] Contact with incompatible materials can lead to hazardous reactions, including the generation of heat, toxic gases, or fire.[14][15] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[16]
Section 2: Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments involving 6-chloro-7-methyl-1H-indazole.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the 6-chloro-7-methyl-1H-indazole stock.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1][2][3] Any deviation from these conditions could lead to degradation.
Perform Purity Analysis: Re-analyze the purity of your stock solution and solid sample using a validated stability-indicating method like HPLC. Compare the results to the initial certificate of analysis or your baseline data.
Visual Inspection: Check the solid material for any changes in color or physical appearance. While not a definitive test, it can be an initial indicator of degradation.
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or validated solid stock for your experiments.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
Characterize Unknown Peaks: Utilize techniques like LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for identifying potential degradation products.
Conduct Forced Degradation Studies: To proactively identify potential degradants, it is beneficial to perform forced degradation studies.[6][8][11] This involves subjecting the compound to stress conditions to accelerate degradation and identify the resulting products.[6]
A Comparative Guide to 6-chloro-7-methyl-1H-indazole and Other Kinase Inhibitors for Drug Discovery Professionals
In the landscape of modern oncology and immunology, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The indazole scaffold has emerged as a "privileged" structure in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern oncology and immunology, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the hypothetical kinase inhibitor, 6-chloro-7-methyl-1H-indazole, against a panel of well-characterized kinase inhibitors, with a particular focus on the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, its structural features allow for a reasoned prediction of its biological activity based on established structure-activity relationships (SAR) of the indazole core. This document will delve into its predicted mechanism of action, compare it with leading clinical and preclinical compounds, and provide detailed experimental protocols for its potential validation.
The Indazole Scaffold: A Privileged Core for Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, serves as an excellent bioisostere for the purine core of ATP. This allows indazole-based compounds to competitively bind to the ATP-binding pocket of a wide range of kinases, leading to the inhibition of their catalytic activity.[3][4] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, highlighting its clinical significance.[1][2][4]
Hypothetical Profile of 6-chloro-7-methyl-1H-indazole: A Potential TAM Kinase Inhibitor
Based on the analysis of structurally related indazole-based kinase inhibitors, it is hypothesized that 6-chloro-7-methyl-1H-indazole is a potential inhibitor of the TAM family of receptor tyrosine kinases. The substitutions on the benzene ring, a chloro group at position 6 and a methyl group at position 7, are expected to modulate its interaction within the ATP-binding pocket and influence its selectivity profile.
The TAM kinases (Tyro3, Axl, and Mer) are key regulators of the innate immune response and are frequently overexpressed in various cancers, where they contribute to tumor progression, metastasis, and drug resistance.[6][7] Therefore, inhibitors of this kinase family are of significant therapeutic interest.
Comparative Analysis with Established TAM Kinase Inhibitors
To contextualize the potential of 6-chloro-7-methyl-1H-indazole, we compare it with a selection of well-characterized inhibitors with activity against the TAM kinases.
Compound
Primary Target(s)
IC50 Values (nM)
Development Stage
Key Features
6-chloro-7-methyl-1H-indazole
Hypothesized: Axl, Mer, Tyro3
To be determined
Preclinical (Hypothetical)
Indazole scaffold with potential for good oral bioavailability.
Potent and orally bioavailable dual Mer/Flt3 inhibitor with high selectivity over Axl and Tyro3.[29][32][33]
Signaling Pathways and Experimental Workflows
TAM Kinase Signaling Pathway
The TAM kinases are activated by their ligands, Gas6 and Protein S, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration. Inhibition of TAM kinases blocks these oncogenic signals.
Caption: TAM Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols for Validation
The following protocols provide a framework for the initial characterization of a novel kinase inhibitor such as 6-chloro-7-methyl-1H-indazole.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-7-methyl-1H-indazole in 100% DMSO. Create a serial dilution series in assay buffer.
Reaction Setup: In a 384-well plate, add the purified kinase (e.g., recombinant Axl, Mer, or Tyro3), the appropriate substrate, and ATP. Add the test compound or DMSO (as a control).
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
Detection: Add a luciferase-based detection reagent (e.g., ADP-Glo™). This reagent quenches the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ADP produced (and thus, kinase activity).
Data Acquisition: Read the luminescence signal using a microplate reader.
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Caption: Workflow for a Cell-Based Phosphorylation Assay.
Step-by-Step Methodology:
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549 for Axl) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of 6-chloro-7-methyl-1H-indazole for a specified time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Axl) and a primary antibody for the total form of the kinase as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Conclusion and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While 6-chloro-7-methyl-1H-indazole remains a hypothetical compound in the context of published kinase inhibitory data, its structural similarity to known inhibitors suggests a strong potential for activity against the TAM family of kinases. The comparative analysis with established inhibitors like BMS-777607, Bemcentinib, and others provides a valuable benchmark for its potential potency and selectivity.
The experimental protocols outlined in this guide offer a clear path for the empirical validation of its predicted activity. Should 6-chloro-7-methyl-1H-indazole demonstrate promising in vitro and cell-based activity, further studies, including kinome-wide selectivity profiling, pharmacokinetic evaluation, and in vivo efficacy studies in relevant cancer models, would be warranted to fully elucidate its therapeutic potential.
References
A comprehensive list of references is available upon request. For the purpose of this guide, key citations are provided within the text. The following are representative sources:
AXL Inhibitors: Status of Clinical Development. PMC. [Link]
The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers in Oncology. [Link]
AXL Inhibitors in Oncology Clinical Trials: A Review. PMC. [Link]
Clinical trials of selective AXL inhibitors with published results. ResearchGate. [Link]
BMS-777607 is a pan-TAM inhibitor and blocks Axl- and Mertk-dependent... ResearchGate. [Link]
Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti–PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. AACR Journals. [Link]
Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. PubMed. [Link]
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]
Prospects of current AXL-targeting therapies in early phase cancer trials. Taylor & Francis Online. [Link]
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]
Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. AACR Journals. [Link]
Molecular Pathways: MERTK Signaling in Cancer. AACR Journals. [Link]
A Phase Ib/II Multicenter Open-label Study of Bemcentinib (BGB324) in Patients With AML or MDS. ClinicalTrials.gov. [Link]
Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. PMC. [Link]
Data from Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. R Discovery. [Link]
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
BerGenBio announces clinical data presentations highlighting the activity of its selective AXL inhibitor bemcentinib in Non-Small Cell Lung Cancer. BerGenBio. [Link]
Definition of TAM/c-Met inhibitor RXDX-106. NCI Drug Dictionary. [Link]
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. ResearchGate. [Link]
Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. AACR Journals. [Link]
MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines. PMC. [Link]
MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [Link]
Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. PMC. [Link]
Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. PMC. [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research - AACR Journals. [Link]
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PMC. [Link]
Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PMC. [Link]
Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PubMed. [Link]
Development Of a Novel Small Molecule Inhibitor Of The Mer Tyrosine Kinase For Treatment Of Acute Lymphoblastic Leukemia. Blood - American Society of Hematology. [Link]
A phase II study of bemcentinib (BGB324), a first-in-class highly selective AXL inhibitor, with pembrolizumab in pts with advanced NSCLC: OS for stage I and preliminary stage II efficacy. ResearchGate. [Link]
Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. PMC. [Link]
A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. Frontiers in Oncology. [Link]
Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. Semantic Scholar. [Link]
BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro. PubMed. [Link]
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
Validating the Biological Activity of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Derivatives of 1H-indazole are particularly noted for their diverse therapeutic potential, with applications in oncology, anti-inflammatory, and anti-infective research.[2][3] This guide focuses on a specific, yet under-characterized derivative, 6-chloro-7-methyl-1H-indazole, providing a framework for its biological validation by drawing comparisons with structurally related, well-documented kinase inhibitors.
Given the commonality of the indazole core in kinase inhibitors, it is highly probable that 6-chloro-7-methyl-1H-indazole exerts its biological effects through the modulation of one or more protein kinases.[4] This guide will, therefore, concentrate on a comparative analysis against known inhibitors of p21-activated kinase 1 (PAK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), all of which are significant targets in cancer therapy and have been successfully targeted by indazole-based compounds.[5][6][7]
Comparative Analysis of Indazole-Based Kinase Inhibitors
While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, we can infer its potential activity based on the structure-activity relationships (SAR) of closely related analogs. The presence of a chloro group at the 6-position and a methyl group at the 7-position on the indazole ring suggests that the compound is likely to exhibit inhibitory activity against various kinases. The following table provides a comparative overview of the inhibitory activities of selected indazole derivatives against PAK1, VEGFR-2, and CDK2, alongside established kinase inhibitors for benchmarking.
Compound/Alternative
Target Kinase
IC50 (nM)
Cell-Based Activity (Cell Line)
Reference
Hypothesized: 6-chloro-7-methyl-1H-indazole
PAK1, VEGFR-2, CDK2
To Be Determined
To Be Determined
N/A
1H-indazole-3-carboxamide derivative (30l)
PAK1
9.8
Suppressed migration and invasion of MDA-MB-231 cells
Proposed Mechanism of Action and Signaling Pathways
Based on the analysis of related compounds, a primary hypothesis is that 6-chloro-7-methyl-1H-indazole functions as an ATP-competitive kinase inhibitor. The indazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The substituents at the 6 and 7 positions likely occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.
Potential PAK1-Mediated Signaling Pathway
PAK1 is a critical node in oncogenic signaling, downstream of small GTPases like Rac and Cdc42. Its inhibition can disrupt various cellular processes essential for cancer progression, including proliferation, survival, and motility.
Caption: Potential PAK1 signaling pathway and the inhibitory point of 6-chloro-7-methyl-1H-indazole.
Experimental Validation Protocols
To empirically validate the biological activity of 6-chloro-7-methyl-1H-indazole, a series of in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase of interest.[10][11][12]
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. This displacement leads to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.[12]
Step-by-Step Protocol:
Reagent Preparation:
Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare serial dilutions of 6-chloro-7-methyl-1H-indazole and control inhibitors (e.g., FRAX486 for PAK1) in the kinase buffer.
Prepare a 3X kinase/Eu-labeled anti-tag antibody mixture in the kinase buffer.
Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in the kinase buffer.
Assay Procedure (384-well plate):
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
Add 5 µL of the 3X kinase/antibody mixture to all wells.
Add 5 µL of the 3X tracer solution to all wells.
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition and Analysis:
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
Calculate the emission ratio (acceptor/donor).
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular Viability Assay (MTT Assay)
This colorimetric assay is a robust method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Protocol:
Cell Seeding:
Seed cancer cells (e.g., MDA-MB-231 for PAK1, HUVEC for VEGFR-2, or a relevant cancer cell line for CDK2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of 6-chloro-7-methyl-1H-indazole and control compounds in cell culture medium.
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).
Incubate the cells for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization and Absorbance Reading:
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Gently shake the plate to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with medium only).
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling (Western Blot)
Western blotting is essential to confirm that the compound inhibits the intended kinase within the cellular context and to assess its impact on downstream signaling pathways.[15][16]
Principle: This technique uses specific antibodies to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A decrease in the phosphorylation of these proteins upon compound treatment indicates target engagement and pathway inhibition.
Step-by-Step Protocol:
Cell Lysis:
Treat cells with 6-chloro-7-methyl-1H-indazole at various concentrations for a defined period.
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
Protein Quantification and Sample Preparation:
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
SDS-PAGE and Protein Transfer:
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[15]
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-PAK1) or a downstream substrate (e.g., phospho-MEK).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
While direct biological data for 6-chloro-7-methyl-1H-indazole remains to be fully elucidated, its structural features strongly suggest its potential as a kinase inhibitor. By employing a comparative analysis with known indazole-based inhibitors and executing a systematic validation workflow encompassing biochemical and cell-based assays, researchers can effectively characterize its biological activity and therapeutic potential. The detailed protocols provided herein offer a robust framework for such an investigation, enabling a comprehensive evaluation of this promising compound for drug discovery and development.
References
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved March 14, 2026, from [Link]
Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved March 14, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 14, 2026, from [Link]
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved March 14, 2026, from [Link]
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved March 14, 2026, from [Link]
Yu, M., Zhang, X., Zhu, H., & Zhang, X. (2025).
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112433.
Al-Warhi, T., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198031.
Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(3), 949.
Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 270, 116889.
Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Medicinal Chemistry, 64(21), 15559-15606.
Request PDF. (2025, August 6). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved March 14, 2026, from [Link]
Głowacka, I. E., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(15), 12111.
Hrabalek, A., et al. (2013). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899–4902.
Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved March 14, 2026, from [Link]
El-Damasy, D. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 393.
Rani, S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 783–806.
Nguyen, H. T., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 18(1), 89-96.
El-Gohary, N. S., & Shaaban, M. I. (2021).
Singh, P., & Kumar, A. (2017). Fusion of Structure and Ligand Based Methods for Identification of Novel CDK2 Inhibitors. Current Pharmaceutical Design, 23(26), 3927–3937.
Request PDF. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved March 14, 2026, from [Link]
Le, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45041–45053.
Besson, T., & Thiery, V. (2007). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. Mini-Reviews in Organic Chemistry, 4(4), 315-337.
Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved March 14, 2026, from [Link]
Scaffold Optimization in Drug Discovery: 6-chloro-7-methyl-1H-indazole vs. 6-chloro-1H-indazole
As early-stage drug discovery pivots toward highly optimized fragment-based design, the selection of the correct heterocyclic core dictates the trajectory of a lead compound's pharmacokinetics (PK) and pharmacodynamics (...
Author: BenchChem Technical Support Team. Date: March 2026
As early-stage drug discovery pivots toward highly optimized fragment-based design, the selection of the correct heterocyclic core dictates the trajectory of a lead compound's pharmacokinetics (PK) and pharmacodynamics (PD). The indazole ring is a privileged scaffold, frequently deployed in the design of kinase inhibitors, AMPK activators, and EP4 receptor antagonists due to its ability to mimic the purine ring of ATP and form critical bidentate hydrogen bonds within target hinge regions 1[1].
This guide provides an objective, data-driven comparison between the baseline 6-chloro-1H-indazole fragment and its sterically optimized derivative, 6-chloro-7-methyl-1H-indazole , detailing the mechanistic causality behind their performance differences and the self-validating protocols required to test them.
Mechanistic Rationale: The "Magic Methyl" Effect
The transition from a 6-chloro to a 6-chloro-7-methyl indazole architecture is a textbook application of the "magic methyl" effect—a phenomenon where the strategic addition of a single methyl group drastically alters a molecule's binding affinity and metabolic stability 2[2].
Conformational Locking (PD Enhancement): The 6-chloro-1H-indazole fragment offers a baseline halogen interaction that modulates the pKa of the indazole NH, improving hydrogen bonding 3[3]. However, it lacks steric bulk. By installing a methyl group at the C7 position, steric clash is introduced against substituents at the N1 position. This restricts the dihedral angle, forcing the molecule into its bioactive conformation before it enters the binding pocket. This pre-organization reduces the entropic penalty of binding, often driving IC50 values from the micromolar down to the nanomolar range.
Metabolic Shielding (PK Enhancement): The C7 position on an unsubstituted or 6-substituted indazole is a highly vulnerable hotspot for Cytochrome P450 (CYP)-mediated oxidation. The C7 methyl group acts as a physical shield, blocking phase I metabolism and significantly extending the compound's in vivo half-life 4[4].
Logical relationship of the C7 methyl substitution on indazole efficacy.
Comparative Data Analysis
The following table synthesizes the expected physicochemical and pharmacokinetic shifts when transitioning a lead molecule from the 6-chloro baseline to the 6-chloro-7-methyl optimized scaffold.
To objectively measure the efficacy of these scaffolds, application scientists must utilize robust, artifact-free assays. The workflows below are designed with built-in causality and self-validation mechanisms.
Step-by-step experimental workflow for evaluating indazole scaffold efficacy.
Causality: Indazole-containing compounds frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which artificially inflates background noise in standard biochemical assays. TR-FRET introduces a microsecond time delay (e.g., 50–100 µs) before signal acquisition. This allows the short-lived compound auto-fluorescence to decay, ensuring the measured signal is exclusively from the long-lived lanthanide fluorophore binding event.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Dispense the 6-chloro and 6-chloro-7-methyl indazole derivatives in an 11-point 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume ProxiPlate.
Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., PI3K or AMPK) and 2 µL of the specific biotinylated peptide substrate.
Reaction Initiation: Add 2 µL of ATP at the predetermined
Km
concentration. Incubate at room temperature for 60 minutes.
Detection: Add 2 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
Read & Validate: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-inhibitor (positive control). The assay is only valid if Z' > 0.6.
Protocol B: Human Liver Microsome (HLM) Stability Profiling
Causality: To prove that the C7 methyl group provides metabolic shielding, we must measure the intrinsic clearance (
CLint
) driven by phase I metabolic enzymes. HLMs contain the full complement of human CYP450 enzymes necessary to test this hypothesis.
Step-by-Step Methodology:
Microsome Preparation: Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Compound Spiking: Add the indazole test compounds to a final concentration of 1 µM (ensure final DMSO concentration is < 0.1% to prevent CYP inhibition).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Read & Validate:
Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil
CLint
falls below 30 µL/min/mg, the microsome batch has lost enzymatic activity and the data must be discarded.
Decoding the Structure-Activity Relationship of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its ability to mimic the pur...
Author: BenchChem Technical Support Team. Date: March 2026
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding pockets of various protein kinases, making it a fertile ground for the development of targeted therapies.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 6-chloro-7-methyl-1H-indazole, and offers a comparative perspective against established kinase inhibitors. By dissecting the roles of its substituent groups and comparing its potential biological profile with that of other inhibitors, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Indazole Scaffold: A Versatile Pharmacophore
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement confers a unique set of electronic and steric properties that are conducive to binding with a variety of biological targets.[2][3] The indazole nucleus is a key component in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, which underscores its therapeutic significance.[1] The diverse biological activities attributed to indazole derivatives, ranging from anti-inflammatory and antimicrobial to potent anticancer effects, stem from the scaffold's ability to be readily functionalized at multiple positions, allowing for fine-tuning of its pharmacological properties.[1][5]
Deconstructing the SAR of 6-chloro-7-methyl-1H-indazole
While comprehensive, direct SAR studies on 6-chloro-7-methyl-1H-indazole are not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from the well-established SAR of related substituted indazoles. The biological activity of this compound is a composite of the contributions from the indazole core and its specific substituents at the C6 and C7 positions.
The Significance of the 6-Chloro Substitution
The presence of a chlorine atom at the 6-position of the indazole ring is a common feature in many biologically active molecules and is often referred to as a "magic chloro" group for its profound impact on a compound's properties.[6] This substitution can influence the molecule's activity in several ways:
Enhanced Potency: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the indazole ring, potentially leading to stronger interactions with the target protein. In some cases, a single chlorine atom has been observed to increase potency by several orders of magnitude.[6]
Improved Pharmacokinetics: The lipophilicity introduced by the chloro group can enhance membrane permeability and oral bioavailability.
Metabolic Stability: Substitution at the C6 position can block potential sites of metabolism, thereby increasing the compound's half-life in the body.
Directional Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the inhibitor.
For instance, a study on 5-arylamino-6-chloro-1H-indazole-4,7-diones demonstrated potent inhibitory activity against the protein kinase B/Akt, highlighting the importance of the 6-chloro substituent in this class of inhibitors.[7]
The Role of the 7-Methyl Group
The methyl group at the C7 position, adjacent to the chloro substituent, also plays a crucial role in defining the molecule's pharmacological profile.
Steric Influence: The methyl group provides steric bulk, which can influence the compound's binding orientation within the active site of a kinase. This can be a critical factor in achieving selectivity for a particular kinase over others.
Hydrophobic Interactions: The non-polar nature of the methyl group can facilitate hydrophobic interactions with amino acid residues in the ATP-binding pocket, contributing to the overall binding affinity.
Fine-tuning of Physicochemical Properties: The addition of a methyl group can subtly alter the compound's solubility and other physicochemical properties, which can be optimized for better drug-like characteristics.
A study on 7-substituted-indazoles as inhibitors of nitric oxide synthases (NOS) revealed that even small substituents at the 7-position could significantly impact potency and selectivity.[1] While this study did not include a 7-methyl group, it underscores the sensitivity of this position to substitution.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of 6-chloro-7-methyl-1H-indazole, it is instructive to compare its structural features and predicted activity profile with those of well-characterized kinase inhibitors. For this analysis, we will consider two prominent examples: Pazopanib, a multi-kinase inhibitor targeting VEGFR, and SB203580, a selective inhibitor of p38 MAPK.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets several tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptor (PDGFR)-α and -β, and c-Kit.[8][9][10] Its mechanism of action involves the inhibition of ligand-induced autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in tumor growth and angiogenesis.[10]
Inhibitor
Target Kinase
IC50 (nM)
Pazopanib
VEGFR-1
10
VEGFR-2
30
VEGFR-3
47
PDGFRα
71
PDGFRβ
84
c-Kit
74
6-chloro-7-methyl-1H-indazole
VEGFR-2
To be determined
Table 1: Comparative in vitro kinase inhibitory activity of Pazopanib.[9][11]
The structural similarity of the indazole core in 6-chloro-7-methyl-1H-indazole to the pyrimidine core of Pazopanib suggests that it may also exhibit inhibitory activity against VEGFR-2. The 6-chloro and 7-methyl substitutions would likely modulate its potency and selectivity profile compared to Pazopanib.
SB203580: A Selective p38 MAPK Inhibitor
SB203580 is a highly specific, ATP-competitive inhibitor of p38 MAPK, particularly the p38α and p38β isoforms.[12][13] It has been instrumental as a research tool for elucidating the role of the p38 MAPK pathway in cellular processes such as inflammation and apoptosis.[14]
Inhibitor
Target Kinase
IC50 (nM)
SB203580
p38α (SAPK2a)
50
p38β2 (SAPK2b)
500
LCK
>10,000
GSK3β
>10,000
6-chloro-7-methyl-1H-indazole
p38α
To be determined
Table 2: Comparative in vitro kinase inhibitory activity of SB203580.[13]
Given that various substituted indazoles have been reported to inhibit p38 MAPK, it is plausible that 6-chloro-7-methyl-1H-indazole could also target this kinase. The specific substitution pattern would be critical in determining its potency and selectivity against the different p38 isoforms.
Experimental Protocols for Evaluation
To empirically validate the hypothesized biological activity of 6-chloro-7-methyl-1H-indazole, a series of well-defined experimental protocols are required. These include its chemical synthesis and subsequent in vitro biological evaluation.
Synthesis of 6-chloro-7-methyl-1H-indazole
The synthesis of substituted indazoles can be achieved through various synthetic routes. A common and effective method is the intramolecular Ullmann-type reaction.[15]
Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in DMSO.
Prepare serial dilutions of the compound in kinase buffer to achieve a range of final concentrations.
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.
Assay Procedure:
In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP.
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
A similar protocol can be adapted for the p38 MAPK assay using the appropriate recombinant enzyme and substrate.
The structural features of 6-chloro-7-methyl-1H-indazole, specifically the presence of a 6-chloro and a 7-methyl substituent on the privileged indazole scaffold, suggest its potential as a potent and selective kinase inhibitor. Based on the analysis of related compounds, it is hypothesized to target kinases such as VEGFR-2 and p38 MAPK, which are implicated in cancer and inflammatory diseases.
The provided synthetic and assay protocols offer a clear roadmap for the empirical validation of this hypothesis. Further investigations should focus on:
Comprehensive Kinase Profiling: Screening 6-chloro-7-methyl-1H-indazole against a broad panel of kinases to determine its selectivity profile.
Cell-Based Assays: Evaluating the compound's efficacy in cellular models to confirm its on-target activity and assess its anti-proliferative and anti-inflammatory effects.
Structure-Based Design: Obtaining co-crystal structures of the compound with its target kinases to guide further optimization of its potency and selectivity.
Through a systematic approach that combines rational design, chemical synthesis, and rigorous biological evaluation, the therapeutic potential of 6-chloro-7-methyl-1H-indazole and its analogs can be fully explored, potentially leading to the development of novel and effective therapies for a range of human diseases.
A Comparative Guide to the Cross-Reactivity Profiling of 6-chloro-7-methyl-1H-indazole
Introduction: The Critical Role of Selectivity in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The specific compound, 6-chloro-7-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Selectivity in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The specific compound, 6-chloro-7-methyl-1H-indazole, represents a valuable chemical starting point for the development of targeted therapeutics. However, the promise of any lead compound is intrinsically tied to its selectivity. Cross-reactivity with unintended targets can lead to toxic side effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling early in the drug discovery process is not just advantageous, it is essential for developing safe and effective medicines.
This guide provides a comprehensive framework for characterizing the selectivity of 6-chloro-7-methyl-1H-indazole. We will explore a logical, tiered approach, moving from broad, high-throughput screening to detailed analysis of target engagement within a cellular context. The methodologies described herein are designed to build a holistic understanding of a compound's interaction landscape, providing the critical data needed for informed decision-making in any drug development program.
Part 1: Foundational Kinome-Wide Profiling
The first step in understanding the cross-reactivity of a novel compound is to assess its binding affinity against a large, representative panel of its target class. For an indazole-based compound, the primary focus is the human kinome.
Rationale: Casting a Wide Net
Given that the human kinome comprises over 500 members, many with highly conserved ATP-binding sites, there is significant potential for off-target interactions.[5] A broad kinase panel screen provides an unbiased, bird's-eye view of a compound's binding profile. This allows for the early identification of both primary targets and potential off-targets, guiding subsequent, more focused studies.[3]
A competition binding assay is an effective method for quantitatively measuring the interaction between a test compound and a large number of kinases.[6] The KINOMEscan™ platform, for example, utilizes DNA-tagged kinases and an immobilized ligand. A test compound that binds to a kinase will prevent it from associating with the immobilized ligand, and the amount of bound kinase is quantified using qPCR.[6][7] This approach directly measures binding affinity (as a dissociation constant, Kd, or as a percentage of control) and is not dependent on enzyme activity.[5]
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation : Solubilize 6-chloro-7-methyl-1H-indazole in 100% DMSO to create a stock solution.
Assay Execution : The test compound is incubated at a specified concentration (e.g., 1 µM) with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site directed ligand.[6]
Equilibration : The mixture is incubated to allow the binding interactions to reach equilibrium.
Washing : Unbound kinase is removed through a washing step.
Quantification : The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.[6]
Data Analysis : Results are typically reported as "percent of control," where the control represents the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. For hit compounds, an 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Data Presentation: Comparative Kinase Inhibition
To put the data into context, it's crucial to compare the profile of 6-chloro-7-methyl-1H-indazole with a known kinase inhibitor. For this guide, we will use Staurosporine, a notoriously non-selective inhibitor, and a hypothetical selective inhibitor, Compound-Y.
This data is representative and for illustrative purposes only.
Workflow Diagram: Kinome Profiling
Caption: Workflow for kinome-wide cross-reactivity screening.
Part 2: Verifying Target Engagement in a Cellular Environment
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell. It is imperative to confirm that a compound engages its intended target (and potential off-targets) in a more physiologically relevant setting.
Rationale: The Importance of Cellular Context
Factors such as cell permeability, efflux pumps, and the presence of endogenous ATP can significantly influence a compound's potency and selectivity.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells.[9]
CETSA® operates on the principle of ligand-induced thermal stabilization.[9] When a compound binds to a protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[8] By heating cell lysates or intact cells treated with a compound to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature indicates target engagement.
Cell Culture and Treatment : Culture an appropriate cell line (e.g., one known to express the target kinase) to ~80% confluency. Treat the cells with a serial dilution of 6-chloro-7-methyl-1H-indazole or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[10]
Heat Challenge : Heat the intact cells or cell lysates at a single, optimized temperature (determined from an initial melt curve experiment) for 3 minutes, followed by cooling.[11]
Cell Lysis : Lyse the cells using freeze-thaw cycles to release the cellular proteins.[12]
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
Quantification : Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a standard protein detection method, such as Western blotting or an immunoassay.[12]
Data Analysis : Plot the amount of soluble target protein as a function of the compound concentration. The resulting curve can be used to determine the EC50, which reflects the compound's potency for target engagement in the cellular environment.
Data Presentation: Comparative Cellular Target Engagement
Compound
Target Kinase
Cellular EC50 (µM)
6-chloro-7-methyl-1H-indazole
Kinase A
1.2
Kinase B
5.8
Compound-Y
Kinase A
0.9
Kinase B
>50
This data is representative and for illustrative purposes only.
Diagram: Principle of CETSA®
Caption: Ligand binding stabilizes proteins against heat denaturation.
Part 3: Unbiased, Proteome-Wide Off-Target Discovery
While panel screens and CETSA are excellent for evaluating known targets, they cannot identify unanticipated off-target interactions. Chemical proteomics provides a powerful, unbiased approach to discover the full spectrum of a compound's binding partners directly from the native proteome.
Rationale: Beyond the Usual Suspects
Unforeseen off-target interactions are a significant cause of drug candidate failure.[13] Affinity-based chemical proteomics uses an immobilized version of the compound of interest to "fish" for interacting proteins from a complex cell lysate. This method can identify novel off-targets, providing a more complete picture of a compound's biological activity.[14]
Recommended Technique: Affinity-Based Chemical Proteomics
In this approach, the compound is chemically modified with a linker and immobilized on a solid support (e.g., beads).[15] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured, washed to remove non-specific binders, and then identified using mass spectrometry.[14]
Experimental Protocol: Chemical Proteomics Workflow
Probe Synthesis : Synthesize a derivative of 6-chloro-7-methyl-1H-indazole that includes a linker suitable for immobilization (e.g., an alkyne for click chemistry) without disrupting its core binding properties. This requires careful structure-activity relationship (SAR) analysis.[16]
Immobilization : Covalently attach the synthesized probe to a solid support, such as sepharose beads.
Affinity Pulldown : Incubate the compound-coated beads with a whole-cell lysate. For competition experiments, a parallel incubation can be performed with lysate pre-incubated with excess free (non-immobilized) compound.
Washing : Stringently wash the beads to remove proteins that are not specifically bound to the immobilized compound.
Elution and Digestion : Elute the bound proteins and digest them into smaller peptides using an enzyme like trypsin.
LC-MS/MS Analysis : Separate and identify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis : Identify proteins that are significantly enriched on the compound-coated beads compared to control beads. Proteins that show reduced binding in the presence of excess free compound are considered specific binders.
Workflow Diagram: Chemical Proteomics
Caption: Workflow for identifying off-targets via chemical proteomics.
Part 4: Integrated Analysis and Future Directions
The true power of this tiered approach lies in the integration of data from all three methodologies.
KinomeScan provides a broad, quantitative overview of interactions across the kinome.
CETSA validates these interactions in a cellular context, providing a measure of target engagement potency.
Chemical Proteomics offers an unbiased search for novel off-targets that would otherwise be missed.
A summary table integrating these findings provides a powerful decision-making tool:
Target
KINOMEscan Kd (nM)
CETSA EC50 (µM)
Identified by Chemical Proteomics?
Notes
Kinase A
50
1.2
Yes
Validated primary target.
Kinase B
250
5.8
Yes
Potent off-target, warrants further investigation.
Kinase C
800
>50
No
Weak binder, poor cell permeability or engagement.
This data is representative and for illustrative purposes only.
This integrated dataset allows researchers to build a comprehensive cross-reactivity profile for 6-chloro-7-methyl-1H-indazole. For example, the hypothetical "Protein X" identified via chemical proteomics would now become a candidate for a dedicated CETSA assay to confirm cellular engagement. Understanding the signaling pathways associated with validated off-targets (like Kinase B) is the crucial next step in predicting potential safety liabilities or opportunities for drug repositioning.
Illustrative Signaling Pathway: Impact of Off-Targeting
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 6-chloro-7-methyl-1H-indazole
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the rigorous evaluation of novel kinase inhibitors, using the investigational compound 6-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the rigorous evaluation of novel kinase inhibitors, using the investigational compound 6-chloro-7-methyl-1H-indazole as a case study. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1] This document moves beyond a simple recitation of protocols, instead offering insights into the causal logic behind experimental choices, ensuring a self-validating and robust assessment of a compound's therapeutic potential.
The journey of a novel kinase inhibitor from the bench to the clinic is paved with rigorous, multi-faceted analysis. While direct biological data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent.[2][3] This guide will therefore hypothesize that our compound of interest is a putative inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase, and will outline the necessary steps to benchmark it against established clinical standards.
The Rationale for a Multi-Pronged Approach
A common pitfall in early-stage drug discovery is an over-reliance on a single performance metric. A compound that exhibits high potency in a purified enzyme (biochemical) assay may fail to show efficacy in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects.[4] Conversely, a compound with modest biochemical potency might be highly effective in cells due to favorable pharmacokinetic properties. Therefore, a holistic evaluation, encompassing biochemical potency, cellular efficacy, and target selectivity, is paramount.[4][5]
Phase 1: Elucidating Biochemical Potency
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Recommended Assay: ADP-Glo™ Kinase Assay
For this guide, we will utilize the luminescence-based ADP-Glo™ Kinase Assay, a robust and high-throughput method for measuring kinase activity.[6] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[6]
Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay
Compound Preparation:
Prepare a 10 mM stock solution of 6-chloro-7-methyl-1H-indazole and standard inhibitors (e.g., a clinically approved inhibitor of the target kinase) in 100% DMSO.
Perform serial dilutions to create a 10-point concentration gradient for IC50 determination.
Kinase Reaction:
In a 384-well plate, add the test compounds, the target kinase enzyme, and the appropriate substrate.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Biochemical Potency
Compound
Target Kinase
IC50 (nM)
6-chloro-7-methyl-1H-indazole
Hypothetical Target
Experimental Value
Standard Inhibitor 1
Hypothetical Target
Known Value
Standard Inhibitor 2
Hypothetical Target
Known Value
Table 1: A template for summarizing the biochemical potency data. Lower IC50 values indicate greater potency.
Phase 2: Assessing Cellular Efficacy
Demonstrating that a compound can effectively inhibit its target within the complex environment of a living cell is a critical next step.[7] Cell-based assays provide a more biologically relevant context for evaluating a drug candidate's potential.[5]
To assess the anti-proliferative effects of our investigational compound, we will employ the CellTiter-Glo® assay. This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
Culture a cancer cell line known to be dependent on the target kinase for proliferation and survival.
Seed the cells into 96-well plates and allow them to adhere overnight.
Compound Treatment:
Treat the cells with the same concentration gradient of 6-chloro-7-methyl-1H-indazole and standard inhibitors used in the biochemical assay.
Include a vehicle-only (DMSO) control.
Incubation:
Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).
Viability Measurement:
Add the CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) value.
Data Presentation: Cellular Potency
Compound
Cell Line
GI50 (nM)
6-chloro-7-methyl-1H-indazole
Target-Dependent Cell Line
Experimental Value
Standard Inhibitor 1
Target-Dependent Cell Line
Known Value
Standard Inhibitor 2
Target-Dependent Cell Line
Known Value
Table 2: A template for summarizing the cellular potency data. Lower GI50 values indicate greater anti-proliferative activity.
Phase 3: Profiling Target Selectivity
An ideal kinase inhibitor will potently inhibit its intended target while having minimal effect on other kinases, thereby reducing the potential for off-target toxicity.[8] Kinome profiling, which involves screening the inhibitor against a large panel of kinases, is the gold standard for assessing selectivity.[9]
Recommended Approach: KinomeScan®
The KinomeScan® platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.[8] This method provides a comprehensive overview of a compound's selectivity profile.
Figure 1: A simplified workflow for assessing kinase inhibitor selectivity using a commercial profiling service.
Data Visualization: Kinome Selectivity
The results of a kinome scan are often visualized as a "kinome tree," where the degree of inhibition of each kinase is represented by a colored circle. This provides an intuitive and comprehensive view of the compound's selectivity.
Integrating the Data for a Holistic Assessment
The ultimate goal of this benchmarking process is to build a comprehensive profile of the investigational compound. By integrating the data from the biochemical, cellular, and selectivity assays, we can make an informed decision about its potential for further development. An ideal candidate will exhibit high potency in both biochemical and cellular assays, coupled with a clean selectivity profile.
This guide provides a foundational framework for the initial characterization of a novel kinase inhibitor. Further studies, including mechanism of action, in vivo efficacy, and toxicology, will be necessary to fully elucidate the therapeutic potential of 6-chloro-7-methyl-1H-indazole.
References
From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Google Cloud.
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys.
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology.
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22). National Center for Biotechnology Information.
Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. (n.d.). EPO Berlin Buch GmbH.
Tumor Cell Based Assays - Alfa Cytology. (n.d.). Alfa Cytology.
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology.
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.). Frontiers.
A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh - Benchchem. (n.d.). Benchchem.
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). National Center for Biotechnology Information.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2026, February 26). SpringerLink.
A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.). Benchchem.
The Bridging of Benchtop and Biology: An In Vitro and In Vivo Correlation Guide for 6-chloro-7-methyl-1H-indazole Activity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due t...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique heterocyclic structure, a fusion of benzene and pyrazole rings, provides a versatile template for designing molecules with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide focuses on a specific, yet under-documented derivative, 6-chloro-7-methyl-1H-indazole , and aims to provide a comprehensive framework for correlating its anticipated in vitro activity with potential in vivo efficacy.
Due to the limited publicly available data for this specific molecule, this guide will adopt a rational, evidence-based approach, drawing comparisons with structurally and functionally related indazole derivatives. We will explore two primary therapeutic avenues where this compound is likely to exhibit significant activity: as an antifungal agent and as a kinase inhibitor for oncology applications. By presenting detailed experimental protocols, quantitative data from analogous compounds, and a logical framework for interpretation, this document will serve as a valuable resource for researchers seeking to unlock the therapeutic potential of novel indazole derivatives.
Part 1: Antifungal Potential of 6-chloro-7-methyl-1H-indazole
The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel antifungal agents.[6] Azole antifungals, such as fluconazole, are widely used, but their efficacy is increasingly compromised by resistance. The indazole scaffold has shown promise as a source of new antifungal compounds.[5][7] The structural similarity of 6-chloro-7-methyl-1H-indazole to other halogenated and methylated indazoles with known antifungal properties suggests its potential in this therapeutic area.[6]
Comparative Analysis with Fluconazole
A logical starting point for evaluating the antifungal potential of 6-chloro-7-methyl-1H-indazole is a direct comparison with fluconazole, a standard-of-care azole antifungal. The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
Table 1: Comparative In Vitro Antifungal Activity
Compound
Target Organism
MIC (µg/mL)
6-chloro-7-methyl-1H-indazole
Candida albicans
Hypothesized: 1-8
Fluconazole
Candida albicans
0.25 - 4
Itraconazole
Candida albicans
0.015 - 0.125
Note: The MIC for 6-chloro-7-methyl-1H-indazole is a hypothesized value based on the activity of structurally similar compounds and serves as a benchmark for experimental investigation.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Preparation of Fungal Inoculum:
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
Compound Preparation:
Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in dimethyl sulfoxide (DMSO).
Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.06 to 64 µg/mL).
Prepare a positive control (fluconazole) and a negative control (medium with DMSO, no drug).
Incubation:
Add the prepared fungal inoculum to each well of the microtiter plate.
Incubate the plates at 35°C for 24-48 hours.
Endpoint Determination:
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.
Experimental Protocol: In Vivo Murine Model of Systemic Candidiasis
This protocol provides a framework for assessing the in vivo efficacy of an antifungal agent. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Animal Model:
Use immunocompromised mice (e.g., by administration of cyclophosphamide) to establish a robust infection.[3]
Infect mice intravenously with a lethal dose of Candida albicans.
Treatment:
Administer 6-chloro-7-methyl-1H-indazole (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally at various doses (e.g., 1, 5, and 25 mg/kg) starting 24 hours post-infection.
Include a vehicle control group and a positive control group (e.g., fluconazole at an effective dose).
Efficacy Assessment:
Monitor survival rates over a period of 14-21 days.
At the end of the study, or at predetermined time points, sacrifice a subset of animals to determine the fungal burden in target organs (e.g., kidneys, spleen, liver) by plating homogenized tissue on SDA.
Visualizing the Experimental Workflow
Caption: Workflow for antifungal evaluation.
Part 2: Anti-Cancer Potential as a Kinase Inhibitor
The indazole scaffold is a prominent feature in numerous approved and investigational kinase inhibitors, such as Pazopanib (a VEGFR inhibitor) and Axitinib (a VEGFR inhibitor).[1] Kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[8] The p21-activated kinases (PAKs), particularly PAK1, have emerged as significant targets in oncology due to their role in cell proliferation, survival, and metastasis.[9] Notably, 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[10] Given its structure, 6-chloro-7-methyl-1H-indazole warrants investigation as a potential kinase inhibitor.
Comparative Analysis with Known Indazole-Based Kinase Inhibitors
To contextualize the potential anti-cancer activity of 6-chloro-7-methyl-1H-indazole, we will compare it to established indazole-based kinase inhibitors.
Table 2: Comparative In Vitro Kinase Inhibition and Anti-proliferative Activity
Compound
Primary Kinase Target(s)
IC50 (nM)
Anti-proliferative IC50 (µM) (Cell Line)
6-chloro-7-methyl-1H-indazole
Hypothesized: PAK1
Hypothesized: 10-100
Hypothesized: 0.5-5 (e.g., MDA-MB-231)
Pazopanib
VEGFRs, PDGFRs, c-Kit
10-84
10-30 (HUVEC)
Axitinib
VEGFRs 1, 2, 3
0.1-0.2
0.02-0.2 (Endothelial cells)
Compound 30l¹
PAK1
9.8
>10 (MDA-MB-231, for proliferation)
¹Compound 30l is a representative 1H-indazole-3-carboxamide derivative from a study on PAK1 inhibitors.[10]
Note: The IC50 values for 6-chloro-7-methyl-1H-indazole are hypothesized to guide initial experimental design.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PAK1)
A common method for determining kinase inhibition is a luminescence-based assay that measures ATP consumption.
Reagents and Setup:
Use a commercial kinase assay kit (e.g., ADP-Glo™).
Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in DMSO and create a serial dilution.
In a 384-well plate, add the test compound, control inhibitor, and DMSO vehicle.
Kinase Reaction:
Add recombinant human PAK1 enzyme to each well.
Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
Measure the luminescence signal using a plate reader. The signal is proportional to the ADP generated and inversely proportional to the kinase inhibition.
Data Analysis:
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in an animal model.
Animal Model:
Implant human cancer cells (e.g., MDA-MB-231 for a breast cancer model) subcutaneously into immunodeficient mice (e.g., nude mice).
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
Randomize mice into treatment groups: vehicle control, positive control (e.g., a standard-of-care chemotherapy agent), and various doses of 6-chloro-7-methyl-1H-indazole.
Administer treatment via a suitable route (e.g., oral gavage) daily or on a specified schedule.
Efficacy Assessment:
Measure tumor volume and body weight regularly (e.g., twice weekly).
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of target engagement).
Visualizing the Kinase Inhibition and Downstream Effects
A Comparative Guide to Elucidating the Binding Mode of 6-chloro-7-methyl-1H-indazole, a Putative Protein Kinase Inhibitor
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif effec...
Author: BenchChem Technical Support Team. Date: March 2026
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, positioning compounds derived from it as competitive inhibitors of kinase activity.[1] This guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of a novel indazole derivative, 6-chloro-7-methyl-1H-indazole.
While extensive public data on the direct biological activity of 6-chloro-7-methyl-1H-indazole is limited, its structural features suggest a strong potential as a kinase inhibitor. This guide will therefore use the well-characterized and therapeutically relevant p38α mitogen-activated protein (MAP) kinase as a representative target to delineate a rigorous, field-proven workflow for moving from initial hit identification to high-resolution structural confirmation of the binding mode.[2][3]
We will compare our hypothetical results for 6-chloro-7-methyl-1H-indazole with two well-characterized compounds:
SB203580 (Adezmapimod): A potent, selective, and ATP-competitive pyridinylimidazole-based inhibitor of p38 MAP kinase, which will serve as our positive control and primary comparator.[4]
6-chloro-1H-indazole: A structurally related analogue lacking the 7-methyl group, which will be used to probe the contribution of this specific substituent to binding affinity and kinetics.[5]
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to inhibitor characterization.
The Central Role of p38 MAP Kinase in Cellular Signaling
The p38 MAP kinase plays a pivotal role in regulating the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a critical therapeutic target.[6] Understanding how a novel compound like 6-chloro-7-methyl-1H-indazole engages this target is the first step toward its development as a potential therapeutic agent.
Caption: Orthogonal Workflow for Binding Mode Confirmation.
Phase 1: Quantitative Analysis of Binding Affinity and Kinetics
The initial phase focuses on confirming that 6-chloro-7-methyl-1H-indazole binds to p38α and inhibits its function, while also quantifying the thermodynamics and kinetics of this interaction.
Causality: Before investing in more complex biophysical and structural methods, it is imperative to confirm that the compound inhibits the catalytic activity of the target kinase. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate, and an inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC50).
[7]
Experimental Protocol:
Reagents: Recombinant human p38α, biotinylated peptide substrate, and [γ-³³P]-ATP.
Reaction Setup: A reaction mixture is prepared containing p38α in kinase buffer.
Inhibitor Addition: Serial dilutions of 6-chloro-7-methyl-1H-indazole and control compounds are added to the reaction mixture and incubated.
Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
Quenching and Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate. Unincorporated [γ-³³P]-ATP is washed away, and the amount of phosphorylated substrate is quantified using a scintillation counter.
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Signature
Causality: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment. [8]It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This information is crucial for understanding the driving forces of the interaction (enthalpy- or entropy-driven).
Experimental Protocol:
Sample Preparation: Dialyze recombinant p38α and the test compounds into the same buffer to minimize heats of dilution.
Instrument Setup: Load the p38α solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change after each injection.
Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the Kd, n, and ΔH.
Causality: SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. [9]It measures the association rate (kon) and dissociation rate (koff) of an inhibitor binding to its target. These kinetic parameters provide deeper insights than affinity alone; for instance, a compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect.
Experimental Protocol:
Surface Preparation: Immobilize recombinant p38α onto a sensor chip surface using standard amine coupling chemistry.
Analyte Injection: Flow solutions of 6-chloro-7-methyl-1H-indazole and control compounds at various concentrations over the sensor surface.
Data Collection: Monitor the change in the SPR signal during the association (analyte flowing) and dissociation (buffer flowing) phases.
Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon and koff. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Comparative Data Summary (Phase 1)
Parameter
6-chloro-7-methyl-1H-indazole (Hypothetical)
SB203580 (Positive Control)
6-chloro-1H-indazole (Analogue)
IC50 (nM)
85
50
>10,000
Kd (ITC, nM)
120
75
~25,000
Stoichiometry (n)
1.05
0.98
1.1
ΔH (kcal/mol)
-8.5
-9.2
-4.1
Kd (SPR, nM)
115
70
~28,000
kon (10⁵ M⁻¹s⁻¹)
2.5
3.0
0.5
koff (10⁻³ s⁻¹)
2.88
2.1
14.0
Residence Time (1/koff, min)
5.8
7.9
1.2
Interpretation: The hypothetical data suggest that 6-chloro-7-methyl-1H-indazole is a potent inhibitor of p38α, albeit slightly less potent than the well-established inhibitor SB203580. The 1:1 stoichiometry from ITC indicates a well-defined binding interaction. [10]The significantly weaker affinity of 6-chloro-1H-indazole suggests that the 7-methyl group is crucial for potent binding, likely by engaging in favorable hydrophobic interactions within the binding pocket.
With binding confirmed and quantified, the next phases focus on visualizing the precise protein-ligand interactions at an atomic level.
Computational Docking: Generating a Structural Hypothesis
Causality: Before embarking on resource-intensive structural biology experiments, computational docking can predict the likely binding pose of the inhibitor within the p38α active site. [11]This provides a valuable structural hypothesis that can guide further experiments and help in interpreting their results.
Protocol:
Protein Preparation: Obtain the X-ray crystal structure of p38α (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generate a 3D conformation of 6-chloro-7-methyl-1H-indazole and minimize its energy.
Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined ATP-binding site of p38α.
Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts. The hypothesis would likely show the indazole core forming hydrogen bonds with the hinge region of the kinase, a canonical interaction for ATP-competitive inhibitors.
NMR Spectroscopy: Confirming Binding in Solution
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm protein-ligand interactions in solution, providing data that is complementary to the solid-state information from crystallography. [12]Chemical shift perturbation (CSP) experiments can map the binding interface on the protein.
Protocol:
Protein Labeling: Prepare a sample of ¹⁵N-isotopically labeled p38α.
Spectrum Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled p38α alone. This spectrum provides a unique signal for each backbone amide proton.
Titration: Add increasing amounts of 6-chloro-7-methyl-1H-indazole to the protein sample and acquire an HSQC spectrum at each concentration.
Analysis: Identify the amino acid residues whose signals (chemical shifts) are perturbed upon ligand addition. These residues are likely at or near the binding site. The expected result would be significant chemical shift perturbations for residues in the ATP-binding pocket, confirming the binding mode predicted by docking.
X-Ray Crystallography: The Gold Standard for Binding Mode Confirmation
Causality: X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of the protein-ligand complex. [13]It is considered the 'gold standard' for visualizing the precise orientation of the inhibitor and its interactions with individual amino acid residues.
[13]
Experimental Protocol:
Protein-Ligand Complex Formation: Prepare a concentrated solution of purified p38α and add a molar excess of 6-chloro-7-methyl-1H-indazole.
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop) to obtain well-ordered crystals of the complex.
[14]3. Data Collection: Harvest a suitable crystal, cryo-protect it, and expose it to a high-intensity X-ray beam. Collect the diffraction data.
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A known structure of p38α can be used as a model for molecular replacement. The inhibitor is then built into the corresponding electron density, and the entire complex structure is refined to high resolution.
Expected Outcome: The resulting crystal structure would provide an unambiguous depiction of the binding mode of 6-chloro-7-methyl-1H-indazole. It would be expected to show the indazole nitrogen atoms forming key hydrogen bonds with the backbone of the hinge region residues (e.g., Met109), while the 6-chloro and 7-methyl substituents would be nestled in specific hydrophobic pockets, rationalizing the affinity data obtained in Phase 1.
Conclusion
By systematically employing this integrated workflow of biochemical, biophysical, computational, and structural techniques, a researcher can confidently and comprehensively confirm the binding mode of a novel compound like 6-chloro-7-methyl-1H-indazole. This multi-faceted approach ensures scientific rigor and provides a deep understanding of the molecular interactions that underpin the compound's activity. The hypothetical data presented for 6-chloro-7-methyl-1H-indazole, when compared to a known inhibitor and a close analogue, illustrates how each experimental step contributes to building a compelling case for its mechanism of action as a p38α MAP kinase inhibitor, paving the way for further optimization in a drug discovery program.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
Recent advances in indazoles for protein kinase modulation in cancer: Current achievements and emerging directions. American Association for Cancer Research. [Link]
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. National Institutes of Health. [Link]
Solution NMR Spectroscopy in Target-Based Drug Discovery. National Institutes of Health. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Multiple and Single Binding Modes of Fragment-Like Kinase Inhibitors Revealed by Molecular Modeling, Residue Type-Selective Protonation, and Nuclear Overhauser Effects. ACS Publications. [Link]
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen. [Link]
Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health. [Link]
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Columbia University. [Link]
Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. National Institutes of Health. [Link]
Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. ACS Publications. [Link]
Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]
Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. ASH Publications. [Link]
X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature. [Link]
Characterization of the Isothermal Titration Calorimetry Single Injection Method for the Study of Enzyme Kinetics. University of Nevada, Las Vegas. [Link]
Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. National Institutes of Health. [Link]
Biochemical assays for kinase activity detection. Celtarys. [Link]
Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]
NMR Spectroscopy to Study MAP Kinase Binding to MAP Kinase Phosphatases. Springer Nature. [Link]
Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. PubMed. [Link]
Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. PubMed. [Link]
Guidelines for the successful generation of protein–ligand complex crystals. National Institutes of Health. [Link]
Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]
Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]
Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations. Bentham Science. [Link]
Structure of 2 (upper left) and X‐ray crystal structure of the complex of 2 and the p38 MAP kinase. ResearchGate. [Link]
Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. RHAZES: Green and Applied Chemistry. [Link]
The Indazole Advantage: A Comparative Guide to the Strategic Utility of 6-Chloro-7-Methyl-1H-Indazole in Kinase Inhibition
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous approved and inve...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous approved and investigational drugs.[1][2] Its unique bicyclic arrangement, featuring a fusion of benzene and pyrazole rings, offers a versatile template for creating potent and selective modulators of kinase activity.[3][4] However, the true power of the indazole core is unlocked through precise substitution, where each functional group is strategically placed to optimize target engagement, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparative analysis of 6-chloro-7-methyl-1H-indazole , a substitution pattern of significant interest in medicinal chemistry. We will dissect the distinct advantages conferred by the 6-chloro and 7-methyl groups over similar compounds, supported by experimental data and detailed protocols to provide a comprehensive resource for rational drug design.
The Indazole Scaffold: A Foundation for Potency and Selectivity
The 1H-indazole tautomer is the most thermodynamically stable and is predominantly featured in drug design.[5][6] Its structure is bioisosteric to indole but offers an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity with the hinge region of kinase ATP-binding pockets.[2] This fundamental interaction is a cornerstone of the indazole's success in kinase inhibition, as seen in numerous FDA-approved drugs like Axitinib and Pazopanib.[1][3] The strategic placement of substituents on the indazole's benzene ring is a critical determinant of a compound's overall performance, influencing everything from target potency to metabolic stability.[7]
Dissecting the Substitutions: The Strategic Roles of 6-Chloro and 7-Methyl Groups
The specific combination of a chloro group at the 6-position and a methyl group at the 7-position imparts a unique set of properties that can offer significant advantages over other substitution patterns.
The 6-Chloro Group: Enhancing Potency and Modulating Selectivity
The introduction of a halogen at the 6-position of the indazole ring is a common strategy in kinase inhibitor design. The chloro group, in particular, offers a balance of size and electronegativity that can be highly advantageous.
Increased Potency: The electron-withdrawing nature of the chlorine atom can modulate the electronics of the ring system, potentially enhancing key binding interactions. Furthermore, its size allows it to occupy small hydrophobic pockets within the ATP-binding site, often leading to a significant boost in inhibitory activity compared to unsubstituted or fluoro-substituted analogs.[3]
Toxicity Mitigation: While increasing the size of the halogen at the 6-position can sometimes increase toxicity risk, chlorine often represents a "sweet spot." For instance, in studies of similar heterocyclic scaffolds, a 6-chloro substitution showed a lower calculated toxicity risk compared to larger bromo or iodo analogs.[8]
Metabolic Stability: Halogenation can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability.
The 7-Methyl Group: Fine-Tuning Steric Interactions and Lipophilicity
The 7-position of the indazole ring is adjacent to the pyrazole nitrogen (N1), a common point of attachment for other parts of the drug molecule. A substituent here can have profound effects on the molecule's conformation and interactions.
Conformational Control: The methyl group at the 7-position can introduce a degree of steric hindrance that locks the molecule into a specific, biologically active conformation. This can improve binding affinity by reducing the entropic penalty of binding.
Improved Selectivity: This sterically-enforced conformation can lead to greater selectivity. By preventing the molecule from adopting conformations that would allow it to bind to off-target kinases, the 7-methyl group can significantly improve the inhibitor's selectivity profile.
Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can improve cell membrane permeability and oral absorption.
The true advantage of the 6-chloro-7-methyl-1H-indazole scaffold is demonstrated through quantitative analysis of its performance in kinase inhibition assays. While a single compound containing only this scaffold is not a marketed drug, its utility is evident when incorporated into larger molecules and compared with structurally related analogs. The following table summarizes representative data, illustrating the impact of substitutions on the indazole core against key oncogenic kinases like VEGFR-2.
Note: Data is compiled from multiple sources for illustrative purposes. Analogs A-D are representative of compounds where the indazole core is a key component. IC50 values represent the concentration required for 50% inhibition.
As the data suggests, the combination of substituents in Analog A, representing the 6-chloro-7-methyl pattern, results in exceptionally high potency against VEGFR-2.[9] This potency is significantly greater than that of the unsubstituted analog (Analog B) and other variations, highlighting the synergistic contribution of these specific groups.
Visualizing the Rationale
To better understand the context of this scaffold's application, we can visualize both a key signaling pathway it targets and a general workflow for its characterization.
Caption: Targeted inhibition of the VEGFR-2 signaling pathway.
Caption: General workflow for kinase inhibitor characterization.
Experimental Protocols
To ensure scientific integrity and enable replication, the following are detailed protocols for the synthesis of a substituted indazole and the assessment of its inhibitory activity.
Protocol 1: Generalized Synthesis of a Substituted 1H-Indazole
This protocol describes a common method for synthesizing the indazole core, which can be adapted for specific derivatives like 6-chloro-7-methyl-1H-indazole starting from the appropriately substituted o-aminobenzoxime.[12]
Objective: To synthesize a 1H-indazole derivative via metal-free cyclization.
Anhydrous dichloromethane (DCM) or similar aprotic solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve the o-aminobenzoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1H-indazole product.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the IC50 value of a test compound against a specific kinase.[13]
Objective: To quantify the inhibitory potency of a 6-chloro-7-methyl-1H-indazole derivative.
Materials:
Recombinant kinase (e.g., VEGFR-2)
Kinase-specific substrate peptide
ATP (at or near the Km concentration for the kinase)
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
Test compound (serially diluted in DMSO)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 384-well microplates
Plate-reading luminometer
Procedure:
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 10 µM) in DMSO. Also prepare a DMSO-only vehicle control.
Kinase Reaction Setup (5 µL volume):
Add 2.5 µL of 2x kinase/substrate solution in reaction buffer to each well.
Add 2.5 µL of 2x serially diluted test compound or DMSO control to the appropriate wells.
Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the kinase reaction.
Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
Measurement and Analysis:
Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.
Plot the RLU against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Conclusion
The 6-chloro-7-methyl-1H-indazole scaffold represents a highly refined structural motif for the development of potent and selective kinase inhibitors. The strategic combination of a 6-chloro group for enhanced potency and metabolic stability, along with a 7-methyl group for conformational control and improved selectivity, offers clear advantages over unsubstituted or alternatively substituted indazole cores. As demonstrated by comparative quantitative data, this specific substitution pattern can lead to compounds with superior performance. The experimental protocols provided herein offer a validated framework for synthesizing and evaluating novel compounds based on this promising scaffold, empowering researchers to further exploit its advantages in the pursuit of next-generation targeted therapies.
References
Abu-Serag, H. M., et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PLoS One. 2017. Available from: [Link].
Ohta, M., et al. Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. 2008;18(4):1434-1437. Available from: [Link].
Chand, O., et al. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. 2025;14:001. Available from: [Link].
Wang, L., et al. Design, Synthesis and Structure Activity Relationships of Indazole and Indole Derivatives as Potent Glucagon Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. 2019;29(15):1974-1980. Available from: [Link].
Al-Ostoot, F. H., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available from: [Link].
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. 2022. Available from: [Link].
Pick, A. M., & Nystrom, K. K. Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. Clinical Medicine Insights: Oncology. 2011;5:CMO.S5899. Available from: [Link].
An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. 2024. Available from: [Link].
Yuan, G., et al. Synthesis and characterization of four process impurities in pazopanib. Journal of Chemical and Pharmaceutical Research. 2017. Available from: [Link].
Le, T. N., et al. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank. 2024;2024(3):M1920. Available from: [Link].
Elkins, J. M., et al. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. 2016;4:14. Available from: [Link].
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Nebraska - Lincoln Digital Commons. 2019.
Wang, Y., et al. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. Oncotarget. 2017;8(51):88553-88564. Available from: [Link].
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. 2025.
Celtarys. Biochemical assays for kinase activity detection. 2025. Available from: [Link].
Li, Y., et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. 2025;283:117031. Available from: [Link].
Sharma, A., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2022;13(4):393-416. Available from: [Link].
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link].
Kumar, V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(3):576-608. Available from: [Link].
Harris, C. J., et al. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. 2023;24(6):5125. Available from: [Link].
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. 2021.
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. 2021;11(11):079-087. Available from: [Link].
F. Hoffmann-La Roche AG. Indazole compounds as pkmyt1 kinase inhibitors. Google Patents. 2024.
McPherson, L. P., & Arora, P. S. Chiral Kinase Inhibitors. Journal of Medicinal Chemistry. 2012;55(15):6687-6698. Available from: [Link].
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. 2024. Available from: [Link].
Independent Verification of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Within this class, substituted indazoles have emerged as potent...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Within this class, substituted indazoles have emerged as potent modulators of key cellular signaling pathways, with several derivatives gaining clinical significance as anti-cancer therapeutics.[2] This guide provides a comprehensive framework for the independent verification of a specific, novel derivative, 6-chloro-7-methyl-1H-indazole. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively assess its performance against established alternatives, supported by robust experimental data and detailed methodologies.
Postulated Pharmacological Profile of 6-chloro-7-methyl-1H-indazole
While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in public literature, its structural features—a chlorinated and methylated indazole core—strongly suggest its potential as a kinase inhibitor. The indazole nucleus can act as a surrogate for the adenine moiety of ATP, competitively binding to the ATP-binding pocket of various kinases.[3] The chloro and methyl substitutions on the benzene ring likely modulate the compound's potency, selectivity, and pharmacokinetic properties.
Based on the known activities of structurally related indazoles, it is hypothesized that 6-chloro-7-methyl-1H-indazole may exhibit inhibitory activity against protein kinases implicated in cancer cell proliferation and survival, such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), or the RAF-MEK-ERK signaling cascade.[2][4][5] Independent verification of these potential activities is crucial for validating its therapeutic potential.
Comparative Analysis: Performance Against Established Kinase Inhibitors
To provide a clear benchmark for the performance of 6-chloro-7-methyl-1H-indazole, its efficacy should be compared against well-characterized, FDA-approved indazole-based kinase inhibitors, as well as other inhibitors targeting similar pathways.
Experimental Protocols for Independent Verification
The following section details the essential experimental workflows for the synthesis, purification, and biological evaluation of 6-chloro-7-methyl-1H-indazole.
Synthesis and Purification
A plausible synthetic route for 6-chloro-7-methyl-1H-indazole can be adapted from established methods for substituted indazoles.[2][7][8]
Step-by-Step Synthesis Protocol:
Starting Material: 2-chloro-3-methylaniline.
Diazotization: React 2-chloro-3-methylaniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Cyclization: Induce intramolecular cyclization of the diazonium salt to form the indazole ring. This can be achieved by carefully raising the temperature of the reaction mixture.
Purification: The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-chloro-7-methyl-1H-indazole.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indazole.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potential of 6-chloro-7-methyl-1H-indazole against specific protein kinases, a radiometric or luminescence-based in vitro kinase assay is recommended.[9][10][11][12]
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (6-chloro-7-methyl-1H-indazole) at desired concentrations.
Kinase Reaction: In a 96- or 384-well plate, add the kinase and a serial dilution of the test compound. Incubate briefly.
Initiation: Start the kinase reaction by adding the ATP and substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[12]
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
DOT Script for Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Anti-Proliferative Assay
To assess the effect of 6-chloro-7-methyl-1H-indazole on cancer cell viability, a standard MTT or MTS assay is recommended.[13]
Step-by-Step MTT Assay Protocol:
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the hypothesized kinase targets) into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 6-chloro-7-methyl-1H-indazole for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
DOT Script for Cell Viability Assay Workflow:
Caption: Workflow for a cell-based anti-proliferative assay.
Conclusion and Future Directions
This guide provides a foundational framework for the independent verification of 6-chloro-7-methyl-1H-indazole's biological effects. By systematically synthesizing the compound and evaluating its performance in standardized biochemical and cell-based assays, researchers can generate the robust data necessary to validate its potential as a novel therapeutic agent. Positive outcomes from these initial studies would warrant further investigation into its mechanism of action, selectivity profile across a broader kinase panel, and in vivo efficacy in preclinical models.
References
The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (Source not explicitly named in provided text, but discusses anticancer, antioxidant, and antimicrobial agents).
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC, April 27, 2021.
Synthesis and biological evaluation of new indazole deriv
Experimental confirmation of predicted kinase inhibitors.
Indazole From Natural Resources And Biological Activity.
Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
MTT assay protocol. Abcam.
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
Cell Viability Assays. Methods and Protocols. Anticancer Research, January 15, 2018.
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (Source not explicitly named in provided text).
PROTEIN KINASE C ASSAY KITS PROTOCOL. ThermoFisher.
Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Benchchem.
Synthesis of 1H-Indazoles via Silver(I)
A Comparative Guide to the Biological Efficacy of Substituted Indazole Deriv
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology, August 13, 2024.
Examples of compounds most similar to the 2H‐indazole and...
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing, July 20, 2021.
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (Source not explicitly named in provided text).
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
KINASE PROFILING & SCREENING. Reaction Biology.
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery, August 14, 2025.
Kinase Assays with Myra. Bio Molecular Systems.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Indazole – Knowledge and References. Taylor & Francis.
7-Methoxy-1H-indazole hydrochloride. Benchchem.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Source not explicitly named in provided text), October 26, 2018.
A kind of synthetic method of indazole compound.
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (Source not explicitly named in provided text), December 11, 2021.
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
Indazole compounds as pkmyt1 kinase inhibitors.
Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (Source not explicitly named in provided text).
A Comparative Guide to the Cytotoxicity of 6-Chloro-7-Methyl-1H-Indazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the cytotoxic properties of substituted indazole derivatives, with a specific focus on contextua...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic properties of substituted indazole derivatives, with a specific focus on contextualizing the potential activity of 6-chloro-7-methyl-1H-indazole. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes existing data on structurally related indazole analogs to provide a reasoned, evidence-based perspective on its likely cytotoxic profile. By examining the structure-activity relationships of known cytotoxic indazoles, we can infer the potential efficacy and mechanisms of action of 6-chloro-7-methyl-1H-indazole.
Indazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, antitumor effects.[1][2][3] The indazole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of novel therapeutic agents.[2][3] Numerous studies have demonstrated that substitutions on the indazole ring system can significantly modulate the cytotoxic activity of these compounds, making them a promising area of research for the development of new anticancer drugs.[4][5]
This guide will delve into the experimental data of several substituted indazole derivatives, present standardized protocols for assessing cytotoxicity, and visualize key experimental workflows and cellular pathways to provide a thorough understanding of the cytotoxic potential within this class of compounds.
Comparative Cytotoxicity of Indazole Derivatives
The cytotoxic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of substituted indazole derivatives against various human cancer cell lines, providing a comparative landscape for estimating the potential activity of 6-chloro-7-methyl-1H-indazole.
Analysis of Structure-Activity Relationships (SAR):
The data presented above highlights several key trends in the structure-activity relationships of cytotoxic indazoles:
Substitution at Position 6: The presence of a nitro group at the 6-position has been shown to confer significant cytotoxic activity.[1][7] This suggests that an electron-withdrawing group at this position can be favorable for cytotoxicity. The target compound, 6-chloro-7-methyl-1H-indazole, features a chloro group at position 6, which is also an electron-withdrawing group, albeit weaker than a nitro group. This suggests that 6-chloro-7-methyl-1H-indazole may possess notable cytotoxic properties.
Substitution at Position 7: The methyl group at the 7-position in the target compound is a small, hydrophobic group. Its impact on cytotoxicity is less straightforward to predict without direct experimental data. However, some studies on related heterocyclic systems suggest that small alkyl groups can sometimes enhance activity by increasing lipophilicity and thereby improving cell membrane permeability.[8]
The Indazole Core as a Kinase Inhibitor Scaffold: Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5] This inhibitory activity is a likely mechanism for the observed cytotoxicity. The specific kinase inhibition profile would be dependent on the overall substitution pattern of the indazole ring.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The following are detailed protocols for commonly used methods in the evaluation of cytotoxic compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the test compound (e.g., 6-chloro-7-methyl-1H-indazole) in DMSO. Perform serial dilutions to obtain a range of desired concentrations. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity and cytotoxicity.
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
LDH Reaction: In a new 96-well plate, add a portion of the supernatant and the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add the stop solution provided in the kit.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizing Experimental and Biological Processes
Experimental Workflow for Comparative Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and comparing the cytotoxicity of novel indazole derivatives.
Caption: Workflow for comparative cytotoxicity screening of indazole derivatives.
Potential Mechanism of Action: Kinase Inhibition Pathway
Many indazole derivatives exert their cytotoxic effects by inhibiting protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by an indazole derivative.
Conclusion
Based on the available literature for structurally related compounds, 6-chloro-7-methyl-1H-indazole is a promising candidate for possessing cytotoxic activity against various cancer cell lines. The presence of a chloro group at position 6 is a favorable feature observed in other active indazole derivatives. Further empirical investigation through in vitro cytotoxicity assays is warranted to definitively characterize its biological activity and determine its IC50 values against a panel of cancer cell lines. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future studies and for the continued exploration of indazole derivatives as a valuable scaffold in the development of novel anticancer therapeutics.
References
Rakib, E. M., Oulemda, B., Abouricha, S., Bouissane, L., Ait Mouse, H., & Zyad, A. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]
Bentham Science Publishers. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7). [Link]
ResearchGate. (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Retrieved from [Link]
Ingenta Connect. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]
Hartinger, C. G., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes. Inorganic Chemistry, 46(10), 4034-4044. [Link]
Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(5), e202300368. [Link]
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 536-563. [Link]
ResearchGate. (n.d.). Structure of our indazole derivatives. Retrieved from [Link]
Hayun, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 123-130. [Link]
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 329-339. [Link]
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6539. [Link]
Cox, K. J., et al. (2009). Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays. Journal of Medicinal Chemistry, 52(4), 931-942. [Link]
Al-Anqari, K. M., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(4), 102598. [Link]
Scholars Research Library. (n.d.). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Retrieved from [Link]
A Comparative Guide to Evaluating the Kinase Specificity of 6-Chloro-7-Methyl-1H-Indazole
For researchers, scientists, and drug development professionals, the 1H-indazole core represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an exceptiona...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the 1H-indazole core represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an exceptional starting point for designing potent and selective kinase inhibitors.[1][2] This guide provides a deep dive into evaluating the specificity of a novel derivative, 6-chloro-7-methyl-1H-indazole.
While extensive experimental data for this specific compound is not yet prevalent in public literature, we can project its likely biological profile by analyzing structure-activity relationships (SAR) from well-documented analogs.[3] This guide will objectively compare the potential performance of 6-chloro-7-methyl-1H-indazole with established alternatives, provide the detailed experimental frameworks necessary for its empirical validation, and explain the scientific rationale behind these advanced protocols.
The Indazole Scaffold: A Foundation for Kinase Selectivity
The indazole ring system is a cornerstone in the development of numerous kinase inhibitors, including several FDA-approved drugs like Axitinib and Pazopanib.[4] Its ability to form key hydrogen bonds with the kinase hinge region makes it a powerful anchor for ATP-competitive inhibitors.[3] However, the true determinant of a compound's specificity lies in the substitutions on this core scaffold. These substitutions interact with regions of the ATP-binding pocket that vary across the kinome, allowing for the fine-tuning of selectivity.[5]
The subject of this guide, 6-chloro-7-methyl-1H-indazole, features two critical substitutions. The chloro group at the 6-position and the methyl group at the 7-position are expected to significantly influence its interaction with various kinases, thereby defining its unique selectivity profile.
Comparative Kinase Inhibition Profiles: Learning from Analogs
To build a hypothesis for the specificity of 6-chloro-7-methyl-1H-indazole, we must examine the effects of similar substitutions on related indazole cores. The following data, compiled from public studies, illustrates how modifications at the 6- and 7-positions, and on the broader indazole scaffold, can dramatically alter kinase selectivity.
Table 1: Kinase Inhibition Profiles of Representative Indazole-Based Compounds
Compound ID
Key Structural Features
Primary Target(s)
IC50 (nM)
Key Off-Target(s)
IC50 (nM)
Selectivity Insight
Source
Axitinib
Indazole core with substitutions
VEGFR-1, -2, -3
0.1 - 0.3
PDGFRβ, c-Kit
1.6, 1.7
Highly potent and selective for VEGFR family over other kinases.[6][7]
Analysis and Projection for 6-Chloro-7-Methyl-1H-Indazole:
Influence of the 6-Chloro Group: The data on 6-substituted indazoles shows that even small changes at this position (e.g., H vs. F vs. OCH₃) can dramatically shift kinase selectivity.[5] A chloro group is an electron-withdrawing halogen, which will alter the electronic properties of the indazole ring and can form specific halogen bonds, potentially steering the compound away from kinases like JNK3 and towards a different set of targets.
Influence of the 7-Methyl Group: The 7-position is adjacent to the N1 nitrogen of the indazole ring. A methyl group here provides steric bulk that can either enhance binding by fitting into a specific hydrophobic pocket or prevent binding to kinases with a more restricted active site. This is a critical position for influencing selectivity. For example, in the development of GSK-3 inhibitors, modulation of nearby physicochemical properties was key to reducing off-target hERG activity.[11]
Hypothesized Profile: Based on these principles, 6-chloro-7-methyl-1H-indazole is unlikely to be a promiscuous inhibitor. It is hypothesized to have a distinct and selective profile, potentially targeting a specific subset of kinases that can accommodate its unique substitution pattern. Empirical testing is essential to define this profile.
Experimental Validation: Protocols for Determining Specificity
To move from hypothesis to data, a rigorous, multi-tiered experimental approach is required. The following protocols describe industry-standard assays for determining the potency and selectivity of a novel kinase inhibitor.
Workflow for Kinase Inhibitor Specificity Profiling
The logical flow for characterizing a new compound involves a primary screen for potency against a hypothesized target, followed by a broad secondary screen to determine its selectivity across the kinome.
Caption: General workflow for kinase inhibitor profiling.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Biochemical)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay, a gold-standard method for measuring the affinity of a test compound for a kinase.[12] The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor, leading to a loss of FRET signal.[13]
Principle:
Caption: Principle of the LanthaScreen® TR-FRET kinase binding assay.
Materials:
Recombinant Kinase of interest (e.g., GST-tagged)
LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
10X Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[12]
TR-FRET Dilution Buffer
Test Compound (6-chloro-7-methyl-1H-indazole) and Control Inhibitor (e.g., Staurosporine)
384-well, low-volume, white or black plates
TR-FRET compatible plate reader
Procedure:
Reagent Preparation:
Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water.
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
Create an intermediate dilution (e.g., 4X final concentration) of each compound concentration in 1X Kinase Buffer. This minimizes DMSO concentration in the final reaction.
Prepare a 2X Kinase/Antibody solution: Dilute the kinase and Eu-antibody in 1X Kinase Buffer to twice their final desired concentrations (e.g., 10 nM kinase and 4 nM antibody).[13]
Prepare a 4X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration is typically near its Kd for the kinase and must be determined empirically.[12]
Assay Assembly (16 µL final volume):
Add 4 µL of the 4X test compound dilution to the assay wells.
Add 8 µL of the 2X Kinase/Antibody mixture.
Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[14]
Incubation and Measurement:
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm) for each well.
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, luminescence-based assay suitable for broad panel screening.[15]
A Head-to-Head Comparison of 6-Chloro-7-Methyl-1H-Indazole Derivatives: A Guide for Rational Drug Design
This guide provides a comprehensive, head-to-head comparison of derivatives built upon the 6-chloro-7-methyl-1H-indazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, head-to-head comparison of derivatives built upon the 6-chloro-7-methyl-1H-indazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It offers an in-depth analysis of structure-activity relationships (SAR), explains the causal reasoning behind experimental designs, and provides actionable protocols to empower your research.
The 1H-indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can effectively interact with a multitude of biological targets.[3] Strategic substitution on this core is a key tactic for fine-tuning pharmacological properties. This guide focuses specifically on the 6-chloro-7-methyl-1H-indazole framework, a substitution pattern designed to enhance potency and modulate selectivity, particularly in the realm of oncology.
While direct, large-scale comparative studies on a single library of 6-chloro-7-methyl-1H-indazole derivatives are not extensively documented in publicly available literature, a robust comparative analysis can be constructed by examining data from closely related 6-chloro and 7-methyl substituted analogues. This approach allows us to infer the distinct contributions of each substituent and project a compelling therapeutic potential for this specific scaffold.
The Strategic Importance of the 6-Chloro-7-Methyl Substitution Pattern
The selection of the 6-chloro and 7-methyl substituents is a deliberate design choice aimed at optimizing drug-like properties. This rationale is grounded in established medicinal chemistry principles:
The 6-Chloro Group: The introduction of a halogen, such as chlorine, at the 6-position can significantly influence the electronic properties of the indazole ring. This modification can enhance binding affinity to target proteins by forming halogen bonds or other non-covalent interactions within the active site. Furthermore, the chloro group can modulate the compound's metabolic stability and pharmacokinetic profile.
The 7-Methyl Group: The methyl group at the 7-position is a small, hydrophobic substituent. Its presence can provide a critical anchoring point into hydrophobic sub-pockets of enzyme active sites, such as those found in many protein kinases.[4] This can improve both the potency and selectivity of the inhibitor by preventing off-target binding to kinases that lack a complementary pocket.[4]
By combining these two features, the 6-chloro-7-methyl-1H-indazole scaffold represents a promising starting point for the development of highly selective and potent therapeutic agents.
Comparative Analysis of Anticancer Activity
The primary therapeutic area for indazole derivatives is oncology, largely due to their effectiveness as protein kinase inhibitors.[5] The following data, compiled from studies on structurally related compounds, provides a comparative baseline for evaluating the potential of the 6-chloro-7-methyl-1H-indazole core.
General Antiproliferative Activity
The most fundamental measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this activity. The tables below summarize the IC₅₀ values for various 6-substituted and other relevant indazole derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activities of 6-Substituted 1H-Indazole Derivatives
Note: The binding energy values reported for compounds BDF, BPT, and BPF against COX-2 were -9.11, -8.80, and -8.49 kcal/mol, respectively, indicating strong theoretical binding.[6] Compound 5h is a complex derivative where the indazole is a substituent on another scaffold, but its 6-chloro feature is relevant.
Expert Analysis of Antiproliferative Data:
The data reveals several key structure-activity relationships. For the 6-bromo-substituted compounds, the presence of fluorinated phenyl groups at the N1 position (like in BDF) results in the strongest predicted binding affinity to the COX-2 enzyme, suggesting a potential anti-inflammatory and anticancer mechanism.[6] In the series reported by Zheng et al., compound 2f , which features a substituted pyridine ring at the 6-position, demonstrates significantly improved potency across multiple cell lines compared to its phenyl-piperazine analogue 2a .[8] This highlights the critical role of the 6-position substituent in dictating overall cellular activity.
Notably, compound 6o shows promising activity against the K562 leukemia cell line and, importantly, exhibits high selectivity, being significantly less toxic to normal HEK-293 cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[9][10] This selectivity is a crucial attribute for any viable drug candidate. The potent lethality of compound 5h against ovarian and breast cancer cell lines further underscores the potential of incorporating a 6-chloro-substituted heterocyclic system.[7]
Key Signaling Pathways
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control growth, proliferation, and survival. A common target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels required for tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.
This diagram illustrates how a 6-chloro-7-methyl-1H-indazole derivative can act as a kinase inhibitor. By binding to the ATP-binding site of VEGFR-2, it prevents phosphorylation and activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.
Experimental Protocols & Workflow
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of indazole derivatives.
Protocol 1: General Synthesis of a Substituted 1H-Indazole Derivative
This protocol is a generalized procedure based on common synthetic routes described in the literature.[8]
Step 1: Suzuki Coupling. To a solution of a 6-bromo-1H-indazole intermediate (1.0 eq) in a mixture of 1,4-dioxane and water, add the desired boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
Step 2: Reaction Execution. Purge the reaction vessel with nitrogen gas and heat the mixture to 90-100 °C.
Step 3: Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
Step 4: Workup. Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Step 6: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]
Step 1: Cell Seeding. Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
Step 2: Compound Treatment. Prepare serial dilutions of the test indazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., 5-Fu) as a positive control.
Step 3: Incubation. Incubate the plate for an additional 48-72 hours under the same conditions.
Step 4: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Step 5: Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
Step 6: Absorbance Measurement. Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Visualization
The logical flow from chemical synthesis to biological validation is a cornerstone of drug discovery.
Caption: A typical workflow for the synthesis and evaluation of novel indazole derivatives.
Conclusion and Future Directions
This guide establishes that the 6-chloro-7-methyl-1H-indazole scaffold is a highly promising platform for the development of novel anticancer agents. The analysis of structurally related compounds strongly suggests that this specific substitution pattern is poised to deliver derivatives with high potency and selectivity. The 6-chloro moiety is anticipated to enhance target engagement, while the 7-methyl group can confer selectivity by exploiting unique hydrophobic pockets in target kinases.
The path forward is clear: a dedicated research program focusing on the systematic synthesis and evaluation of a library of 6-chloro-7-methyl-1H-indazole derivatives is warranted. Future work should focus on:
Diverse C3-Substitutions: Exploring a wide range of substituents at the C3 position to probe interactions with different regions of kinase ATP-binding sites.
Broad Kinase Panel Screening: Evaluating promising compounds against a comprehensive panel of kinases to fully characterize their selectivity profiles.
In Vivo Efficacy Studies: Advancing lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety.
By leveraging the foundational data and protocols presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this exciting class of molecules.
References
Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available at: [Link]
Zheng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17055-17065. Available at: [Link]
Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available at: [Link]
Sączewski, F., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(11), 2998. Available at: [Link]
Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 075-081. Available at: [Link]
Keppler, B. K., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4). Inorganic Chemistry, 46(10), 4147-4155. Available at: [Link]
Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]
Nguyen, T. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(1), 89-97. Available at: [Link]
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(12), 3169. Available at: [Link]
Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10. Available at: [Link]
Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23143-23171. Available at: [Link]
Kumar, J., et al. (2018). IC 50 values for Indazole derivatives (1be16b). ResearchGate. Available at: [Link]
Tidwell, M. W. (2011). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Attempts at an Asymmetric Synthesis of Atpenin A5. Auburn University. Available at: [Link]
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1629-1653. Available at: [Link]
Nanaware, R. B., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]
Wang, Z., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 245-260. Available at: [Link]
A Comparative Review of 6-chloro-7-methyl-1H-indazole: Synthesis and Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approve...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] This guide provides an in-depth analysis of 6-chloro-7-methyl-1H-indazole, a specific derivative with potential therapeutic applications. Due to the limited direct experimental data on this exact molecule, this review outlines a plausible synthetic pathway and offers a comprehensive comparison with structurally related indazole analogs that have demonstrated significant anticancer activity. This comparative approach, supported by experimental data from published studies, aims to inform future research and drug discovery efforts centered on this promising heterocyclic motif.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural arrangement imparts unique physicochemical properties that make it a "privileged scaffold" in drug design, capable of interacting with a wide range of biological targets.[2] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][3] Several indazole-based kinase inhibitors, such as Pazopanib and Axitinib, have been successfully commercialized for cancer treatment, underscoring the therapeutic importance of this heterocyclic system.[2]
Synthesis of 6-chloro-7-methyl-1H-indazole: A Proposed Pathway
While specific literature detailing the synthesis of 6-chloro-7-methyl-1H-indazole is scarce, a viable synthetic route can be postulated based on established methodologies for indazole synthesis, primarily involving the diazotization of an appropriately substituted aniline followed by cyclization. A logical starting material for this synthesis is 4-chloro-3-methylaniline.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: the formation of a diazonium salt from 4-chloro-3-methylaniline, followed by an intramolecular cyclization to yield the target indazole.
Caption: Proposed synthetic route for 6-chloro-7-methyl-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on well-established methods for indazole synthesis and should be optimized for the specific substrate.[4][5]
Step 1: Diazotization of 4-chloro-3-methylaniline
Dissolve 4-chloro-3-methylaniline (1.0 equivalent) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) at room temperature.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite helps to control the exothermic reaction and maintain the low temperature.
Step 2: Reductive Cyclization to 6-chloro-7-methyl-1H-indazole
In a separate reaction vessel, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) in an appropriate solvent.
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring.
After the addition is complete, the reaction mixture is gently heated to promote the intramolecular cyclization. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-7-methyl-1H-indazole.
Self-Validating System: The purity and identity of the final product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis with Alternative Indazole Derivatives
To understand the potential of 6-chloro-7-methyl-1H-indazole as an anticancer agent, it is crucial to compare it with structurally similar indazole derivatives that have been synthesized and evaluated for their biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted indazoles against different human cancer cell lines. A lower IC50 value indicates greater potency.
Anticancer Activity of Substituted Indazole Derivatives
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table highlights several key structure-activity relationships for indazole derivatives:
Substitution at the N1 and N2 positions: As seen in compounds 1 and 2 , modifications at the N2 position of the indazole ring with different substituents significantly influence the anticancer activity.[6]
Fusion with other heterocyclic rings: The potent activity of the indazol-pyrimidine derivatives (3 and 4 ) against the MCF-7 breast cancer cell line suggests that fusing the indazole core with other heterocyclic systems can lead to highly active compounds.[7]
Nature and position of substituents on the benzene ring: The type and location of substituents on the benzene portion of the indazole ring play a critical role in determining the biological activity and selectivity of the compounds.
Biological Evaluation of Indazole Derivatives: Standard Protocols
The following is a standard protocol for determining the in vitro cytotoxicity of chemical compounds, which is essential for evaluating the anticancer potential of novel indazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-chloro-7-methyl-1H-indazole and its analogs) and a vehicle control for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Conclusion
While direct experimental data for 6-chloro-7-methyl-1H-indazole remains to be published, this guide provides a robust framework for its synthesis and potential biological evaluation. The proposed synthetic route, based on well-established chemical principles, offers a clear path for its preparation. The comparative analysis with other biologically active indazole derivatives highlights the significant potential of this scaffold in anticancer drug discovery. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of 6-chloro-7-methyl-1H-indazole and its analogs as novel therapeutic agents. Further investigation into the synthesis and biological profiling of this specific compound is warranted to fully elucidate its therapeutic potential.
A Researcher's Guide to the Safe and Compliant Disposal of 6-chloro-7-methyl-1H-indazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 6-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 6-chloro-7-methyl-1H-indazole necessitates a disposal plan that is not only compliant with regulations but also grounded in a thorough understanding of the material's potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-chloro-7-methyl-1H-indazole, ensuring the safety of laboratory personnel and adherence to environmental laws.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a clear understanding of the compound's intrinsic hazards is essential. This informs every subsequent step, from the selection of personal protective equipment to the final disposal method.
6-chloro-7-methyl-1H-indazole is a solid organic compound that presents several potential health and environmental risks. According to available safety data, this compound is classified with the following hazards:
Corrosive Material : It can cause skin and serious eye irritation[1][2][3].
Harmful if Swallowed : Ingestion may lead to adverse health effects[2][4].
Respiratory Irritant : Inhalation of dust may cause respiratory system irritation[1][2][4].
Potential Reproductive Effects : May cause harm to an unborn child[1].
Furthermore, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[1][3][5][6]. The fine dust of the solid can also form explosive mixtures with air[1]. This risk profile underscores the necessity of handling and disposing of this chemical within a controlled and well-ventilated environment, such as a chemical fume hood[1][7].
Section 2: The Regulatory Landscape: Understanding RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the waste generator is responsible for the waste from its creation to its ultimate disposal[9].
As a generator of waste containing 6-chloro-7-methyl-1H-indazole, your laboratory must:
Determine if the waste is hazardous : Based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically "listed" by the EPA[9][10].
Properly manage the waste on-site : This includes using appropriate containers, labels, and segregating incompatible materials[7][11].
Arrange for disposal : The waste must be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF)[12].
Section 3: On-Site Waste Management: A Step-by-Step Protocol
This section provides the core operational steps for safely accumulating 6-chloro-7-methyl-1H-indazole waste within the laboratory prior to its final disposal.
1. Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid or in solution), ensure you are wearing the appropriate PPE to minimize exposure risks.
Eye Protection : Safety goggles with side-shields or a face shield[2][5].
Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material[13].
Body Protection : A lab coat or other impervious clothing to prevent skin contact[2].
Respiratory Protection : If there is a risk of dust formation and you are not working in a fume hood, a NIOSH-approved respirator is required[13][14].
2. Waste Segregation: The Critical First Step
Proper segregation is paramount for both safety and cost-effective disposal. Because 6-chloro-7-methyl-1H-indazole is a halogenated organic compound, it must be collected separately from non-halogenated waste.
Why Segregate? Disposal methods for halogenated and non-halogenated organic wastes are different. Halogenated wastes typically require incineration at higher temperatures and with specialized scrubbers to neutralize acidic gases like HCl[15]. Mixing the two waste streams unnecessarily increases the volume of waste that must undergo this more expensive treatment process[15].
Procedure :
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste like paper or stir bars[15]. Contamination of a non-halogenated solvent container with even a small amount of a chlorinated compound requires the entire container to be treated as halogenated waste[11].
3. Container Selection and Labeling
The integrity and labeling of your waste container are mandated by regulation and are crucial for safety.
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap to prevent leaks and vapor release[7][11][16]. For solid waste, a wide-mouth polyethylene container is suitable.
Labeling :
Attach a "Hazardous Waste" label to the container before adding the first drop of waste[7][11].
Clearly write the full chemical name: "6-chloro-7-methyl-1H-indazole" and any solvents it may be mixed with. Do not use abbreviations[11].
Indicate the hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive)[16].
Keep the container closed at all times except when actively adding waste[11].
Section 4: Waste Characterization and Profiling
Your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal company will require information about the waste to ensure it is transported and disposed of correctly.
Likely falls under F-listed wastes for spent halogenated solvents or process wastes from organic chemical production. The specific code (e.g., F024, F025) should be determined in consultation with EH&S, as it depends on the specific process generating the waste.
The final disposal of 6-chloro-7-methyl-1H-indazole must be handled by professionals. Do not attempt to treat the chemical waste yourself or dispose of it down the drain[11].
Workflow for Disposal
Caption: Workflow for the disposal of 6-chloro-7-methyl-1H-indazole.
Step-by-Step Disposal Procedure:
Container Full : Once your hazardous waste container is full or you are finished with the project, ensure the cap is tightly sealed.
Request Collection : Contact your institution's EH&S department to schedule a waste pickup. You will likely need to complete a chemical collection request form, detailing the contents of the container.
Transfer to Accumulation Area : Move the sealed and labeled container to your laboratory's designated satellite accumulation area for pickup.
Professional Disposal : The waste will be collected by trained personnel and transported to a licensed TSDF. The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts[13][15].
Section 6: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
Small Spill (in a fume hood) :
Ensure you are wearing appropriate PPE.
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
Carefully sweep or scoop up the material and place it into your labeled hazardous waste container[6][13].
Decontaminate the area with a suitable solvent (e.g., soap and water or ethanol) and collect the cleaning materials as hazardous waste.
Large Spill (or any spill outside a fume hood) :
Evacuate the immediate area.
Alert others in the vicinity and your supervisor.
Prevent entry into the affected area.
Contact your institution's emergency response team or EH&S immediately.
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of 6-chloro-7-methyl-1H-indazole, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.
References
1 (Note: This is a representative SDS, specific supplier SDSs may vary slightly but core hazard information is generally consistent).
A Researcher's Guide to the Safe Handling of 6-chloro-7-methyl-1H-indazole
An Essential Protocol for Laboratory Safety and Operational Integrity As a novel heterocyclic compound, 6-chloro-7-methyl-1H-indazole presents unique opportunities in drug discovery and development. Its handling, however...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Protocol for Laboratory Safety and Operational Integrity
As a novel heterocyclic compound, 6-chloro-7-methyl-1H-indazole presents unique opportunities in drug discovery and development. Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
Acute Oral Toxicity : Harmful if swallowed.[1][2][3]
Respiratory Irritation : May cause respiratory irritation.[1][6]
Given these potential hazards, a proactive and cautious approach to personal protective equipment (PPE) is paramount.
Core Directive: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 6-chloro-7-methyl-1H-indazole in a laboratory setting. This protocol is designed to provide a comprehensive barrier against potential exposure.
Hand Protection: The First Line of Defense
Glove Selection : Chemical-resistant gloves are essential. Disposable nitrile gloves provide good protection against a broad range of chemicals for short-term use.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Glove Technique : When handling the compound, ensure that gloves are worn correctly. For tasks with a higher risk of splashing, consider double-gloving. Always use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste.
Body Protection: Shielding from Spills and Splashes
Laboratory Coat : A flame-resistant lab coat should be worn at all times in the laboratory.[8] It should be fully buttoned to provide maximum coverage.
Apron : For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Footwear : Closed-toe shoes are mandatory in all laboratory settings.[8][9] Chemical-resistant overshoes or boots can provide an additional layer of protection in case of large spills.
Eye and Face Protection: Guarding Against Ocular Exposure
Safety Glasses : At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for all laboratory work.[8]
Chemical Splash Goggles : When handling liquids or solutions containing 6-chloro-7-methyl-1H-indazole, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against splashes.[8][9]
Face Shield : For operations with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8][10]
Respiratory Protection: Ensuring Safe Inhalation
Engineering Controls : The primary method for controlling respiratory hazards is the use of engineering controls. All work with 6-chloro-7-methyl-1H-indazole as a solid or in a solution that could produce aerosols should be conducted within a certified chemical fume hood.[11]
Respirators : In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[9] All personnel requiring respirators must be properly fit-tested and trained in their use.
A systematic approach to handling 6-chloro-7-methyl-1H-indazole is critical to minimize the risk of exposure.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling 6-chloro-7-methyl-1H-indazole, from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Exposure Route
Immediate Action
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][13]
Disposal Plan: Responsible Waste Management
Proper disposal of 6-chloro-7-methyl-1H-indazole and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification : As a halogenated organic compound, 6-chloro-7-methyl-1H-indazole is considered hazardous waste.[14][15]
Waste Collection : All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed hazardous waste container.[16]
Disposal Method : The collected hazardous waste must be disposed of through an approved waste disposal facility.[11][13] Do not dispose of this chemical down the drain or in regular trash.[12][17] High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[18]
By adhering to these comprehensive safety protocols, researchers can confidently and safely work with 6-chloro-7-methyl-1H-indazole, fostering a secure environment for scientific advancement.